molecular formula C24H24O9 B12388222 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose

1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose

カタログ番号: B12388222
分子量: 456.4 g/mol
InChIキー: PYHAGHQSRVMREB-HDNOUQGDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose is a useful research compound. Its molecular formula is C24H24O9 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C24H24O9

分子量

456.4 g/mol

IUPAC名

[(2R,3R,4R)-4,5-diacetyloxy-3-benzoyloxy-3-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H24O9/c1-15(25)30-20-23(31-16(2)26)32-19(14-29-21(27)17-10-6-4-7-11-17)24(20,3)33-22(28)18-12-8-5-9-13-18/h4-13,19-20,23H,14H2,1-3H3/t19-,20+,23?,24-/m1/s1

InChIキー

PYHAGHQSRVMREB-HDNOUQGDSA-N

異性体SMILES

CC(=O)O[C@H]1C(O[C@@H]([C@@]1(C)OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C

正規SMILES

CC(=O)OC1C(OC(C1(C)OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose, a selectively protected C-branched monosaccharide of significant interest in medicinal chemistry. As a key intermediate in the synthesis of modified nucleosides, understanding its structure, synthesis, and physicochemical properties is crucial for the development of novel antiviral and anticancer therapeutics. This document delves into the rationale behind its specific protecting group strategy, outlines a plausible synthetic pathway based on established methodologies, and provides predicted spectroscopic data for its characterization.

Introduction: The Significance of C-Branched Ribofuranosides

C-branched ribonucleosides, particularly those with methyl group substitutions on the ribose moiety, represent a critical class of compounds in drug discovery. The introduction of a C-methyl group can confer desirable pharmacological properties, such as increased metabolic stability and enhanced binding to target enzymes.[1] Specifically, C-methylated nucleoside analogues have demonstrated potent antiviral activities, including against Hepatitis C virus (HCV), by acting as chain terminators of viral RNA synthesis.[2][3]

The strategic placement of protecting groups on the ribofuranose scaffold is paramount for the successful synthesis of these complex molecules.[4][5] Protecting groups serve to mask reactive hydroxyl and amino functionalities, thereby enabling regioselective modifications at specific positions.[6][7] The subject of this guide, 1,2-di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose, is a testament to this synthetic strategy, with its acetyl and benzoyl groups poised for selective removal during the construction of C-methylated nucleoside analogues.

Chemical Structure and Nomenclature

1,2-Di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose is a derivative of D-ribofuranose, a five-membered ring sugar. The key structural features are:

  • A D-ribofuranose core.

  • A β-C-methyl group at the C3 position.

  • Two O-acetyl protecting groups at the C1 and C2 positions.

  • Two O-benzoyl protecting groups at the C3 and C5 positions.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (3R,4R,5R)-4-(Benzoyloxy)-5-((benzoyloxy)methyl)-4-methyltetrahydrofuran-2,3-diyl diacetate
CAS Number 22672-43-1[5][8]
PubChem CID 154133548[8]
Molecular Formula C₂₅H₂₆O₁₀
Molecular Weight 486.47 g/mol

Below is a 2D representation of the chemical structure:

Chemical structure of 1,2-di-O-acetyl-3,5-di-O-benzoyl-beta-C-methyl-D-ribofuranose

Strategic Importance of the Protecting Groups

The selection of acetyl and benzoyl protecting groups in this molecule is a deliberate and strategic choice in the context of multi-step nucleoside synthesis.[4][7]

  • Benzoyl (Bz) Groups: These are typically more robust and are often used to protect hydroxyl groups that need to remain masked during several synthetic steps. Their removal usually requires harsher conditions, such as treatment with strong bases like sodium methoxide in methanol.[4] In this molecule, the benzoyl groups at C3 and C5 provide stability.

  • Acetyl (Ac) Groups: Acetyl groups are more labile and can be selectively removed under milder basic conditions, such as with ammonia in methanol, or by enzymatic methods.[4] The acetyl groups at C1 and C2 allow for the deprotection of these positions while leaving the benzoyl groups intact, enabling further modifications at the anomeric carbon (C1) and the C2 hydroxyl.

This differential reactivity is crucial for the stepwise construction of nucleoside analogues, allowing for the controlled introduction of a nucleobase at the C1 position and further modifications at other sites.

Proposed Synthetic Pathway

Synthesis_Pathway A 1,3,5-Tri-O-benzoyl-α-D-ribofuranose B 1,3,5-Tri-O-benzoyl-D-erythro-pentofuran-2-ulose A->B Oxidation (e.g., Dess-Martin periodinane) C 3-C-Methyl-1,3,5-tri-O-benzoyl-D-ribofuranose B->C Grignard Reaction (e.g., MeMgBr) D 1,2-Di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose C->D Acetylation (Acetic anhydride, pyridine)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical)

Step 1: Oxidation of the C2 Hydroxyl Group

  • To a solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in a suitable solvent such as dichloromethane, add an oxidizing agent like Dess-Martin periodinane.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the resulting ketone, 1,3,5-tri-O-benzoyl-D-erythro-pentofuran-2-ulose.

Causality: The oxidation of the free hydroxyl at C2 is a necessary step to create an electrophilic center for the introduction of the methyl group.

Step 2: Introduction of the C3-Methyl Group via Grignard Reaction

  • Dissolve the ketone from Step 1 in an anhydrous solvent like THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a Grignard reagent, such as methylmagnesium bromide (MeMgBr), to the solution.

  • Allow the reaction to proceed to completion and then quench it carefully.

  • Purify the product to obtain 3-C-methyl-1,3,5-tri-O-benzoyl-D-ribofuranose.

Causality: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds by nucleophilic addition to a carbonyl group. The stereochemical outcome at C3 will depend on the reaction conditions and the directing effects of the existing stereocenters.

Step 3: Acetylation of the Remaining Hydroxyl Groups

  • Dissolve the product from Step 2 in a mixture of acetic anhydride and pyridine.

  • Stir the reaction, likely at room temperature, until the acetylation is complete.

  • Remove the reagents and purify the final product, 1,2-di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose.

Causality: Acetylation protects the remaining free hydroxyl groups at C1 and C2, rendering the molecule stable for storage and suitable for use in subsequent glycosylation reactions. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

The introduction of the C-methyl group and the various protecting groups will have distinct effects on the physicochemical properties and spectroscopic signatures of the molecule.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/Observation
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate); Insoluble in water
Chirality Chiral, with multiple stereocenters
Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, we can predict the key features based on the known spectra of similar acylated and benzoylated ribofuranose derivatives.[10][11]

1H NMR (in CDCl₃):

  • Aromatic Protons: Multiple signals in the range of δ 7.2-8.1 ppm, corresponding to the protons of the two benzoyl groups.

  • Anomeric Proton (H1): A signal around δ 6.0-6.5 ppm, with a small coupling constant characteristic of the β-anomer.

  • Ribofuranose Ring Protons (H2, H4): Signals in the range of δ 4.5-5.5 ppm.

  • Methylene Protons (H5a, H5b): Signals around δ 4.0-4.8 ppm.

  • Acetyl Protons: Two singlets around δ 2.0-2.2 ppm, each integrating to 3H.

  • C3-Methyl Protons: A singlet around δ 1.3-1.6 ppm, integrating to 3H.

13C NMR (in CDCl₃):

  • Carbonyl Carbons: Signals in the range of δ 165-175 ppm for the benzoyl and acetyl carbonyls.

  • Aromatic Carbons: Signals between δ 128-135 ppm.

  • Anomeric Carbon (C1): A signal around δ 95-105 ppm.

  • Ribofuranose Ring Carbons (C2, C3, C4): Signals in the range of δ 70-85 ppm.

  • Methylene Carbon (C5): A signal around δ 60-70 ppm.

  • Acetyl Carbons: Signals around δ 20-22 ppm for the methyl carbons and ~170 ppm for the carbonyl carbons.

  • C3-Methyl Carbon: A signal in the aliphatic region, likely around δ 20-30 ppm.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to the sodium adduct [M+Na]⁺.

Applications in Drug Development

The primary application of 1,2-di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose is as a versatile intermediate in the synthesis of 3'-C-methyl nucleoside analogues.[3][9] The workflow for this application is outlined below.

Application_Workflow A 1,2-di-O-acetyl-3,5-di-O-benzoyl- β-C-methyl-D-ribofuranose B Protected 3'-C-methyl Nucleoside A->B Glycosylation (with a nucleobase) C Deprotected 3'-C-methyl Nucleoside Analogue B->C Deprotection D Biological Screening (Antiviral/Anticancer Assays) C->D Purification

Caption: Application of the title compound in nucleoside synthesis.

This synthetic route allows for the creation of a library of novel C-methylated nucleosides for screening in various antiviral and anticancer assays. The resistance of the C-C bond to enzymatic cleavage makes these resulting nucleosides promising candidates for further drug development.[12]

Conclusion

1,2-Di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose is a strategically designed molecule that holds significant value for synthetic and medicinal chemists. Its carefully chosen protecting groups allow for controlled, regioselective modifications, making it an essential building block for the synthesis of C-methylated nucleoside analogues. A thorough understanding of its structure, synthesis, and reactivity is fundamental for researchers aiming to develop the next generation of nucleoside-based therapeutics.

References

An In-Depth Technical Guide to 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 22672-43-1

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of antiviral and anticancer drug development is perpetually evolving, with a constant demand for novel molecular scaffolds that can serve as precursors to potent therapeutic agents. Within this context, modified carbohydrates, particularly derivatives of D-ribofuranose, have garnered significant attention. These molecules form the backbone of nucleoside analogs, a class of drugs that has demonstrated profound clinical success. This technical guide provides a comprehensive overview of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose , a strategically modified ribofuranose derivative. While specific literature on this exact compound is limited, this guide synthesizes information from closely related analogs and fundamental principles of carbohydrate and medicinal chemistry to present a scientifically grounded perspective on its synthesis, properties, and potential applications.

Introduction: The Significance of Modified Ribofuranose in Nucleoside Analog Design

The D-ribofuranose ring is a cornerstone of nucleic acid structure. Modifications to this sugar moiety can have profound effects on the biological activity of the resulting nucleoside analogs. Strategic alterations can enhance metabolic stability, modulate cellular uptake, and influence the interaction with viral or cellular enzymes. The subject of this guide, this compound, incorporates several key modifications:

  • C-3 Methylation: The introduction of a methyl group at the C-3 position introduces a tertiary carbon, which can impart significant conformational rigidity to the furanose ring. This can influence the sugar pucker, a critical determinant of how a nucleoside analog is recognized by polymerases. Furthermore, the absence of a hydroxyl group at C-3 can act as a chain terminator in nucleic acid synthesis, a common mechanism for antiviral and anticancer drugs.

  • Acetylation and Benzoylation: The hydroxyl groups at positions 1, 2, and 5 are protected with acetyl and benzoyl groups. These protecting groups serve a dual purpose. Firstly, they render the molecule more lipophilic, which can aid in its purification and handling. Secondly, and more importantly, they act as versatile precursors for the subsequent introduction of a nucleobase at the anomeric (C-1) position, a crucial step in the synthesis of nucleoside analogs. The differential reactivity of acetyl and benzoyl groups can also be exploited for selective deprotection strategies.

It is postulated that this compound is a purine nucleoside analog and may exhibit antitumor activity by inhibiting DNA synthesis and inducing apoptosis.

Physicochemical Properties

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₂₄H₂₄O₉Based on the chemical structure.
Molecular Weight 456.44 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for acylated and benzoylated sugar derivatives.
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Insoluble in water.The presence of multiple aromatic (benzoyl) and acyl groups significantly increases lipophilicity.
Stability Stable under standard laboratory conditions. Sensitive to strong acids and bases, which would lead to the hydrolysis of the ester protecting groups.The acetyl and benzoyl esters are susceptible to cleavage under acidic or basic conditions.

Proposed Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and the strategic use of protecting groups. A plausible synthetic route, based on established methodologies in carbohydrate chemistry, is outlined below. The key challenge lies in the stereoselective introduction of the methyl group at the C-3 position.

Conceptual Workflow

G A D-Ribose B Protection of C1, C2, and C5 hydroxyls A->B e.g., Acetone, H+ C Oxidation of C3-OH to a ketone B->C e.g., PCC, Swern oxidation D Stereoselective C3-methylation C->D e.g., Grignard reagent (MeMgBr) or organolithium reagent (MeLi) E Reduction of C1-O-Alkyl to hemiacetal D->E e.g., DIBAL-H F Acetylation and Benzoylation E->F Acetic anhydride, Benzoyl chloride, Pyridine G This compound F->G Final Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Protection of D-Ribose

  • Suspend D-ribose in anhydrous acetone.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Stir the reaction at room temperature until the formation of 1,2:5,6-di-O-isopropylidene-α-D-ribofuranose is complete (monitored by TLC).

  • Quench the reaction with a weak base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Causality: The isopropylidene groups protect the hydroxyls at C1, C2, C5, and C6, leaving the C3 hydroxyl available for the next reaction. This is a standard and efficient method for protecting cis-diols in carbohydrates.[1]

Step 2: Oxidation of the C-3 Hydroxyl Group

  • Dissolve the protected ribose derivative in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

  • Stir the reaction at the appropriate temperature until the starting material is consumed.

  • Work up the reaction to isolate the C-3 ketone.

Causality: Oxidation of the secondary alcohol at C-3 to a ketone is a necessary step to enable the subsequent nucleophilic addition of a methyl group.

Step 3: Stereoselective C-3 Methylation

  • Dissolve the C-3 ketone in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to a low temperature (e.g., -78 °C).

  • Add a solution of a methylating agent, such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi), dropwise. The choice of reagent and reaction conditions is critical for achieving the desired beta-stereoselectivity.

  • Stir the reaction at low temperature until completion.

  • Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product and purify by chromatography.

Causality: The stereochemical outcome of the methylation is influenced by the steric hindrance of the protecting groups and the coordination of the organometallic reagent to the oxygen atoms of the sugar. This step is often the most challenging in the synthesis of C-branched nucleosides.

Step 4: Deprotection and Reprotection

  • The isopropylidene groups are removed under acidic conditions.

  • The resulting free hydroxyls are then acylated and benzoylated. Dissolve the C-3 methylated ribofuranose in pyridine.

  • Add benzoyl chloride to protect the C-5 hydroxyl group.

  • Subsequently, add acetic anhydride to acetylate the C-1 and C-2 hydroxyls.

  • The reaction is monitored by TLC, and upon completion, the product is isolated and purified.

Causality: The use of pyridine as a base facilitates the acylation and benzoylation reactions. The order of addition of the protecting groups can be manipulated to achieve the desired substitution pattern. Acetyl and benzoyl groups are chosen for their stability and their role as leaving groups in subsequent glycosylation reactions.[2]

Role in Drug Development: A Gateway to Novel Nucleoside Analogs

The primary utility of this compound in drug development lies in its role as a key intermediate for the synthesis of C-3'-methylated nucleoside analogs.

Glycosylation Reactions

The anomeric acetyl group at the C-1 position is a good leaving group, facilitating the crucial glycosylation reaction where a nucleobase is coupled to the sugar moiety. This reaction is typically catalyzed by a Lewis acid.

G A This compound D C-3'-Methylated Nucleoside Analog A->D B Silylated Nucleobase B->D C Lewis Acid (e.g., SnCl4, TMSOTf) C->D Catalyst

Caption: General scheme for the synthesis of nucleoside analogs.

The stereochemistry of the newly formed glycosidic bond is influenced by the neighboring group participation of the C-2 acetyl group, which typically leads to the formation of the desired beta-anomer.

Potential Therapeutic Applications of Downstream Compounds

Nucleoside analogs derived from this precursor could be investigated for a range of therapeutic applications, including:

  • Antiviral Agents: The C-3' methyl group can act as a chain terminator for viral RNA-dependent RNA polymerases (RdRps) or reverse transcriptases (RTs). This is a well-established mechanism for many antiviral drugs, including those targeting HIV, hepatitis B, and hepatitis C.

  • Anticancer Agents: By mimicking natural nucleosides, these analogs can be incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination and apoptosis.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are the expected key features in the NMR and mass spectra of the title compound.

  • ¹H NMR:

    • Signals in the aromatic region (around 7.2-8.1 ppm) corresponding to the protons of the two benzoyl groups.

    • A singlet for the anomeric proton (H-1) in the region of 6.0-6.5 ppm.

    • Signals for the other sugar protons (H-2, H-4, H-5) in the range of 4.0-5.5 ppm.

    • Singlets for the methyl protons of the two acetyl groups around 2.0-2.2 ppm.

    • A singlet for the C-3 methyl group protons, likely in the upfield region of the sugar proton signals.

  • ¹³C NMR:

    • Signals for the carbonyl carbons of the acetyl and benzoyl groups in the range of 165-175 ppm.

    • Signals for the aromatic carbons of the benzoyl groups between 125-140 ppm.

    • Signals for the sugar carbons, with the anomeric carbon (C-1) appearing around 95-105 ppm.

    • A signal for the tertiary C-3 carbon.

    • Signals for the methyl carbons of the acetyl and C-3 methyl groups in the upfield region.

  • Mass Spectrometry (ESI-MS):

    • An [M+Na]⁺ adduct would be expected as the major ion.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. A detailed Material Safety Data Sheet (MSDS) should be consulted before use.

Conclusion and Future Perspectives

This compound represents a valuable, albeit understudied, building block in the synthesis of novel nucleoside analogs. Its strategic C-3 methylation and versatile protecting group pattern make it an attractive precursor for the development of potential antiviral and anticancer agents. Further research is warranted to fully elucidate its synthetic accessibility, detailed physicochemical properties, and the biological activity of the nucleoside analogs derived from it. As the demand for new therapeutics continues to grow, the exploration of such modified sugar scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

An In-Depth Technical Guide to the Synthesis of C-Methyl-D-Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of a methyl group onto the D-ribofuranose scaffold represents a cornerstone of modern medicinal chemistry, yielding nucleoside analogs with profound antiviral and anticancer properties. This guide provides a comprehensive exploration of the synthetic methodologies developed to access these critical C-methylated derivatives. We will dissect the intricate challenges of stereocontrol, the necessity of sophisticated protecting group strategies, and the causal logic behind key experimental choices. Detailed protocols, comparative data, and mechanistic diagrams are presented to equip researchers with a robust understanding of this vital area of synthetic organic chemistry.

Introduction: The Strategic Imperative for C-Methylation

The D-ribofuranose ring is a fundamental structural motif in nucleic acids. Modifications to this sugar moiety have proven to be an exceptionally fruitful strategy in the development of therapeutic agents that can disrupt pathological biochemical pathways. The introduction of a C-methyl group, in particular, has led to breakthrough drugs. This seemingly simple modification can induce critical conformational changes in the furanose ring, enhance metabolic stability by blocking the action of degrading enzymes, and alter the binding affinity for target polymerases or other enzymes.

Perhaps the most notable example is Sofosbuvir, a cornerstone in the treatment of Hepatitis C. Its active metabolite features a 2'-C-methyl-2'-fluoro modification, which acts as a potent chain terminator of the viral RNA-dependent RNA polymerase. The synthesis of such C-methylated nucleosides is a non-trivial endeavor, demanding precise control over stereochemistry at a newly formed quaternary center and the judicious use of protecting groups to navigate the poly-functionalized nature of the carbohydrate starting material.

Core Synthetic Strategies: A Positional Analysis

The approach to C-methylation is dictated by the target position on the ribofuranose ring. The most biologically significant modifications have occurred at the C1', C2', and C3' positions.

Synthesis of 2'-C-Methyl-D-Ribofuranose Derivatives

The 2'-position is a primary target for modification due to its proximity to the glycosidic bond and its role in defining the sugar pucker conformation, which is critical for nucleic acid structure. The central challenge is the stereoselective construction of a quaternary carbon center.

Causality Behind the Approach: The most common and direct strategy involves the conversion of the 2'-hydroxyl group into a ketone (a 2'-ketonucleoside or ribosulose derivative). This carbonyl group then serves as an electrophilic handle for the introduction of a methyl group via nucleophilic addition. The stereochemical outcome of this addition is the critical step.

Key Methodologies:

  • Nucleophilic Addition to a 2'-Keto Intermediate:

    • Mechanism: This method begins with a suitably protected ribofuranoside. The free 2'-hydroxyl is oxidized to a ketone using reagents like Dess-Martin periodinane or a TEMPO-based oxidation system. The resulting 2'-ketofuranoside is then treated with an organometallic methylating agent, such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi).

    • Stereocontrol: The facial selectivity of the nucleophilic attack is influenced by the steric hindrance imposed by the substituents at the C1' and C3' positions. Often, the attack occurs from the less hindered α-face, leading to the desired ribo-configuration at the C2' center.[1]

    • Protecting Groups: Benzyl (Bn) or benzoyl (Bz) groups are commonly used to protect the 3'- and 5'-hydroxyls, as they are stable to the oxidation and organometallic addition steps.[2]

  • Radical-Based Approaches:

    • Modern methods have explored the use of photoredox catalysis to generate glycosyl radicals from activated anomeric hydroxyl groups. These radicals can then be coupled with various partners. While more commonly used for C-aryl glycosides, similar principles can be adapted for alkyl additions, representing a frontier in the field.[3]

The general workflow for the dominant nucleophilic addition strategy is outlined below.

SynthesisWorkflow Start D-Ribose Protect Protection of 3,5-Hydroxyls (e.g., Benzylation) Start->Protect Oxidize Oxidation of 2-OH to 2-Keto (e.g., Dess-Martin Periodinane) Protect->Oxidize Methylate Stereoselective Methylation (e.g., MeMgBr, MeLi) Oxidize->Methylate Couple Glycosylation (Coupling with Nucleobase) Methylate->Couple Deprotect Global Deprotection Couple->Deprotect End 2'-C-Methyl Nucleoside Deprotect->End

Caption: General workflow for 2'-C-methyl nucleoside synthesis.

Synthesis of 1'-C-Methyl-D-Ribofuranose Derivatives (C-Nucleosides)

In C-nucleosides, the anomeric carbon is directly bonded to the nucleobase aglycone, forming a stable C-C bond instead of a more labile N-glycosidic bond. Synthesizing 1'-C-methyl analogs involves forming a C-C bond at the anomeric center.

Causality Behind the Approach: The strategy hinges on generating a reactive species at the anomeric carbon (C1') of the ribose derivative that can be trapped by a carbon nucleophile. This often involves the formation of an oxocarbenium ion intermediate from a glycosyl donor.[4]

Key Methodologies:

  • Lewis Acid-Catalyzed C-Glycosylation:

    • Mechanism: A ribose derivative with a suitable leaving group at the anomeric position (e.g., acetate, halide, or trichloroacetimidate) is treated with a Lewis acid (e.g., SnCl₄, TMSOTf). This generates a transient, electrophilic oxocarbenium ion. This ion is then attacked by a carbon nucleophile, such as allyltrimethylsilane or a silyl enol ether.[4]

    • Stereocontrol: The stereoselectivity of C-glycosylation on ribofuranose derivatives is complex. For many ribose derivatives, there is a pronounced tendency for α-selective substitution, which can be rationalized by the electronic and steric effects of the five-membered ring oxocarbenium ion.[4] Achieving the biologically relevant β-configuration can require alternative strategies, such as nucleophilic substitution on a C1'-substituted hemiacetal.[4]

Synthesis of 3'-C-Methyl-D-Ribofuranose Derivatives

Modification at the 3'-position directly impacts the site of phosphodiester bond formation in nucleic acid synthesis, making 3'-C-methyl derivatives effective chain terminators.

Causality Behind the Approach: Similar to the 2'-C-methyl strategy, the synthesis of 3'-C-methyl analogs typically proceeds through a 3'-keto intermediate, which is then subjected to nucleophilic methylation.

Key Methodologies:

  • Oxidation and Nucleophilic Addition:

    • Mechanism: Starting from a ribose derivative with the 2'- and 5'-hydroxyls protected, the 3'-OH is oxidized to a ketone. Subsequent addition of an organometallic methyl reagent yields the tertiary alcohol.

    • Stereocontrol: The stereochemical outcome is governed by the facial bias created by the existing stereocenters and protecting groups on the furanose ring.

    • Protecting Groups: Orthogonal protecting groups are essential. For example, a 1,2-O-isopropylidene group can protect the cis-hydroxyls at C1 and C2, leaving the 3-OH and 5-OH available for manipulation.[5]

The Critical Role of Protecting Group Strategies

The successful synthesis of any C-methyl-D-ribofuranose derivative is critically dependent on a well-designed protecting group strategy.[6] Given that ribose has four hydroxyl groups of differing reactivity, selective protection and deprotection are paramount.

Pillars of Protecting Group Selection:

  • Stability: The group must be stable to the reaction conditions used for subsequent transformations. For example, benzyl ethers are robust under a wide range of acidic and basic conditions but can be removed under neutral hydrogenolysis conditions.[7]

  • Ease of Installation and Removal: The reactions to add and remove the protecting group should be high-yielding and occur under mild conditions to avoid degradation of the sensitive carbohydrate core.

  • Orthogonality: In complex syntheses, orthogonal protecting groups are used. These are groups that can be removed under distinct conditions without affecting each other. This allows for the sequential unmasking and reaction of different hydroxyl groups. A common orthogonal set includes silyl ethers (removed by fluoride), benzyl ethers (removed by hydrogenolysis), and acyl esters (removed by base).[6][8]

Common Protecting Groups in Ribofuranose Chemistry:

Protecting GroupAbbreviationInstallation ReagentsRemoval ConditionsKey Features
BenzoylBzBenzoyl chloride, pyridineNaOMe in MeOH (basic)Participating group at C2, directs β-glycosylation.
BenzylBnBenzyl bromide, NaHH₂, Pd/C (hydrogenolysis)Stable to acid/base; non-participating.[9]
tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleTBAF (fluoride source)Bulky; selectively protects primary 5'-OH.
Isopropylidene Acetal-Acetone, acid catalystMild aqueous acidProtects cis-diols (C2-C3 in ribose).[10]

Detailed Experimental Protocol: Synthesis of a 2'-Keto-D-Ribofuranose Intermediate

This protocol describes the oxidation of a protected methyl ribofuranoside, a key step in the synthesis of 2'-C-methyl derivatives.

Objective: To synthesize methyl 3,5-di-O-benzyl-2-keto-D-ribofuranose from methyl 3,5-di-O-benzyl-α-D-ribofuranoside.

Materials:

  • Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of methyl 3,5-di-O-benzyl-α-D-ribofuranoside (1.0 eq) in anhydrous DCM (approx. 0.1 M) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Oxidant: The solution is cooled to 0 °C in an ice bath. Dess-Martin Periodinane (1.2 eq) is added portion-wise over 10 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the ketone product.

  • Workup: Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The mixture is stirred vigorously for 30 minutes until the layers are clear.

  • Extraction: The biphasic mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure methyl 3,5-di-O-benzyl-2-keto-D-ribofuranose.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods. ¹H NMR will show the disappearance of the proton at the 2'-position. ¹³C NMR will show the appearance of a ketone signal (~200-210 ppm). High-resolution mass spectrometry (HRMS) should confirm the expected molecular weight.

Conclusion and Future Outlook

The synthesis of C-methyl-D-ribofuranose derivatives remains a challenging yet highly rewarding field of organic chemistry. The methodologies outlined herein, particularly those centered on the stereoselective addition to keto-intermediates, have enabled the production of life-saving therapeutics. Future advancements will likely focus on developing more efficient and catalytic methods, including asymmetric approaches that obviate the need for chiral starting materials or reduce the reliance on stoichiometric reagents. The continued innovation in C-C bond formation and protecting group strategies will undoubtedly lead to the discovery of novel C-methylated nucleoside analogs with enhanced biological activity and improved pharmacological profiles.

References

The Strategic Role of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose in Glycobiology and Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and glycobiology, the pursuit of novel therapeutic agents has led to significant interest in chemically modified nucleosides. These structural analogs of natural nucleosides can act as potent antiviral and anticancer agents by interfering with nucleic acid metabolism. C-branched ribonucleosides, in particular, represent a promising class of modified nucleosides with enhanced biological stability and activity. This guide delves into the pivotal role of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose , a key synthetic intermediate, in the generation of 3'-C-methylated nucleosides. While not a biologically active agent itself, its unique structural features make it an invaluable building block for the synthesis of next-generation therapeutics. We will explore its inferred synthesis, its function as a glycosyl donor, and the profound biological implications of the 3'-C-methyl modification in nucleoside drug candidates.

Introduction: The Significance of C-Branched Nucleosides in Therapeutics

Nucleoside analogs are a cornerstone of modern antiviral and anticancer therapies. Their mechanism of action often relies on their ability to be recognized and incorporated into growing DNA or RNA chains, leading to chain termination or dysfunctional nucleic acids. However, the efficacy of many nucleoside drugs is limited by metabolic instability, particularly the cleavage of the glycosidic bond by phosphorylases.

C-nucleosides, where the nitrogen of the nucleobase is replaced by a carbon atom to form a C-C glycosidic bond, offer a solution to this instability.[1] This modification renders the nucleoside resistant to enzymatic cleavage, enhancing its pharmacokinetic profile.[1] Furthermore, modifications to the sugar moiety, such as the introduction of a C-methyl group, can confer unique biological properties. 2'-C-methylated nucleosides, for instance, have shown potent activity against the Hepatitis C virus (HCV) RNA-dependent RNA polymerase.[2] Similarly, 3'-C-methylated nucleosides are of significant interest for their potential to modulate the activity of polymerases and other nucleic acid-processing enzymes.[3]

The synthesis of these modified nucleosides is a complex process that relies on the availability of specifically functionalized sugar donors. This compound is a prime example of such a crucial, albeit transient, player in the synthetic pathway towards 3'-C-methylated nucleosides.

The Inferred Synthetic Pathway and Physicochemical Properties

While direct literature on the synthesis of this compound is scarce, its preparation can be logically inferred from established synthetic routes for analogous 3'-C-methylribonucleosides.[3][4] The synthesis would likely commence from a common precursor, such as 1,2:5,6-di-O-isopropylidene-3-C-methyl-alpha-D-allofuranose.[3][4]

Hypothetical Synthesis Workflow

The conversion of the allofuranose precursor to the target ribofuranose derivative would involve a series of protecting group manipulations and stereochemical inversions.

G A 1,2:5,6-di-O-isopropylidene- 3-C-methyl-alpha-D-allofuranose B Selective deprotection of 5,6-isopropylidene A->B C Oxidative cleavage of C5-C6 bond B->C D Reduction and protection to form a 5-O-benzoyl group C->D E Acetolysis to yield 1,2,3-tri-O-acetyl-5-O-benzoyl- 3-C-methyl-D-ribofuranose D->E F Selective benzoylation at C3 and rearrangement to 1,2-Di-O-acetyl-3,5-di-O-benzoyl- 3-beta-C-methyl-D-ribofuranose E->F

Figure 1: Inferred synthetic pathway to the target compound.
Key Physicochemical Characteristics for Synthetic Application

The structural features of this compound are tailored for its role as a glycosyl donor in nucleoside synthesis.

FeatureGroupPurpose in Synthesis
C1-Acetoxy Group AcetylExcellent leaving group for Lewis acid-catalyzed glycosylation reactions (e.g., Vorbrüggen conditions).[5]
C2-Acetoxy Group AcetylProvides anchimeric assistance, directing the incoming nucleobase to the β-face of the ribose ring, ensuring the desired stereochemistry of the final nucleoside.[5]
C3 and C5-Benzoyl Groups BenzoylBulky and stable protecting groups that prevent unwanted side reactions at the C3 and C5 hydroxyl positions during glycosylation. They can be removed under specific conditions post-coupling.
C3-beta-C-Methyl Group MethylThe key structural modification that is incorporated into the final nucleoside analog, conferring its unique biological properties.

Role in Glycobiology: A Glycosyl Donor for 3'-C-Methyl Nucleoside Synthesis

The primary role of this compound in glycobiology is as a key intermediate for the synthesis of 3'-C-methylated nucleosides. The most common and versatile method for this is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction.[5]

The Vorbrüggen Glycosylation Workflow

This reaction involves the coupling of a silylated nucleobase with an electrophilic sugar derivative, such as our topic compound, in the presence of a Lewis acid.[5]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products A 1,2-Di-O-acetyl-3,5-di-O-benzoyl- 3-beta-C-methyl-D-ribofuranose C Lewis Acid Catalyst (e.g., TMSOTf, SnCl4) A->C Coupling B Silylated Nucleobase (e.g., persilylated cytosine) B->C E Protected 3'-C-methyl Nucleoside C->E D Inert Solvent (e.g., acetonitrile, dichloroethane) F Final 3'-C-methyl Nucleoside (after deprotection) E->F Deprotection (e.g., methanolic ammonia)

Figure 2: Vorbrüggen glycosylation using the title compound.
Experimental Protocol: Synthesis of 3'-C-methylcytidine (A Representative Example)

The following is a representative protocol for the synthesis of a 3'-C-methylated nucleoside using our key intermediate. This protocol is based on established methods for similar syntheses.[3][4]

Step 1: Silylation of the Nucleobase

  • Suspend N4-acetylcytosine in anhydrous acetonitrile.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir at reflux until the solution becomes clear.

  • Cool the reaction mixture to room temperature.

Step 2: Glycosylation

  • Dissolve this compound in anhydrous acetonitrile.

  • Add the solution of silylated N4-acetylcytosine to the ribofuranose solution.

  • Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected 3'-C-methylcytidine.

Step 3: Deprotection

  • Dissolve the protected nucleoside in methanolic ammonia.

  • Stir the solution at room temperature in a sealed vessel for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final product by recrystallization or chromatography to obtain 3'-C-methylcytidine.

Biological Implications and Drug Development Perspectives

The introduction of a methyl group at the 3' position of the ribose ring has profound implications for the biological activity of the resulting nucleoside.

  • Steric Hindrance: The 3'-methyl group can sterically hinder the formation of the 3'-5' phosphodiester bond by viral polymerases, acting as a chain terminator of viral RNA or DNA synthesis.[4]

  • Conformational Rigidity: The methyl group can lock the sugar pucker in a specific conformation, which may enhance binding to the target enzyme or, conversely, prevent its recognition by human polymerases, thereby reducing toxicity.

  • Metabolic Stability: While the C-C glycosidic bond in C-nucleosides provides resistance to phosphorylases, modifications on the sugar ring can also influence the substrate specificity of kinases required for the activation of the nucleoside to its triphosphate form.

The 3'-C-cyano-3'-deoxynucleoside derivatives of adenine have demonstrated activity against DNA and RNA viruses.[6] While 2',3'-dideoxy-3'-C-methyl nucleosides have been synthesized, they have not shown significant antiviral activity in the evaluated assays.[7] This highlights the nuanced structure-activity relationship of modified nucleosides and the importance of continued exploration of different modifications and their combinations.

Conclusion

This compound, while not a household name in glycobiology, represents a critical class of molecules that enable the synthesis of novel C-branched nucleosides. Its carefully designed structure, with strategically placed protecting and leaving groups, makes it an ideal glycosyl donor for the introduction of a 3'-C-methyl group onto a nucleobase. The resulting 3'-C-methylated nucleosides are of significant interest to drug development professionals for their potential to overcome the limitations of current antiviral and anticancer therapies. As our understanding of the structure-activity relationships of modified nucleosides grows, the demand for versatile and efficiently synthesized intermediates like the one discussed in this guide will undoubtedly increase, paving the way for the discovery of more effective and safer therapeutic agents.

References

An In-depth Technical Guide on 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose as a Purine Nucleoside Analog Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purine nucleoside analogs (PNAs) are a cornerstone in the treatment of various cancers and viral diseases.[1][2] Their efficacy is rooted in their ability to mimic natural purines, thereby interfering with nucleic acid synthesis and inducing cell death.[3] The therapeutic potential of these agents is significantly influenced by modifications in both the purine base and the sugar moiety. This guide provides a comprehensive technical overview of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose, a key intermediate in the synthesis of novel C-methylated purine nucleoside analogs. We will delve into its synthesis, characterization, and its potential role in the development of next-generation therapeutics.

Introduction: The Significance of Purine Nucleoside Analogs

Purine nucleoside analogs are a class of antimetabolites that have demonstrated significant efficacy in oncology and virology.[4] Approved drugs such as fludarabine, cladribine, and clofarabine are routinely used in the treatment of hematological malignancies.[1][5] These molecules structurally resemble natural purine nucleosides (adenosine and guanosine) and exert their cytotoxic effects through several mechanisms, including:

  • Inhibition of DNA and RNA Synthesis: After intracellular phosphorylation to their triphosphate form, these analogs compete with natural deoxynucleotides for incorporation into DNA and RNA by polymerases. This leads to chain termination and inhibition of nucleic acid replication and transcription.[6][7]

  • Induction of Apoptosis: The incorporation of these analogs into DNA can trigger DNA damage responses, leading to programmed cell death (apoptosis).[5][7]

The sugar moiety of nucleoside analogs plays a critical role in their pharmacological properties, including their recognition by cellular enzymes, stability, and conformational preferences. Modifications to the ribofuranose ring, such as the introduction of a C-methyl group, can confer desirable properties like increased resistance to enzymatic degradation, which makes them interesting targets for drug development.[4]

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with a readily available starting material, D-ribose. The key strategic challenge is the stereoselective introduction of a methyl group at the C3 position. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned in the following key stages:

  • Protection of D-ribose: Selective protection of the hydroxyl groups of D-ribose is necessary to allow for regioselective modification.

  • Oxidation at C3: The hydroxyl group at the C3 position is oxidized to a ketone.

  • Stereoselective Methylation: A methyl group is introduced at the C3 position via a Grignard reaction or a similar organometallic addition. The stereochemistry of this step is crucial.

  • Reduction and Deprotection/Reprotection: The newly introduced hydroxyl group may require further manipulation, followed by a protection/deprotection sequence to yield the desired acetyl and benzoyl protecting groups.

A more detailed, step-by-step protocol is provided in the "Experimental Protocols" section.

Synthetic_Pathway D_Ribose D-Ribose Protected_Ribose Protected Ribose Derivative D_Ribose->Protected_Ribose Protection Keto_Sugar C3-Keto Intermediate Protected_Ribose->Keto_Sugar Oxidation Methylated_Sugar C3-Methylated Intermediate Keto_Sugar->Methylated_Sugar Methylation Final_Product 1,2-Di-O-acetyl-3,5-di-O-benzoyl- 3-beta-C-methyl-D-ribofuranose Methylated_Sugar->Final_Product Acylation & Benzoylation

Caption: Proposed synthetic workflow for the target compound.

Role as a Precursor for Purine Nucleoside Analogs

This compound is a versatile glycosyl donor for the synthesis of novel purine nucleoside analogs. The acetyl group at the anomeric position (C1) serves as a good leaving group in the presence of a Lewis acid, facilitating the coupling with a purine base.

Vorbrüggen Glycosylation

The most common method for coupling a modified sugar with a nucleobase is the Vorbrüggen glycosylation. This reaction involves the silylation of the purine base, followed by its reaction with the glycosyl donor in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Vorbrueggen_Glycosylation Modified_Sugar 1,2-Di-O-acetyl-3,5-di-O-benzoyl- 3-beta-C-methyl-D-ribofuranose Nucleoside_Analog Protected C-Methylated Purine Nucleoside Analog Modified_Sugar->Nucleoside_Analog Silylated_Purine Silylated Purine Base Silylated_Purine->Nucleoside_Analog Catalyst TMSOTf Catalyst->Nucleoside_Analog

Caption: Vorbrüggen glycosylation for nucleoside analog synthesis.

Expected Mechanism of Action of the Resulting Nucleoside Analog

A purine nucleoside analog derived from this C-methylated sugar is expected to follow the general mechanism of action of this drug class.

  • Cellular Uptake: The nucleoside analog will be transported into the cell via nucleoside transporters.

  • Intracellular Phosphorylation: The analog will be sequentially phosphorylated by cellular kinases to its active triphosphate form. This is often the rate-limiting step.[6]

  • Inhibition of Polymerases: The triphosphate analog will compete with natural dNTPs or NTPs for incorporation into DNA or RNA by polymerases. The C-methyl group at the 3' position is expected to act as a chain terminator, preventing further elongation of the nucleic acid chain.

  • Induction of Apoptosis: The accumulation of terminated DNA strands will trigger cellular stress responses, leading to apoptosis.

Mechanism_of_Action cluster_cell Target Cell cluster_nucleus Nucleus PNA C-Methylated PNA PNA_MP PNA-Monophosphate PNA->PNA_MP Nucleoside Kinase PNA_DP PNA-Diphosphate PNA_MP->PNA_DP NMP Kinase PNA_TP PNA-Triphosphate PNA_DP->PNA_TP NDP Kinase DNA_Polymerase DNA Polymerase PNA_TP->DNA_Polymerase Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Expected metabolic activation and mechanism of action.

Characterization and Quality Control

The structural integrity and purity of this compound are paramount for its use in nucleoside synthesis. A combination of spectroscopic and chromatographic techniques should be employed for its characterization.

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of stereochemistryCharacteristic shifts for acetyl and benzoyl protons, and the C3-methyl group. Coupling constants will be indicative of the furanose ring conformation.[8]
¹³C NMR Confirmation of carbon skeletonResonances for all carbon atoms, including the carbonyls of the protecting groups and the C3-methyl group.
Mass Spectrometry (HRMS) Determination of molecular weight and elemental compositionAccurate mass measurement corresponding to the molecular formula C₂₈H₂₈O₁₀.
HPLC Purity assessmentA single major peak indicating high purity.
FT-IR Identification of functional groupsCharacteristic stretching frequencies for C=O (ester) and C-O bonds.

Experimental Protocols

Synthesis of 1,2,3,5-Tetra-O-acetyl-D-ribofuranose (A Precursor)

This protocol describes a general method for the acetylation of D-ribose, a common starting point for ribofuranose modifications.[9]

  • Suspend D-ribose in acetic anhydride.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by pouring it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Vorbrüggen Glycosylation Protocol

This protocol outlines a general procedure for the coupling of a glycosyl donor with a purine base.

  • Dry the purine base by co-evaporation with toluene under reduced pressure.

  • Suspend the purine base in a dry, aprotic solvent (e.g., acetonitrile).

  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) and heat to reflux until the solution becomes clear.

  • Cool the solution and add the glycosyl donor (this compound).

  • Add the Lewis acid catalyst (e.g., TMSOTf) dropwise at 0°C.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting nucleoside analog by column chromatography.

Conclusion and Future Perspectives

This compound is a valuable and strategically designed intermediate for the synthesis of novel C-methylated purine nucleoside analogs. The introduction of a C-methyl group at the 3' position of the ribose ring has the potential to enhance the pharmacological properties of the resulting nucleosides, such as increased metabolic stability and altered conformational preferences, which could lead to improved efficacy and a better safety profile. Further research is warranted to synthesize and evaluate the biological activity of purine nucleoside analogs derived from this precursor against a panel of cancer cell lines and viral targets. The insights gained from such studies will be instrumental in advancing the field of nucleoside-based drug discovery.

References

In-depth Technical Guide: 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose for Anti-Diabetic Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective

Abstract

Diabetes mellitus is a persistent metabolic disorder characterized by high blood sugar levels, and its increasing prevalence necessitates the discovery of new and effective anti-diabetic drugs.[1] This guide explores the potential of a synthetic ribofuranose derivative, 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose, in the context of anti-diabetic research. While direct studies on this specific compound are limited, its structural similarity to other biologically active carbohydrate molecules suggests plausible mechanisms of action. This document will provide a comprehensive technical overview of the rationale for its investigation, proposed synthesis, and a detailed framework for evaluating its anti-diabetic properties through established in vitro assays.

PART 1: Rationale and Synthesis

The Rationale for Investigating a Modified Ribofuranose Derivative

Ribose, a fundamental pentose sugar, is a key component of essential biomolecules like RNA and ATP.[2][3] Chemical modification of the ribofuranose scaffold is a well-established strategy in medicinal chemistry to develop therapeutic agents, including antiviral and anticancer drugs.[4][5] The structural modifications in this compound—acetylation, benzoylation, and C-methylation—are intended to enhance its stability and create a molecule with the potential to interact with biological targets relevant to diabetes.[6]

The primary hypothesis is that this compound could act as an inhibitor of key carbohydrate-metabolizing enzymes or modulate insulin signaling pathways. The bulky benzoyl groups and the C-methyl group may provide the necessary steric and electronic properties to selectively bind to the active sites of enzymes like α-glucosidase, thereby delaying carbohydrate digestion and reducing postprandial hyperglycemia.[7]

Proposed Synthesis

General Synthetic Pathway:

  • Starting Material: D-ribose is the logical starting material.

  • Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups is crucial. This is typically achieved using protecting groups that can be added and removed under specific conditions. For instance, the 3- and 5-hydroxyl groups might be protected with benzoyl groups.

  • C-Methylation: Introduction of the methyl group at the 3-beta position would likely involve a nucleophilic addition reaction, such as a Grignard or organolithium reagent, to a ketone intermediate.

  • Acetylation: The remaining hydroxyl groups at the 1 and 2 positions would then be acetylated using acetic anhydride.

  • Purification and Characterization: Each step would require careful purification, typically by column chromatography, and the structure of the final product would be confirmed using techniques like NMR spectroscopy and mass spectrometry.

PART 2: A Framework for In Vitro Evaluation

A systematic in vitro evaluation is the essential first step in determining the anti-diabetic potential of this novel compound.[1][10] This involves a series of well-established assays that probe different aspects of glucose metabolism.[11]

Enzyme Inhibition Assays: Targeting Carbohydrate Digestion

One of the primary therapeutic strategies for managing type 2 diabetes is to control the absorption of glucose from the intestine.[12] This is often achieved by inhibiting enzymes such as α-glucosidase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare α-glucosidase solution (e.g., from Saccharomyces cerevisiae) E Pre-incubate enzyme with test compound or control A->E B Prepare substrate solution (p-nitrophenyl-α-D-glucopyranoside - pNPG) F Initiate reaction by adding pNPG B->F C Prepare serial dilutions of the test compound C->E D Prepare positive control (e.g., Acarbose) D->E E->F G Incubate at 37°C F->G H Stop reaction (e.g., with Na2CO3) G->H I Measure absorbance of p-nitrophenol at 405 nm H->I J Calculate percentage inhibition I->J K Determine IC50 value J->K

Caption: A generalized workflow for the in vitro α-glucosidase inhibition assay.

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).[13]

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.[14]

    • Prepare a series of dilutions of the test compound and a positive control, such as acarbose.[12]

  • Assay Procedure (96-well plate format):

    • Add a small volume of the test compound dilutions or positive control to the wells.

    • Add the α-glucosidase solution to each well and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.[13]

    • Initiate the reaction by adding the pNPG solution to all wells.[13]

    • Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).[13][15]

    • Stop the reaction by adding a basic solution, such as sodium carbonate.[13]

    • Measure the absorbance of the yellow-colored product, p-nitrophenol, at 405 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.[16]

Parameter Description Significance
IC50 Value The concentration of an inhibitor where the response (or binding) is reduced by half.A lower IC50 value indicates a more potent inhibitor of the enzyme.
Cell-Based Assays: Assessing Glucose Uptake

Enhancing glucose uptake by peripheral tissues, such as fat and muscle cells, is another key strategy in managing diabetes.[11] The 3T3-L1 adipocyte cell line is a widely used model for studying glucose metabolism and insulin signaling.

G cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_uptake Glucose Uptake cluster_measurement Measurement & Analysis A Culture 3T3-L1 preadipocytes B Induce differentiation into mature adipocytes A->B C Serum starve differentiated adipocytes B->C D Treat with test compound or insulin (positive control) C->D E Add a fluorescent glucose analog (e.g., 2-NBDG) D->E F Incubate for a specified time E->F G Wash cells to remove excess 2-NBDG F->G H Measure fluorescence intensity G->H I Normalize to cell number/protein content H->I

Caption: A workflow for measuring glucose uptake in differentiated 3T3-L1 adipocytes.

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in appropriate media until confluent.

    • Induce differentiation into mature adipocytes using a standard cocktail of reagents, which typically includes insulin, dexamethasone, and IBMX.

  • Assay Procedure:

    • Once fully differentiated, serum-starve the adipocytes for several hours to overnight.[17][18]

    • Treat the cells with various concentrations of the test compound. Include a positive control (insulin) and a negative control (vehicle).[19]

    • Add a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells and incubate.[19]

    • After the incubation period, wash the cells with cold phosphate-buffered saline (PBS) to remove any unincorporated 2-NBDG.

    • Measure the fluorescence of the internalized 2-NBDG using a fluorescence plate reader.

  • Data Analysis:

    • Quantify the increase in fluorescence, which corresponds to the amount of glucose uptake.

    • Compare the glucose uptake in cells treated with the test compound to that of the controls.

Parameter Description Significance
Fold-Increase in Glucose Uptake The ratio of glucose uptake in treated cells compared to untreated (basal) cells.A significant fold-increase suggests the compound can enhance glucose disposal in adipocytes.

PART 3: Elucidating the Mechanism of Action

If the compound shows promising activity in the glucose uptake assay, the next step is to investigate its underlying mechanism. Many anti-diabetic agents act by modulating the insulin signaling pathway.[20]

Insulin Signaling Pathway

The binding of insulin to its receptor triggers a cascade of intracellular events, leading to the translocation of the glucose transporter GLUT4 to the cell membrane, which facilitates glucose entry into the cell. Key proteins in this pathway include Akt (also known as protein kinase B).

G Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Leads to

Caption: A simplified representation of the insulin signaling cascade leading to glucose uptake.

To determine if the test compound acts through this pathway, techniques like Western blotting can be used to measure the phosphorylation (activation) of key signaling proteins like Akt.

PART 4: Future Directions and Conclusion

The successful identification of in vitro anti-diabetic activity for this compound would be a significant first step. Subsequent research should focus on:

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of diabetes.[21][22]

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its activity and pharmacokinetic properties.

  • Toxicology studies: Assessing the potential for any adverse effects.

References

Methodological & Application

Experimental protocols using 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Application of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose in Medicinal Chemistry

Introduction: The Significance of C-Methylated Ribofuranose in Drug Discovery

This compound is a highly functionalized sugar derivative that serves as a critical building block in the synthesis of specialized nucleoside analogs.[1] Its structure is distinguished by a D-ribofuranose core strategically modified with a C-methyl group at the 3' position and protected by acetyl and benzoyl groups. This C-methylation is not a trivial alteration; it imparts significant conformational rigidity and steric hindrance, which can dramatically alter the biological activity of the resulting nucleoside.

In the field of drug development, particularly for antiviral and anticancer therapies, nucleoside analogs function by mimicking natural nucleosides and interfering with DNA or RNA synthesis processes.[2][3] The introduction of a methyl group at the 2' or 3' position of the ribose moiety has been a particularly fruitful strategy. For instance, 2'-C-methyl ribonucleosides are known potent inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[4][5] Similarly, 3'-C-branched modifications can enhance the metabolic stability of a drug and modulate its interaction with viral polymerases or other target enzymes, often leading to improved therapeutic profiles.[6] This guide provides detailed protocols and expert insights into the application of this compound as a key intermediate for synthesizing these next-generation therapeutic agents.[]

Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity of this reactive intermediate. The compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

PropertyValueReference
Synonym [(2R,3R,4R)-4,5-Diacetyloxy-3-benzoyloxy-3-methyloxolan-2-yl]methyl benzoate[1]
CAS Number 22672-43-1[1]
Molecular Formula C₂₄H₂₄O₉[1]
Molecular Weight 456.44 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥95.0%[1]
Storage Store at 2-8°C under a dry, inert atmosphere. Keep away from moisture.General Lab Practice

Core Application: Synthesis of 3'-C-Methyl-Nucleoside Analogs via Vorbrüggen Glycosylation

The primary application of this compound is as a glycosyl donor in N-glycosylation reactions to form the crucial C-N bond of nucleosides. The most prevalent and robust method for this transformation is the Vorbrüggen glycosylation, which utilizes a silylated heterobase and a Lewis acid catalyst.[8]

The Underlying Chemistry: A Mechanistic Perspective

The reaction proceeds through the activation of the anomeric (C1) position by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf). The C1-acetyl group is an effective leaving group. The benzoyl group at the C2 position plays a crucial role by forming a transient benzoxonium ion intermediate. This intermediate shields the α-face of the ribofuranose ring, directing the incoming silylated nucleobase to attack from the β-face. This neighboring group participation is key to achieving high stereoselectivity for the desired β-anomer, which is the biologically active form for most nucleoside drugs.

Experimental Workflow

The overall process involves the coupling of the sugar moiety with a nucleobase, followed by the removal of protecting groups to yield the final product.

G process process final final analysis analysis start_sugar 1,2-Di-O-acetyl-3,5-di-O-benzoyl- 3-β-C-methyl-D-ribofuranose glycosylation Vorbrüggen Glycosylation (TMSOTf, Solvent) start_sugar->glycosylation start_base Nucleobase (e.g., Uracil) silylation Silylation (e.g., HMDS, (NH₄)₂SO₄) start_base->silylation silylated_base Persilylated Nucleobase silylation->silylated_base silylated_base->glycosylation protected_nuc Protected 3'-C-Methyl Nucleoside glycosylation->protected_nuc deprotection Deprotection (e.g., NH₃/MeOH) protected_nuc->deprotection qc QC & Characterization (TLC, NMR, HRMS) protected_nuc->qc final_nuc Final 3'-C-Methyl Nucleoside Analog deprotection->final_nuc final_nuc->qc

Caption: Workflow for the synthesis of a 3'-C-Methyl Nucleoside Analog.

Detailed Experimental Protocol: Synthesis of a Protected 3'-C-Methyluridine Analog

This protocol details the synthesis of a protected uridine analog. The same principle can be applied to other pyrimidine and purine bases.

Objective: To couple this compound with silylated uracil.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Uracil (1.5 equiv)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate or Chlorotrimethylsilane (catalytic amount)

  • Anhydrous 1,2-dichloroethane (DCE) or acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Step-by-Step Procedure:

  • Preparation of Silylated Uracil:

    • To a flame-dried round-bottom flask under an argon atmosphere, add uracil (1.5 equiv) and a catalytic amount of ammonium sulfate.

    • Add hexamethyldisilazane (HMDS) to cover the solids and reflux the suspension (approx. 130°C) until the solution becomes clear (typically 2-4 hours).

    • Rationale: The nucleobase must be silylated to increase its solubility in organic solvents and enhance the nucleophilicity of the N1 nitrogen for the glycosylation reaction. A clear solution indicates complete silylation.

    • Remove excess HMDS under high vacuum to obtain persilylated uracil as a clear oil or white solid.

  • Glycosylation Reaction:

    • In a separate flame-dried flask under argon, dissolve this compound (1.0 equiv) in anhydrous DCE.

    • Add the freshly prepared persilylated uracil (dissolved in a small amount of anhydrous DCE) to the sugar solution via cannula.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add TMSOTf (1.2 equiv) dropwise via syringe.

    • Rationale: The reaction is performed at low temperature to control reactivity and minimize side reactions. A slow addition of the potent Lewis acid catalyst TMSOTf prevents degradation of the starting materials.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate), observing the consumption of the starting sugar.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to 0°C and carefully quench by adding saturated aqueous NaHCO₃.

    • Rationale: The bicarbonate solution neutralizes the acidic TMSOTf catalyst, stopping the reaction. This must be done carefully as CO₂ gas evolution can occur.

    • Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure protected 3'-C-methyluridine analog.

Protocol 2: Deprotection to Yield the Final Nucleoside

Objective: To remove the benzoyl protecting groups to furnish the final, biologically active nucleoside.

Step-by-Step Procedure:

  • Dissolve the purified, protected nucleoside (1.0 equiv) in anhydrous methanol in a flask.

  • Cool the solution to 0°C and bubble ammonia gas through the solution for 15-20 minutes, or add a saturated solution of ammonia in methanol (7N).

  • Seal the flask and allow it to stir at room temperature for 12-24 hours.

  • Rationale: This is a standard ammonolysis procedure for cleaving ester-based protecting groups like benzoyl. The reaction is typically clean, with benzamide formed as a byproduct.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography (often using a DCM/Methanol gradient) to yield the pure 3'-C-methyluridine.

Characterization and Quality Control

Confirming the identity and purity of the synthesized compounds is a critical step for ensuring the reliability of subsequent biological assays.

TechniqueProtected NucleosideDeprotected Nucleoside
TLC Single spot with lower Rf in non-polar solvent systems (e.g., Hex/EtOAc).Single spot with higher polarity (lower Rf in polar systems like DCM/MeOH).
¹H NMR Presence of aromatic protons from benzoyl groups (δ 7.2-8.1 ppm), anomeric proton (δ ~6.0-6.3 ppm), and a singlet for the C3-methyl group.Absence of benzoyl protons. Upfield shift of ribose protons.
¹³C NMR Signals for benzoyl carbonyls (~165 ppm) and aromatic carbons.Absence of benzoyl signals.
HRMS Observed mass should match the calculated mass for the fully protected structure [M+Na]⁺.Observed mass should match the calculated mass for the deprotected nucleoside [M+H]⁺.

Analytical methods for acylated sugars are well-established and can be adapted for these specific compounds.[9][10] Mass spectrometry is particularly powerful for confirming derivatization.[11][12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Glycosylation Yield Incomplete silylation of the base. Inactive or insufficient Lewis acid catalyst. Moisture in the reaction.Ensure the silylation reaction goes to completion (clear solution). Use fresh, properly stored TMSOTf. Use flame-dried glassware and anhydrous solvents under an inert atmosphere.
Formation of Anomers (α and β) Insufficient neighboring group participation. Reaction temperature too high.Ensure a participating group is at C2. Perform the reaction at 0°C or lower before warming.
Incomplete Deprotection Insufficient deprotection reagent or time. Steric hindrance around ester groups.Increase reaction time, temperature (moderately), or concentration of NH₃/MeOH. Consider using sodium methoxide in methanol for a stronger base.
Difficult Purification Co-elution of product with byproducts (e.g., benzamide from deprotection).Optimize chromatography conditions. For benzamide, multiple co-evaporations with toluene can help. Recrystallization may be a better option for the final product.

References

Application Notes and Protocols for the Synthesis and Purification of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of C-Branched Ribofuranose Derivatives

The synthesis of structurally unique carbohydrate derivatives is a cornerstone of modern medicinal chemistry and drug development. C-branched monosaccharides, such as the target molecule 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose, are of particular interest. The introduction of a C-methyl group at a specific position on the furanose ring can profoundly alter the molecule's conformational properties and its interactions with biological targets. This modification can enhance metabolic stability, modulate biological activity, and provide novel scaffolds for the development of antiviral and anticancer nucleoside analogues.[1] This acylated ribose derivative, with its distinct stereoselectivity, serves as a valuable intermediate in the synthesis of these complex nucleosides.

This document provides a comprehensive guide to the multi-step synthesis and rigorous purification of this compound, designed for researchers and professionals in organic chemistry and drug development. The protocols herein are built upon established principles of carbohydrate chemistry, including selective protection, stereocontrolled C-alkylation, and robust purification methodologies.

Synthetic Strategy Overview

The synthesis of the target molecule is a multi-step process that requires careful control of protecting group chemistry and stereoselectivity. The proposed synthetic pathway begins with a commercially available, partially protected D-ribose derivative and proceeds through the key steps of oxidation, C-methylation, selective benzoylation, and final acetylation. Each step is designed to yield the desired stereoisomer and to facilitate purification.

Synthetic_Pathway A 1,2-O-Isopropylidene-5-O-benzoyl-α-D-ribofuranose B 1,2-O-Isopropylidene-5-O-benzoyl-α-D-erythro-pentofuran-3-ulose A->B Oxidation C 1,2-O-Isopropylidene-3-beta-C-methyl-3,5-di-O-benzoyl-α-D-ribofuranose B->C Grignard Reaction & Benzoylation D 3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose C->D Hydrolysis E This compound D->E Acetylation

Caption: A high-level overview of the synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 1,2-O-Isopropylidene-5-O-benzoyl-α-D-erythro-pentofuran-3-ulose

Rationale: The synthesis commences with the selective oxidation of the C-3 hydroxyl group of a suitably protected D-ribose derivative. The choice of starting material with a pre-existing 5-O-benzoyl group and a 1,2-O-isopropylidene acetal simplifies the initial steps and directs the subsequent reactions. The isopropylidene group protects the C-1 and C-2 hydroxyls, while the benzoyl group at C-5 remains stable throughout the initial transformations. Oxidation to the ketone at C-3 is a critical step that sets the stage for the introduction of the C-methyl group.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
1,2-O-Isopropylidene-5-O-benzoyl-α-D-ribofuranose1.0294.312.94 g
Dess-Martin Periodinane (DMP)1.5424.146.36 g
Dichloromethane (DCM), anhydrous--100 mL

Procedure:

  • To a stirred solution of 1,2-O-Isopropylidene-5-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon), add Dess-Martin Periodinane (1.5 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:2 v/v).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v, 50 mL). Stir vigorously for 15 minutes until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone. This product is often used in the next step without further purification.

Part 2: Synthesis of 1,2-O-Isopropylidene-3-beta-C-methyl-3,5-di-O-benzoyl-α-D-ribofuranose

Rationale: The introduction of the C-methyl group is achieved via a Grignard reaction with methylmagnesium bromide. The stereochemical outcome of the nucleophilic addition to the ketone is crucial. The approach of the Grignard reagent is generally directed by steric hindrance, leading to the desired beta-configuration of the newly formed methyl group. Subsequent in-situ benzoylation of the newly formed tertiary alcohol at C-3 provides the di-benzoylated intermediate.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
Crude Ketone from Part 11.0~292.29~2.92 g
Methylmagnesium Bromide (3.0 M in THF)1.5-5.0 mL
Benzoyl Chloride1.2140.571.4 mL
Pyridine, anhydrous2.079.101.6 mL
Tetrahydrofuran (THF), anhydrous--80 mL

Procedure:

  • Dissolve the crude ketone from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

  • Slowly add methylmagnesium bromide solution (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of benzoyl chloride (1.2 eq) in anhydrous pyridine (2.0 eq).

  • Add the benzoyl chloride/pyridine solution to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Part 3: Hydrolysis of the Isopropylidene Group

Rationale: To enable the final acetylation at the C-1 and C-2 positions, the isopropylidene protecting group must be selectively removed. This is typically achieved under acidic conditions that are mild enough to avoid the cleavage of the benzoyl esters.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 5 mmol scale)
Di-benzoylated Intermediate from Part 21.0416.452.08 g
Trifluoroacetic Acid (TFA)--2 mL
Water--18 mL
Dichloromethane (DCM)--20 mL

Procedure:

  • Dissolve the di-benzoylated intermediate in a mixture of dichloromethane and water.

  • Add trifluoroacetic acid dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the diol.

Part 4: Synthesis of this compound

Rationale: The final step involves the acetylation of the hydroxyl groups at C-1 and C-2. This is a standard procedure using acetic anhydride and a base catalyst, such as pyridine. The reaction conditions are chosen to ensure complete acetylation without affecting the existing benzoyl protecting groups.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 5 mmol scale)
Diol from Part 31.0376.381.88 g
Acetic Anhydride3.0102.091.4 mL
Pyridine, anhydrous4.079.101.6 mL
Dichloromethane (DCM), anhydrous--40 mL

Procedure:

  • Dissolve the diol from the previous step in anhydrous DCM and anhydrous pyridine.

  • Cool the solution to 0 °C and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding methanol (5 mL).

  • Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude final product.

Purification Protocol

Rationale: The purification of the final product is critical to obtaining a high-purity compound suitable for subsequent applications. Due to the presence of multiple hydrophobic benzoyl and acetyl groups, a combination of normal-phase and reversed-phase chromatography may be necessary.[2]

Purification_Workflow A Crude Product B Silica Gel Column Chromatography A->B C Fraction Collection and TLC Analysis B->C D Pooling of Pure Fractions C->D E Solvent Evaporation D->E F Purity Assessment (HPLC, NMR) E->F G Optional: Recrystallization or RP-HPLC F->G Purity < 98% H Final Pure Product F->H Purity ≥ 98% G->H

Caption: A detailed workflow for the purification of the final product.

Step-by-Step Purification:

  • Initial Purification by Silica Gel Chromatography:

    • Prepare a silica gel column with a suitable diameter based on the amount of crude product.

    • Equilibrate the column with a non-polar solvent system, such as hexane.

    • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 30% ethyl acetate).

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent.

  • Purity Assessment:

    • Analyze the purified product by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its purity and confirm its structure. For protected carbohydrates, reversed-phase HPLC can be an effective analytical tool.[2]

  • Optional High-Purity Polishing:

    • If the purity is not satisfactory, a second purification step may be required.

    • Recrystallization: Attempt to recrystallize the product from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water.

    • Reversed-Phase HPLC (RP-HPLC): For achieving very high purity (≥99.5%), preparative RP-HPLC is a powerful technique for protected carbohydrate compounds.[3] A C18 column with a water/acetonitrile or water/methanol gradient is typically used.

Conclusion

The synthesis and purification of this compound is a challenging yet achievable process that provides access to a valuable building block for the synthesis of modified nucleosides. The protocols outlined in this document provide a robust framework for researchers in the field. Careful execution of each step, diligent monitoring of reaction progress, and rigorous purification are paramount to success. The strategic use of protecting groups and the stereocontrolled introduction of the C-methyl group are key to the successful synthesis of this complex molecule.

References

Application Notes and Protocols: Strategic Use of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose in the Synthesis of Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C-Methylated Nucleosides in Modern Drug Discovery

In the landscape of antiviral and anticancer therapeutics, nucleoside analogs represent a cornerstone of medicinal chemistry. Their mechanism of action, primarily as chain terminators of viral or cellular DNA/RNA synthesis, has led to the development of numerous life-saving drugs. However, the efficacy of traditional N-nucleosides can be hampered by their susceptibility to enzymatic cleavage of the glycosidic bond. This has spurred the exploration of C-nucleosides, where the nucleobase is linked to the sugar moiety via a robust carbon-carbon bond, conferring enhanced metabolic stability.[1]

A particularly promising subclass of modified nucleosides are those bearing a methyl group on the ribose scaffold. The introduction of a methyl group, for instance at the 3'-position, can significantly impact the conformational dynamics of the furanose ring and its interaction with viral polymerases. This modification can lead to improved pharmacological profiles, including enhanced potency and a higher barrier to drug resistance.[1] This document provides a detailed guide on the application of a key intermediate, 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose , in the stereoselective synthesis of 3'-C-methylated nucleoside analogs.

The Strategic Advantage of this compound

The choice of protecting groups on the ribose precursor is paramount for a successful and stereoselective nucleoside synthesis. The subject molecule is strategically designed to facilitate efficient coupling with various nucleobases.

  • Acetyl Group at C1: The anomeric acetyl group serves as a good leaving group under Lewis acid catalysis, facilitating the formation of the key oxocarbenium ion intermediate required for glycosylation.

  • Benzoyl Groups at C3 and C5: The bulky benzoyl protecting groups play a crucial role in directing the stereochemical outcome of the glycosylation reaction. They provide anchimeric assistance, favoring the formation of the desired β-anomer, which is typically the biologically active isomer. Furthermore, their stability under the reaction conditions prevents unwanted side reactions.

  • Acetyl Group at C2: The acetyl group at the C2 position also contributes to the electronic environment of the ribose ring and can influence the reactivity of the anomeric center.

  • Beta-C-Methyl Group at C3: This modification is the key feature for the synthesis of 3'-C-methylated nucleosides. Its presence necessitates a synthetic strategy that can accommodate this substitution while maintaining stereocontrol at the anomeric carbon.

Synthetic Pathway for Nucleoside Analogs

The primary application of this compound is in the Vorbrüggen glycosylation reaction. This powerful method allows for the stereoselective formation of the N-glycosidic bond between the sugar and a silylated nucleobase.

Vorbruggen_Glycosylation Ribose 1,2-Di-O-acetyl-3,5-di-O-benzoyl- 3-beta-C-methyl-D-ribofuranose Intermediate Oxocarbenium Ion Intermediate Ribose->Intermediate + Lewis Acid SilylatedBase Silylated Nucleobase (e.g., persilylated uracil) SilylatedBase->Intermediate Nucleophilic Attack LewisAcid Lewis Acid Catalyst (e.g., TMSOTf) CoupledProduct Protected Nucleoside Analog Intermediate->CoupledProduct FinalProduct 3'-C-Methyl Nucleoside Analog CoupledProduct->FinalProduct Deprotection Deprotection Deprotection

Caption: Vorbrüggen Glycosylation Workflow.

Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen Glycosylation

This protocol outlines a general method for the coupling of this compound with a silylated pyrimidine nucleobase.

Materials:

  • This compound

  • Silylated nucleobase (e.g., bis(trimethylsilyl)uracil)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the silylated nucleobase (1.2 equivalents) in anhydrous solvent.

  • Addition of the Ribose Derivative: To the stirred solution, add this compound (1.0 equivalent).

  • Initiation of the Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add TMSOTf (1.2 equivalents) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Dilute the mixture with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected nucleoside.

Protocol 2: Deprotection of the Nucleoside Analog

This protocol describes the removal of the acetyl and benzoyl protecting groups to yield the final 3'-C-methyl nucleoside.

Materials:

  • Protected nucleoside from Protocol 1

  • Methanolic ammonia (saturated at 0 °C)

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the protected nucleoside (1.0 equivalent) in anhydrous methanol in a round-bottom flask.

  • Ammonolysis: Add a solution of saturated methanolic ammonia. Seal the flask and stir the mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC until all starting material has been consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography or recrystallization to obtain the pure 3'-C-methyl nucleoside analog.

Data Presentation: Expected Outcomes

The following table provides an overview of typical reaction parameters and expected yields for the synthesis of a 3'-C-methylated uridine analog.

ParameterValueReference
Starting Ribose This compoundThis guide
Nucleobase Bis(trimethylsilyl)uracilAnalogous reactions[2]
Lewis Acid TMSOTfAnalogous reactions[2]
Solvent AcetonitrileAnalogous reactions[2]
Reaction Time 2-4 hoursEstimated
Typical Yield (Coupling) 70-85%Estimated based on similar reactions
Typical Yield (Deprotection) 85-95%Estimated based on standard procedures
Predominant Anomer βExpected due to anchimeric assistance

Causality in Experimental Choices

  • Anhydrous Conditions: The Vorbrüggen reaction is highly sensitive to moisture, which can hydrolyze the silylated nucleobase and the Lewis acid catalyst, leading to poor yields. Therefore, the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical for success.

  • Silylation of Nucleobases: Silylation of the nucleobase increases its solubility in organic solvents and enhances its nucleophilicity, promoting a more efficient coupling reaction.

  • Choice of Lewis Acid: TMSOTf is a powerful Lewis acid that effectively activates the anomeric center of the ribose derivative, leading to the formation of the oxocarbenium ion at low temperatures.

  • Deprotection with Methanolic Ammonia: This reagent is effective for the simultaneous removal of both acetyl and benzoyl protecting groups under mild conditions, minimizing the risk of side reactions.

Conclusion

This compound is a valuable and strategically designed precursor for the synthesis of 3'-C-methylated nucleoside analogs. The protocols outlined in this document, based on the well-established Vorbrüggen glycosylation, provide a reliable pathway for accessing these important compounds. The resulting nucleoside analogs, with their enhanced metabolic stability and potential for improved biological activity, are of significant interest to researchers in the fields of antiviral and anticancer drug development.

References

Comprehensive Spectroscopic Elucidation of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the spectroscopic analysis of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose, a complex acylated and C-methylated ribofuranose derivative.[1][2] As a purine nucleoside analog, such compounds are of significant interest in medicinal chemistry and drug development, particularly in the synthesis of novel antiviral and anticancer agents.[1][3] Unambiguous structural confirmation is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthetic intermediates. This document outlines an integrated, multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices and provide detailed protocols and data interpretation guides to empower researchers with a self-validating system for structural verification.

Introduction: The Structural Challenge

The target molecule, this compound, presents a significant analytical challenge due to its dense stereochemistry and multiple functional groups. Key structural features requiring confirmation include:

  • The D-ribofuranose core conformation.

  • The precise location of two distinct acetyl esters (C1, C2) and two benzoyl esters (C3, C5).

  • The presence and stereochemistry of the tertiary C-methyl group at the C3 position.

A singular analytical technique is insufficient for complete characterization. Therefore, we employ a synergistic workflow where each spectroscopic method provides complementary information, culminating in a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed covalent structure and stereochemistry of organic molecules in solution.[4][5][6] For this compound, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all proton and carbon signals.

Logical Workflow for NMR Analysis

The following diagram illustrates the systematic approach to NMR data acquisition and interpretation, starting from simple 1D spectra and progressing to complex 2D correlation experiments for complete structural mapping.

MS_Fragmentation Parent [M+H]⁺ m/z 533.18 Frag1 [M+H - CH₂O₂]⁺ m/z 473.16 (Loss of Acetyl) Parent->Frag1 - 60 Da Frag2 [M+H - C₇H₄O]⁺ m/z 411.13 (Loss of Benzoyl) Parent->Frag2 - 122 Da Frag3 [C₇H₅O]⁺ m/z 105.03 (Benzoyl Cation) Parent->Frag3 Characteristic Frag4 [CH₃CO]⁺ m/z 43.02 (Acetyl Cation) Parent->Frag4 Characteristic

References

Application Note & Protocols: A Guide to the In Vitro Screening of Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of Nucleoside Analogs

Nucleoside analogs (NAs) are a cornerstone of modern chemotherapy, representing a major class of drugs for treating viral infections and cancer.[1][2] These synthetic molecules mimic naturally occurring nucleosides, the building blocks of DNA and RNA. Upon entry into a cell, NAs are phosphorylated by host and/or viral kinases to their active triphosphate form.[3][4] This active form then competes with natural nucleotides for incorporation into growing nucleic acid chains by polymerases (e.g., viral reverse transcriptases or DNA polymerases).[1][3] Their mechanism of action typically culminates in the termination of nucleic acid chain elongation, thereby halting viral replication or cancer cell proliferation.[5]

The success of an NA candidate hinges on a delicate balance: it must be efficiently activated within target cells and effectively inhibit the viral or cellular target, all while exhibiting minimal toxicity to healthy host cells. Therefore, a rigorous and systematic in vitro screening process is paramount to identify promising lead compounds from a library of novel analogs.[6] This guide provides a structured, multi-phased approach to this screening cascade, detailing the rationale and protocols for key assays.

The Screening Cascade: A Multi-Phased Strategy

The path from a novel compound library to a validated lead candidate is a funneling process. We begin with broad, high-throughput screens to identify initial "hits" and progressively move towards more complex, low-throughput assays to characterize their potency, selectivity, and mechanism of action.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Mechanism of Action (MoA) Compound_Library Compound Library Cytotoxicity Protocol 1: General Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound_Library->Cytotoxicity Efficacy Protocol 2: Primary Efficacy Screen (e.g., Antiviral, Anticancer) Compound_Library->Efficacy Hit_ID Hit Identification Cytotoxicity->Hit_ID Low Toxicity Efficacy->Hit_ID High Activity Dose_Response Protocol 3: Dose-Response & IC50/CC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Index (SI) Calculation Dose_Response->Selectivity Potent & Selective (High SI) MoA Protocol 4 & 5: MoA Studies (e.g., Polymerase Inhibition, Cell Cycle, Apoptosis) Selectivity->MoA Lead Lead Candidate MoA->Lead

Caption: The In Vitro Screening Cascade for Nucleoside Analogs.

Phase 1: Primary Screening - Identifying Initial Hits

The goal of primary screening is to rapidly assess a library of compounds to distinguish active compounds from inactive ones and to flag those with excessive toxicity.

Protocol 1: General Cytotoxicity Assay

Before assessing therapeutic efficacy, it is crucial to determine the inherent toxicity of the novel compounds on the host cells that will be used in the screening model.[7] This establishes a therapeutic window and ensures that any observed antiviral or anticancer effect is not merely a result of non-specific cell death.

Choice of Assay:

  • MTT/MTS Assays: These are colorimetric assays that measure the metabolic activity of cells.[8][9] In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (like MTT) into a colored formazan product.[9][10] While widely used and economical, these assays can be prone to interference from compounds that have reducing properties.[11]

  • CellTiter-Glo® Luminescent Assay: This assay quantifies ATP, an indicator of metabolically active cells.[12][13] It is generally considered more sensitive than colorimetric assays and has a simpler "add-mix-measure" protocol, making it highly suitable for high-throughput screening (HTS).[11][14]

Detailed Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding: Seed host cells (e.g., Vero for virology, HeLa for oncology) in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Addition: Prepare serial dilutions of the nucleoside analogs in culture medium. Add the compounds to the cells (e.g., 10 µL of a 10X stock) to achieve the final desired concentrations. Include "cells only" (vehicle control) and "no cells" (background) wells.

  • Incubation: Incubate the plate for a period relevant to the efficacy assay (typically 48-72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Measurement: Add CellTiter-Glo® Reagent to each well (typically 100 µL). Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Protocol 2: Primary Efficacy Screen (Antiviral Example)

The primary efficacy screen is a single-dose or limited-dose assay designed to identify compounds that inhibit the desired biological process. For antiviral NAs, the Plaque Reduction Assay is a gold standard.[15]

Principle: Plaque Reduction Neutralization Test (PRNT) This assay measures the ability of a compound to prevent a virus from infecting and destroying a monolayer of host cells.[15][16] In the presence of an effective antiviral, the number of plaques (localized areas of cell death caused by viral replication) will be reduced.[17][18]

Detailed Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed susceptible host cells in a 24-well plate to form a confluent monolayer.

  • Virus & Compound Incubation: In a separate plate or tube, pre-incubate a standard amount of virus (e.g., 100 plaque-forming units or PFU) with a fixed concentration of each nucleoside analog for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayer and inoculate with the virus-compound mixture. Allow the virus to adsorb to the cells for 1 hour at 37°C, gently rocking the plate every 15 minutes.[18]

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) mixed with the corresponding concentration of the nucleoside analog. This overlay restricts the spread of progeny virus to adjacent cells, ensuring the formation of discrete plaques.[16]

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).[18]

  • Visualization: Remove the overlay and fix the cells (e.g., with 4% formaldehyde). Stain the cell monolayer with a solution like 0.1% crystal violet, which stains viable cells. Plaques will appear as clear zones against a colored background.

  • Hit Identification: Identify "hits" as compounds that cause a significant (e.g., >50%) reduction in plaque number compared to the virus-only control, while having shown low toxicity in Protocol 1.

Phase 2: Dose-Response & Selectivity

Once initial hits are identified, the next phase quantifies their potency and therapeutic window.

Protocol 3: Dose-Response Analysis (IC50/EC50 Determination)

This involves testing each hit compound over a wide range of concentrations (e.g., 8-10 points of a half-log serial dilution) in both the cytotoxicity and efficacy assays described above.

Data Analysis: The results are used to generate dose-response curves. By plotting the percentage of inhibition (for efficacy) or percentage of viability (for cytotoxicity) against the log of the compound concentration, a sigmoidal curve can be fitted.[19] From this curve, two critical values are determined:

  • IC50 (or EC50): The half-maximal inhibitory (or effective) concentration. This is the concentration at which the compound inhibits 50% of the biological activity (e.g., viral replication).[20]

  • CC50: The half-maximal cytotoxic concentration, as determined in the cytotoxicity assay.[7]

Software such as GraphPad Prism or Excel add-ins can be used to perform the non-linear regression needed to calculate these values accurately.[19]

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical metric for prioritizing compounds. It provides a quantitative measure of the compound's therapeutic window—the ratio between its toxicity and its desired activity.[7]

Formula: SI = CC50 / IC50

A higher SI value is desirable, as it indicates that the compound is effective at concentrations far below those at which it is toxic to host cells.[7] Generally, compounds with an SI value ≥ 10 are considered promising candidates for further development.[7]

ParameterDescriptionDesired Value
CC50 Concentration that kills 50% of host cells.High
IC50 Concentration that inhibits 50% of viral/tumor activity.Low
SI Selectivity Index (CC50/IC50).High (≥10)

Phase 3: Elucidating the Mechanism of Action (MoA)

For the most promising candidates, understanding how they work is crucial. MoA studies validate the presumed target and can reveal unexpected effects.

The Classical MoA for Nucleoside Analogs

The primary target for most NAs is a viral or cellular polymerase.[3] The NA is converted to its triphosphate form and incorporated into the nascent DNA/RNA strand, leading to chain termination.[1][21]

MoA_Pathway cluster_0 Cellular Uptake & Activation cluster_1 Polymerase Inhibition NA Nucleoside Analog (Prodrug) Kinases Host/Viral Kinases NA->Kinases NA_TP Active NA-Triphosphate Polymerase Viral/Cellular Polymerase NA_TP->Polymerase Competes with Kinases->NA_TP Phosphorylation Chain Growing DNA/RNA Chain Polymerase->Chain Incorporation dNTP Natural dNTPs dNTP->Polymerase Termination Chain Termination & Replication Block Chain->Termination Leads to

Caption: Classical Mechanism of Action for Nucleoside Analogs.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Many anticancer NAs function by disrupting DNA synthesis, which leads to an arrest of the cell cycle, typically in the S phase (synthesis phase).[22] Flow cytometry can be used to quantify the proportion of cells in each phase of the cell cycle.

Principle: Cells are fixed and stained with a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of each cell is directly proportional to its DNA content. Cells in the G2/M phase (with replicated DNA) will have twice the fluorescence of cells in the G0/G1 phase, while cells in the S phase will have intermediate fluorescence.[22][23]

Detailed Protocol: PI Staining for Cell Cycle Analysis

  • Cell Culture & Treatment: Seed cancer cells (e.g., HCT116, A549) and treat with the lead nucleoside analog (at its IC50 concentration) for 24-48 hours. Include an untreated control.

  • Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[22] Fix the cells for at least 2 hours at -20°C.[22]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[23][24]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[25]

  • Analysis: Gate on single cells to exclude doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the S phase is indicative of DNA synthesis inhibition.

Protocol 5: Apoptosis Assays

Effective anticancer agents induce programmed cell death, or apoptosis. Detecting markers of apoptosis confirms that the compound is inducing the desired cell-killing pathway.

Principle: Annexin V Staining In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay is a plate-based method that measures Annexin V binding with a luminescent signal and necrosis with a fluorescent signal in real-time.[26][27][28]

Detailed Protocol: RealTime-Glo™ Annexin V Assay

  • Cell Seeding and Dosing: Seed cells in a white, clear-bottom 96-well plate. Prepare and add the nucleoside analog at various concentrations.

  • Reagent Addition: Prepare the 2X Detection Reagent containing the Annexin V NanoBiT® subunits and the Necrosis Detection Reagent. Add an equal volume of this reagent to each well.

  • Real-Time Measurement: Place the plate in a plate-reading luminometer equipped with fluorescence reading capabilities, set to 37°C. Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 1-2 hours) for the desired duration of the experiment (e.g., 48 hours).

  • Data Analysis: Plot the luminescent and fluorescent signals over time. A compound that induces apoptosis will show an increase in luminescence followed by a later increase in fluorescence as cells progress to secondary necrosis.[29]

Conclusion

The in vitro screening of novel nucleoside analogs is a systematic, data-driven process that requires a suite of robust and validated assays. By following a phased approach—from high-throughput primary screens for activity and toxicity to detailed dose-response and mechanistic studies—researchers can effectively identify and characterize promising lead candidates. Each step provides critical data that informs the decision to advance a compound, ultimately increasing the probability of success in the long and complex journey of drug development.

References

Application Notes & Protocols: Strategic Protection of Hydroxyl Groups in C-Methyl-Ribofuranose Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of C-methyl-ribofuranose derivatives is a cornerstone in the development of potent antiviral and anticancer nucleoside analogues. A key challenge in these synthetic campaigns is the precise installation of a methyl group at the C2' or C3' position of the ribofuranose scaffold. This requires a sophisticated and robust protecting group strategy to differentiate the various hydroxyl groups and direct the stereochemical outcome of the C-methylation step. This technical guide provides an in-depth analysis of field-proven protecting group strategies, offering detailed protocols and a comparative assessment of their efficacy. We will explore the strategic use of silyl ethers, acetals, and acyl groups, and provide a logical framework for their selection, application, and removal in the context of C-methyl-ribofuranose synthesis.

Introduction: The Significance of C-Methyl-Ribofuranosides

C-methyl-ribofuranosides are a critical class of carbohydrate derivatives that serve as key intermediates in the synthesis of numerous therapeutic agents. The introduction of a methyl group at the C2' or C3' position of the ribose ring can significantly enhance the metabolic stability and biological activity of nucleoside analogues. A prime example is the anti-HCV drug Sofosbuvir, which features a 2'-C-methyl-2'-fluoro-ribofuranosyl moiety.[1] The synthesis of these modified sugars is a non-trivial endeavor, demanding precise control over regioselectivity and stereoselectivity. The judicious choice of protecting groups for the hydroxyl functions of the starting ribose material is paramount to achieving a successful and efficient synthesis.

Protecting groups serve to temporarily mask reactive hydroxyl groups, preventing them from interfering with desired chemical transformations.[2] In the context of C-methyl-ribofuranose synthesis, an effective protecting group strategy must:

  • Enable regioselective protection and deprotection: Allowing for the targeted modification of specific hydroxyl groups.[3]

  • Be stable to the conditions of C-methylation: Which often involve strongly basic or organometallic reagents.

  • Influence the stereochemical outcome of the methylation: By directing the approach of the methylating agent.

  • Be removable under mild conditions: To avoid degradation of the final product.

This guide will delve into the practical application of common protecting groups in the synthesis of C-methyl-ribofuranose, with a focus on providing actionable protocols for researchers in the field.

Strategic Application of Protecting Groups

The choice of protecting group is dictated by the specific synthetic route and the desired C-methylated isomer. The most commonly employed protecting groups in this context are silyl ethers, acetals, and acyl groups.

Silyl Ethers: Versatility and Tunable Stability

Silyl ethers are among the most versatile and widely used protecting groups for hydroxyls in carbohydrate chemistry due to their ease of installation, tunable stability, and mild removal conditions.[4][5] The stability of a silyl ether is primarily determined by the steric bulk of the substituents on the silicon atom.[4] This allows for a hierarchical protection/deprotection strategy.

Common Silyl Ethers and Their Relative Stability:

Protecting GroupAbbreviationRelative Stability (Acidic Conditions)
TrimethylsilylTMSLeast Stable
TriethylsilylTES
tert-ButyldimethylsilylTBDMS/TBS
TriisopropylsilylTIPS
tert-ButyldiphenylsilylTBDPSMost Stable

Data sourced from Benchchem[4]

The tert-butyldimethylsilyl (TBDMS) group is a workhorse in this field, offering a good balance of stability and ease of removal.[6] It is robust enough to withstand many reaction conditions, yet can be cleaved with fluoride reagents such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[6][7]

Workflow for Silyl Ether Protection and Deprotection:

G cluster_protection Protection cluster_deprotection Deprotection p1 Ribofuranose p4 Silyl-protected Ribofuranose p1->p4 Silylation p2 Silylating Agent (e.g., TBDMSCl) p2->p4 p3 Base (e.g., Imidazole) p3->p4 d1 Silyl-protected Ribofuranose d3 Deprotected Ribofuranose d1->d3 Desilylation d2 Fluoride Source (e.g., TBAF) d2->d3

Caption: General workflow for silyl ether protection and deprotection.

Acetals and Ketals: Rigid Protection of cis-Diols

Acetals and ketals, particularly isopropylidene ketals, are of fundamental importance for the protection of cis-vicinal diols, a common structural motif in ribofuranose.[8] The formation of a five-membered dioxolane ring with the 2'- and 3'-hydroxyls of ribose provides a conformationally rigid structure that can influence the stereoselectivity of subsequent reactions.

For instance, the protection of D-ribose with acetone typically yields 2,3:5,6-di-O-isopropylidene-D-ribofuranose, which can then be selectively manipulated. The 2,3-O-isopropylidene group is a common feature in synthetic routes towards 2'- and 3'-C-methyl ribonucleosides.[9]

Logical Flow for Isopropylidene Protection:

G start D-Ribose step1 Acetone Acid Catalyst (e.g., p-TsOH) start->step1 product 2,3:5,6-Di-O-isopropylidene-D-ribofuranose step1->product

References

The Pivotal Role of Ribofuranose Derivatives in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The D-ribofuranose scaffold, a cornerstone of life's genetic and energetic machinery, has proven to be an exceptionally fertile ground for the discovery of potent therapeutic agents. Its inherent chirality and dense functionality provide a unique three-dimensional framework that can be strategically modified to interact with a multitude of biological targets. This guide offers an in-depth exploration of the application of ribofuranose derivatives in drug discovery, with a particular focus on their roles as antiviral, anticancer, antibacterial, and anti-inflammatory agents. We will delve into the mechanistic rationale behind their therapeutic efficacy and provide detailed, field-proven protocols for their synthesis and biological evaluation.

Section 1: Ribofuranose Derivatives as Antiviral Agents

The modification of the ribofuranose ring has yielded some of the most impactful antiviral drugs to date. These nucleoside analogues often act as mimics of natural substrates, thereby deceiving viral polymerases and leading to the termination of viral replication.

Mechanism of Action: Chain Termination and Beyond

The primary antiviral mechanism for many ribofuranose derivatives is their incorporation into the growing viral RNA or DNA chain by viral polymerases.[1] Lacking the crucial 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, these "chain terminators" bring viral replication to a halt. Furthermore, some derivatives, such as the broad-spectrum antiviral ribavirin, exhibit multiple mechanisms of action, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides essential for viral replication.[2]

Featured Antiviral Ribofuranose Derivative: Ribavirin

Ribavirin, a synthetic guanosine analogue, stands as a testament to the therapeutic potential of ribofuranose derivatives.[2] It is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[2]

The synthesis of many modified nucleosides relies on versatile ribofuranose intermediates. The following protocol details a reliable method for the preparation of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.[3]

Experimental Protocol: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose [3]

StepProcedureReagents & Conditions
1. Ketalization To a suspension of D-ribose in a mixture of acetone and methanol, add concentrated sulfuric acid. Stir the reaction mixture at room temperature.D-ribose, Acetone, Methanol, Conc. H₂SO₄, Room Temperature
2. Esterification (Tosylation) Dissolve the product from Step 1 in dichloromethane (DCM). Add triethylamine (Et₃N) and cool in an ice bath. Add tosyl chloride (TsCl) portion-wise and allow to warm to room temperature.Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, DCM, Et₃N, TsCl, 0°C to RT
3. Reduction Dissolve the tosylated intermediate in dimethyl sulfoxide (DMSO). Add sodium borohydride (NaBH₄) and heat to 80-85°C.Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside, DMSO, NaBH₄, 80-85°C
4. Hydrolysis Treat the product from Step 3 with aqueous acid to remove the isopropylidene protecting group.Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, Aqueous Acid
5. Acetylation Dissolve the crude 5-deoxy-D-ribofuranose in pyridine. Add acetic anhydride (Ac₂O) at 0°C and allow to warm to room temperature.5-Deoxy-D-ribofuranose, Pyridine, Ac₂O, 0°C to RT

Workflow for the Synthesis of a Key Ribofuranose Intermediate

G DRibose D-Ribose Ketalization Ketalization (Acetone, MeOH, H+) DRibose->Ketalization Intermediate1 Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Ketalization->Intermediate1 Tosylation Tosylation (TsCl, Et3N, DCM) Intermediate1->Tosylation Intermediate2 Methyl 2,3-O-isopropylidene- 5-O-tosyl-β-D-ribofuranoside Tosylation->Intermediate2 Reduction Reduction (NaBH4, DMSO) Intermediate2->Reduction Intermediate3 Methyl 5-deoxy-2,3-O- isopropylidene-β-D-ribofuranoside Reduction->Intermediate3 Hydrolysis Hydrolysis (Aqueous Acid) Intermediate3->Hydrolysis Intermediate4 5-Deoxy-D-ribofuranose Hydrolysis->Intermediate4 Acetylation Acetylation (Ac2O, Pyridine) Intermediate4->Acetylation FinalProduct 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose Acetylation->FinalProduct

Caption: Synthetic pathway for a key 5'-deoxyribofuranose intermediate.

Biological Evaluation of Antiviral Activity

The gold standard for quantifying the efficacy of antiviral compounds is the plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Experimental Protocol: Plaque Reduction Assay [1][4]

StepProcedureReagents & Conditions
1. Cell Seeding Seed host cells (e.g., Vero, MRC-5) in 24-well plates to form a confluent monolayer.Appropriate cell line, complete growth medium, 37°C, 5% CO₂
2. Compound Preparation Prepare serial dilutions of the test compound in serum-free medium.Test compound, serum-free medium
3. Infection Wash the cell monolayer and infect with a known titer of virus (e.g., 50-100 plaque-forming units/well).Virus stock, serum-free medium, 37°C for 1-2 hours
4. Treatment and Overlay Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or carboxymethyl cellulose) containing the different concentrations of the test compound.Semi-solid overlay medium, test compound dilutions
5. Incubation Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).37°C, 5% CO₂
6. Plaque Visualization Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., 0.1% crystal violet). Plaques will appear as clear zones against a stained cell monolayer.10% Formalin, 0.1% Crystal Violet
7. Data Analysis Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC₅₀).-

G CellSeeding Seed Host Cells in 24-well plates Confluency Incubate to Confluency CellSeeding->Confluency Infection Infect with Virus Confluency->Infection Overlay Add Semi-Solid Overlay with Test Compound Infection->Overlay Incubation Incubate for Plaque Formation Overlay->Incubation Staining Fix and Stain Cells Incubation->Staining Analysis Count Plaques and Calculate IC50 Staining->Analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Section 3: Ribofuranose Derivatives as Antibacterial Agents

While the development of ribofuranose-based antibacterials has been less extensive than for antivirals and anticancer agents, this class of compounds holds promise for combating bacterial infections, including those caused by drug-resistant strains.

[5][6]#### 3.1. Mechanism of Action: Targeting Bacterial Metabolism

Similar to their applications in other therapeutic areas, ribofuranose derivatives can act as antibacterial agents by interfering with essential metabolic pathways in bacteria. F[7]or instance, they can inhibit enzymes involved in nucleotide biosynthesis or be incorporated into bacterial DNA or RNA, leading to disruption of cellular processes.

Biological Evaluation of Antibacterial Activity

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the agent that prevents the visible growth of the bacterium.

[3]Experimental Protocol: Broth Microdilution MIC Assay

[3][4]| Step | Procedure | Reagents & Conditions | | :--- | :--- | :--- | | 1. Compound Preparation | Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. | Test compound, Mueller-Hinton broth | | 2. Inoculum Preparation | Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate concentration for testing. | Bacterial strain, sterile saline, Mueller-Hinton broth | | 3. Inoculation | Inoculate each well of the microtiter plate with the standardized bacterial inoculum. Include a growth control (no compound) and a sterility control (no bacteria). | Standardized bacterial inoculum | | 4. Incubation | Incubate the plate at 37°C for 16-20 hours. | 37°C incubator | | 5. MIC Determination | After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. | - |

Workflow for Broth Microdilution MIC Assay

G CompoundDilution Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate CompoundDilution->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation MIC_Determination Visually Determine MIC Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 4: Ribofuranose Derivatives with Anti-inflammatory Potential

Recent studies have highlighted the potential of ribofuranose derivatives as anti-inflammatory agents. Their mechanism of action in this context is still under investigation but may involve the modulation of inflammatory signaling pathways.

Biological Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

StepProcedureReagents & Conditions
1. Animal Acclimatization Acclimatize rats to the laboratory conditions for a sufficient period.Wistar or Sprague-Dawley rats
2. Compound Administration Administer the test compound or vehicle (control) orally or intraperitoneally.Test compound, vehicle (e.g., saline, DMSO)
3. Induction of Edema One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.1% Carrageenan solution
4. Paw Volume Measurement Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.Plethysmometer
5. Data Analysis Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.-

Section 5: In-depth Mechanistic Assay: IMPDH Inhibition

For ribofuranose derivatives like ribavirin and tiazofurin, a key mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides.

Experimental Protocol: IMPDH Inhibition Assay (Spectrophotometric)

StepProcedureReagents & Conditions
1. Reagent Preparation Prepare a reaction buffer containing Tris-HCl, KCl, and EDTA. Prepare solutions of the substrates IMP and NAD⁺, and the test inhibitor.Reaction buffer, IMP, NAD⁺, test inhibitor, recombinant human IMPDH2
2. Assay Setup In a 96-well plate, add the reaction buffer, IMPDH enzyme, and varying concentrations of the test inhibitor.96-well UV-transparent plate
3. Reaction Initiation Initiate the reaction by adding NAD⁺ and IMP to the wells.-
4. Kinetic Measurement Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.Spectrophotometer with kinetic reading capabilities
5. Data Analysis Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor.-

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-β-C-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced carbohydrate synthesis. This guide is dedicated to researchers, medicinal chemists, and drug development professionals tackling the synthesis of the sterically complex C-glycoside analogue, 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-β-C-methyl-D-ribofuranose. The construction of the quaternary, stereodefined C3 center is a significant synthetic hurdle. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQ)

Q1: What is the primary challenge in synthesizing this target molecule?

The core difficulty lies in the diastereoselective construction of the C3 quaternary stereocenter. This involves the addition of a methyl nucleophile to a 3-keto-ribofuranose intermediate. The furanose ring exists in a relatively planar conformation, and the incoming nucleophile can attack from either the α-face or the β-face. Achieving high selectivity for the desired β-isomer requires careful control over steric and electronic factors, which are heavily influenced by the choice of protecting groups and reaction conditions.[1][2][3]

Q2: What is the general synthetic strategy for this compound?

A logical and commonly employed strategy involves a multi-step sequence starting from a readily available, protected D-ribose derivative. The key transformations are:

  • Preparation of a C3-Keto Intermediate: Selective oxidation of the C3 hydroxyl group of a suitably protected ribofuranoside.

  • Diastereoselective C-Methylation: Addition of a methyl organometallic reagent (e.g., Grignard or organolithium) to the C3 ketone to form the tertiary alcohol. This is the most critical, stereochemistry-defining step.

  • Protecting Group Manipulation: Benzoylation of the newly formed C3 tertiary hydroxyl group.

  • Anomeric Acetylation: Installation of the acetyl group at the anomeric (C1) position to yield the final target molecule.

Q3: Why is the choice of protecting groups so critical for this synthesis?

Protecting groups serve purposes beyond simply masking hydroxyl functionalities; they are active directors of stereochemistry.[4]

  • Steric Influence: A bulky protecting group at the C2 position can sterically hinder the α-face of the ribose ring, thereby directing the incoming methyl nucleophile to attack the C3-ketone from the less hindered β-face.[3]

  • Chelation Control: Certain protecting groups and solvents can chelate with the organometallic reagent and Lewis acids, creating a rigid transition state that can lock the conformation of the furanose ring and enhance facial selectivity.

  • Reactivity Modulation: The electronic nature of protecting groups (electron-withdrawing acyl groups vs. electron-donating alkyl/silyl ethers) affects the reactivity of the entire molecule, including the susceptibility of the C3-ketone to nucleophilic attack.[5]

Q4: Can I use a Grignard reagent for the C-methylation step? What are the risks?

Yes, a methyl Grignard reagent (CH₃MgBr) is a common choice for this type of transformation. However, its use is not without challenges. Grignard reagents are not only strong nucleophiles but also strong bases.[6] This basicity can lead to an undesirable side reaction: the deprotonation of the α-proton at the C2 position, leading to enolization of the C3-ketone. This pathway consumes the starting material and reduces the overall yield. Furthermore, Grignard reagents can potentially attack the ester-based protecting groups (benzoyl) present on the molecule if the reaction is not properly controlled.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield or Incomplete Reaction During C3-Oxidation

Question: My oxidation of the C3-hydroxyl group to the ketone is sluggish and gives a poor yield. How can I improve this step?

Answer: The oxidation of a secondary alcohol on a sterically hindered carbohydrate can be challenging. Success depends on the choice of oxidant and precise control of reaction conditions.

Possible Causes & Solutions:

  • Insufficient Reactivity of Oxidant: Standard oxidants may not be potent enough. Consider using more powerful and reliable methods like the Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation. DMP is often preferred as it is performed under neutral conditions and at room temperature, minimizing acid- or base-catalyzed side reactions.

  • Steric Hindrance: The protecting groups at C2 and C5 can sterically impede the approach of the oxidant. Ensure the reaction is run at the optimal concentration and temperature for the chosen reagent. For Swern oxidations, maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions like Pummerer rearrangement.[7]

  • Moisture Contamination: Many oxidizing agents, particularly those used in Swern oxidations, are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve the C3-hydroxyl starting material (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add solid Dess-Martin periodinane (1.5 eq) to the solution in one portion.

  • Stir the reaction at room temperature under an inert atmosphere (N₂ or Ar) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude ketone is often pure enough for the next step or can be purified by silica gel chromatography.

Problem 2: Poor β:α Diastereoselectivity in the C3-Methylation Step

Question: My Grignard addition is producing a nearly 1:1 mixture of the β- and α-methyl isomers. How can I significantly improve the selectivity for the desired β-isomer?

Answer: This is the most critical step of the synthesis. Achieving high β-selectivity requires directing the nucleophilic attack to one face of the planar C3-ketone.

Causality and Strategic Solutions:

  • Insufficient Steric Bias: The protecting groups currently in use may not be providing enough steric bulk to effectively block the α-face. The C2 substituent is particularly important. If you are using a smaller group like a benzyl ether, consider replacing it with a bulkier silyl ether like tert-butyldiphenylsilyl (TBDPS) to create a more significant steric shield.

  • Lack of Chelation Control: Without a chelating agent, the organometallic reagent attacks based primarily on sterics, which may be insufficient. The addition of a Lewis acid like Cerium(III) chloride (CeCl₃) can dramatically improve selectivity. The Ce³⁺ ion coordinates to the C3-carbonyl oxygen and potentially the ring oxygen or other nearby oxygens, creating a rigid complex. This complexation can alter the conformation of the furanose ring and present a more defined trajectory for the incoming nucleophile, favoring attack from the β-face. This is an adaptation of the Luche reduction conditions for organometallic additions.[8]

Optimized Protocol: Cerium-Mediated Methylation

  • Anhydrously suspend CeCl₃ (1.5 - 2.0 eq) in dry tetrahydrofuran (THF) and stir vigorously for 2-4 hours at room temperature to activate it.

  • Cool the CeCl₃ suspension to -78 °C.

  • In a separate flask, dissolve the 3-keto-ribofuranose intermediate (1.0 eq) in dry THF and add it slowly to the cold CeCl₃ suspension.

  • Stir the mixture for 30-60 minutes at -78 °C.

  • Slowly add methylmagnesium bromide or methyllithium (1.2 - 1.5 eq) dropwise to the reaction mixture.

  • Maintain the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction carefully at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to separate the diastereomers. The β-isomer is typically the major product under these conditions.

Troubleshooting Data Summary

Reagent/ConditionKey ParameterExpected OutcomeTroubleshooting Action
CH₃MgBr, THF, -78°CStandard GrignardLow to moderate β:α selectivity (e.g., 2:1 to 4:1)Add CeCl₃ to enhance selectivity.
CH₃Li, THF, -78°COrganolithiumOften less selective than Grignard due to smaller size.Strongly recommend adding CeCl₃.
CH₃MgBr, CeCl₃, THF, -78°CChelation ControlHigh β:α selectivity (potentially >10:1)This is the recommended starting point for optimization.
Bulky C2-Protecting GroupSteric DirectionIncreased β:α selectivityIf chelation fails, consider resynthesis with a bulkier group like TBDPS.
Problem 3: Purification is Difficult and Isomers are Co-eluting

Question: I am unable to separate the β- and α-methyl isomers and other byproducts using standard column chromatography.

Answer: Purifying structurally similar diastereomers can be a significant challenge.

Strategies for Improved Separation:

  • Optimize Chromatography:

    • Solvent System: Use a shallow gradient of a hexane/ethyl acetate or toluene/acetone solvent system. Isocratic elution often provides better resolution for difficult separations than steep gradients.

    • Silica Gel: Use high-quality, small-particle-size silica gel for higher resolution.

    • Multiple Columns: If a single column is insufficient, it may be necessary to collect mixed fractions and re-chromatograph them under different conditions.

  • Purify at an Earlier Stage: The tertiary alcohol intermediates (post-methylation, pre-benzoylation) often have different polarities and may be easier to separate than the final, fully acylated products. It is highly recommended to achieve isomeric purity at this stage.

  • Recrystallization: If the desired β-isomer is a crystalline solid, recrystallization can be an excellent method for purification on a larger scale. Experiment with various solvent systems (e.g., ethanol, ethyl acetate/hexanes).

Visualized Workflows

General Synthetic Workflow

G A Protected D-Ribose Derivative B C3-Hydroxyl Oxidation (e.g., DMP, Swern) A->B C 3-Keto-Ribofuranose Intermediate B->C D Diastereoselective C3-Methylation (CH3MgBr, CeCl3) C->D E C3-β-Methyl Tertiary Alcohol D->E F Protecting Group Adjustments (Benzoylation, Acetylation) E->F G Final Product (1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-β-C-methyl-D-ribofuranose) F->G

Caption: High-level overview of the synthetic sequence.

Troubleshooting Decision Tree for C3-Methylation

G Start Perform C3-Methylation CheckRatio Analyze β:α ratio by ¹H NMR or HPLC Start->CheckRatio Good Ratio > 10:1 ? CheckRatio->Good Yes Troubleshoot Implement Strategy CheckRatio->Troubleshoot No Success Proceed to Next Step Good->Success AddCeCl3 Add CeCl3 to reaction Troubleshoot->AddCeCl3 First Action BulkyPG Re-synthesize with bulkier C2-protecting group Troubleshoot->BulkyPG Alternative AddCeCl3->Start Re-run reaction BulkyPG->Start Restart synthesis

Caption: Decision-making process for optimizing methylation stereoselectivity.

References

Technical Support Center: Optimizing Glycosylation Reactions with Acetylated Ribose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycosylation reactions involving acetylated ribose donors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you maximize your reaction yields and achieve desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the use of acetylated ribose in glycosylation.

Q1: What is the primary role of acetyl groups on the ribose donor?

The acetyl protecting groups serve several critical functions. Primarily, they prevent the hydroxyl groups from acting as competing nucleophiles during the reaction.[1][2] Additionally, the acetyl group at the C-2 position plays a crucial role in directing the stereochemical outcome of the glycosylation through "neighboring group participation."[1][3][4] This participation favors the formation of 1,2-trans glycosidic bonds, which in the case of ribofuranose, typically results in the β-anomer.[1][5]

Q2: Why is 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TAR) a common starting material?

TAR is a stable, crystalline solid that is commercially available or can be readily synthesized.[6][7] It serves as a versatile precursor to more reactive glycosyl donors. The anomeric acetyl group at C-1 can be selectively replaced with a better leaving group (like a halide or a trichloroacetimidate) to "arm" the donor for the glycosylation reaction.

Q3: What does it mean for a glycosyl donor to be "disarmed," and how does this apply to acetylated ribose?

A "disarmed" glycosyl donor is less reactive due to the presence of electron-withdrawing protecting groups, such as acetyls. These groups reduce the electron density at the anomeric center, making the formation of the key oxocarbenium ion intermediate less favorable.[8] Consequently, acetylated donors require more potent activators (Lewis acids) to initiate the glycosylation reaction compared to "armed" donors, which bear electron-donating protecting groups (like benzyl ethers).[8]

Q4: What is the importance of anhydrous conditions and molecular sieves?

Glycosylation reactions are highly sensitive to moisture. Water can hydrolyze the activated glycosyl donor or the Lewis acid promoter, leading to low yields and the formation of byproducts.[8][9] Molecular sieves, typically 3Å or 4Å, are crystalline aluminosilicates with uniform pores that selectively adsorb water from the reaction mixture, ensuring strictly anhydrous conditions.[10][11] It is crucial to use freshly activated molecular sieves, as they can also play a role in promoting the reaction beyond simply removing moisture.[9]

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during glycosylation reactions with acetylated ribose donors.

Issue 1: Low or No Product Formation

A failure to form the desired glycoside is often related to insufficient activation of the donor or unfavorable reaction kinetics.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Insufficient Donor Activation Acetylated donors are "disarmed" and require potent activation. The Lewis acid promoter may be too weak or used in insufficient quantity.[8] Action: 1. Increase Promoter Stoichiometry: Gradually increase the equivalents of the Lewis acid (e.g., from 0.1 eq to 1.2 eq). 2. Switch to a Stronger Lewis Acid: If using a milder promoter like BF₃·OEt₂, consider a more powerful one such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8][12][13]
Suboptimal Reaction Temperature Glycosylation reactions are often initiated at low temperatures (-78°C to -20°C) to control selectivity, but this can slow the reaction rate. Action: 1. Gradual Warming: After initial mixing at low temperature, allow the reaction to warm slowly to 0°C or room temperature while monitoring by Thin Layer Chromatography (TLC). 2. Temperature Screening: Cautiously experiment with slightly higher initial temperatures, but be aware this can impact stereoselectivity.[8]
Presence of Moisture Trace amounts of water will quench the Lewis acid and hydrolyze the activated donor. Action: 1. Ensure Anhydrous Conditions: Use oven-dried glassware, flame-dry under vacuum if possible, and use freshly distilled anhydrous solvents. 2. Activate Molecular Sieves: Activate molecular sieves (3Å or 4Å) by heating under high vacuum (e.g., >200°C for several hours) immediately before use.[9][10]
Poor Nucleophilicity of Acceptor Sterically hindered or electronically deactivated alcohols are poor nucleophiles and react slowly. Action: 1. Increase Acceptor Equivalents: Use a larger excess of the glycosyl acceptor (e.g., 2-3 equivalents). 2. Consider Alternative Promoters: Some promoter systems are better suited for challenging acceptors. A pre-activation protocol, where the donor is activated before the acceptor is added, can be beneficial.[14]
Issue 2: Poor Stereoselectivity (Formation of α/β Anomer Mixture)

While the C-2 acetyl group strongly favors the β-anomer, achieving perfect selectivity can be challenging.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Competing SN1/SN2 Pathways The desired β-product forms via an SN2-like attack on an acetoxonium ion intermediate (from neighboring group participation).[1] The undesired α-product can arise from an SN1-like pathway involving a more open oxocarbenium ion. The balance is influenced by solvent, temperature, and promoter.[15][16] Action: 1. Solvent Choice: Nitrile solvents (e.g., acetonitrile) can stabilize the acetoxonium ion, enhancing β-selectivity. Less coordinating solvents like dichloromethane (DCM) may allow for more SN1 character.[5][17] Screen different solvents to optimize the ratio. 2. Concentration Effects: Reaction concentration can influence the equilibrium between competing pathways. In some systems, higher concentrations have been shown to improve selectivity.[15][18]
Anomerization of the Product Under harsh Lewis acidic conditions or prolonged reaction times, the initially formed kinetic product can anomerize to the thermodynamically more stable anomer. Action: 1. Monitor Reaction Closely: Follow the reaction progress by TLC and quench it as soon as the starting material is consumed. 2. Use Stoichiometric Promoter: Avoid using a large excess of a strong Lewis acid. Use of a non-nucleophilic base (e.g., DTBMP, TTBP) can scavenge protons and prevent anomerization.[14]
Incomplete Neighboring Group Participation At very low temperatures, the formation of the acetoxonium ion might be slow, allowing for direct attack on the activated donor, which can lead to a mixture of anomers. Action: 1. Optimize Temperature Profile: Start at a low temperature for initial activation and then allow the reaction to warm to a temperature where participation is efficient (e.g., -40°C to 0°C).
Issue 3: Formation of Byproducts (Visible on TLC/NMR)

The appearance of unexpected spots often indicates side reactions.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Orthoester Formation The glycosyl acceptor can attack the carbonyl carbon of the participating C-2 acetyl group, forming a stable orthoester byproduct. This is a common kinetic product in reactions with participating groups.[19] Action: 1. Acidic Workup: Orthoesters are often unstable to mild acid. A slightly acidic workup can sometimes convert the orthoester to the desired glycoside. 2. Promoter Choice: Some Lewis acids are more prone to orthoester formation. Screen different promoters (e.g., TMSOTf vs. SnCl₄).[20]
Glycosyl Donor Degradation/Hydrolysis If conditions are too harsh (excessive Lewis acid, high temperature) or if moisture is present, the donor can degrade or hydrolyze back to the corresponding alcohol. Action: 1. Strict Anhydrous Technique: Re-evaluate all sources of moisture.[9] 2. Titrate Lewis Acid: Use the minimum amount of promoter necessary for the reaction to proceed at a reasonable rate.
Acyl Migration Under certain conditions (especially basic or strongly acidic), acetyl groups can migrate from one hydroxyl position to another, leading to a mixture of constitutional isomers. This is more common during workup or purification. Action: 1. Neutral Workup: Ensure the reaction quench and subsequent aqueous washes are neutral or slightly buffered. 2. Careful Purification: Avoid highly acidic or basic conditions during chromatography. Use of a buffer (e.g., 1% triethylamine in the eluent) can sometimes be helpful on silica gel.
Issue 4: Difficulty with Post-Reaction Deprotection

Removing the acetyl groups to reveal the final product can sometimes be problematic.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Cleavage of Acid-Labile Glycosidic Bond The newly formed glycosidic bond can be sensitive to the acidic conditions sometimes used for deacetylation.[21][22] Action: 1. Use Basic Conditions (Zemplén Deacetylation): The standard and mildest method is to use a catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature. This cleaves the esters (saponification) without affecting the glycosidic bond.[21]
Incomplete Deacetylation Steric hindrance or insufficient reagent can lead to incomplete removal of all acetyl groups. Action: 1. Increase Reagent/Time: Increase the amount of NaOMe or the reaction time and monitor by TLC until all acetylated intermediates are gone. 2. Alternative Bases: If NaOMe is ineffective, stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a methanol/water mixture can be used, but these are harsher conditions.[21]
Base-Sensitive Functional Groups If the aglycone (the acceptor molecule) contains base-labile functional groups, Zemplén deacetylation is not suitable. Action: 1. Ammonia/Methanol: A solution of ammonia in methanol is a milder basic alternative. 2. Hydrazine Acetate: For very sensitive substrates, hydrazine acetate can be used for selective deacetylation.[23]

Visualized Workflows and Mechanisms

General Glycosylation Optimization Workflow

This diagram outlines the logical flow for setting up and optimizing a glycosylation reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Analysis cluster_troubleshoot 4. Troubleshooting Loop Donor Prepare Anhydrous Glycosyl Donor Setup Combine Donor, Acceptor, Sieves under Inert Gas Donor->Setup Acceptor Prepare Anhydrous Glycosyl Acceptor Acceptor->Setup Solvent Dry Solvent & Activate Sieves Solvent->Setup Cool Cool to Target Temp (-78 to -20°C) Setup->Cool Add Add Lewis Acid Promoter Cool->Add Monitor Monitor by TLC Add->Monitor Quench Quench Reaction (e.g., with Pyridine or Et3N) Monitor->Quench Purify Workup & Purify (Chromatography) Quench->Purify Analyze Analyze Yield & Stereoselectivity (NMR) Purify->Analyze LowYield Low Yield? Analyze->LowYield PoorSelectivity Poor Selectivity? Analyze->PoorSelectivity No Optimize Adjust Conditions: Temp, Solvent, Promoter LowYield->Optimize Yes PoorSelectivity->Optimize Yes Success Successful Glycosylation PoorSelectivity->Success No Optimize->Setup Re-run

Caption: Logical workflow for glycosylation optimization.

Mechanism of C-2 Acetyl Neighboring Group Participation

This diagram illustrates how the C-2 acetyl group directs the formation of the β-glycoside.

References

Technical Support Center: Purification of Acetylated and Benzoylated Sugars

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of acetylated and benzoylated sugars. This guide is designed for researchers, scientists, and drug development professionals who work with protected carbohydrates. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot complex purification challenges and optimize your workflows. Our goal is to provide you with the expertise to not only solve common problems but also to anticipate and prevent them.

Section 1: Fundamental Principles & Initial Workup

The journey to a pure protected sugar begins the moment the reaction is complete. The initial workup is not merely a preliminary step but a critical stage that dictates the success of the final purification. Acetyl and benzoyl groups mask the polar hydroxyls of a carbohydrate, drastically altering its solubility and making it amenable to standard organic workup and purification techniques like silica gel chromatography.[1] However, these ester protecting groups are not inert and require careful handling.

The Critical Quench and Extraction:

Most acylation and benzoylation reactions are performed in the presence of a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), to catalyze the reaction and scavenge the acid byproduct (e.g., HCl from benzoyl chloride or acetic acid from acetic anhydride).[2] The first and most crucial step of the workup is to effectively remove these basic catalysts and any remaining acylating agent.

A common mistake is to proceed directly to evaporation, which can lead to a co-distillation of pyridine with the solvent and result in a stubborn, impure oil.[3] Instead, a liquid-liquid extraction is the method of choice. The reaction mixture should be diluted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the purification of acylated sugars.

Q1: How do I effectively remove pyridine or DMAP after my reaction?

This is the most frequent challenge. The key is to convert the basic catalyst into a water-soluble salt.

  • For Pyridine & DMAP: Wash the organic layer with a dilute acid solution, such as 1 M HCl or 5% citric acid.[4][5] The acid protonates the amine, forming a pyridinium or DMAP-H⁺ salt that partitions into the aqueous layer.

  • Mild Alternative: If your compound is sensitive to acid, a saturated aqueous solution of copper (II) sulfate is an excellent alternative.[4][5] Pyridine and DMAP are excellent ligands and will form a water-soluble copper complex, which is easily extracted. You can visually confirm the removal as the blue color of the copper sulfate solution will be retained in the aqueous layer once all the pyridine has been complexed.[3][4]

Q2: My TLC plate shows a streak or "tailing" from the baseline, even after acid washes. What is happening?

This typically indicates residual pyridine.[4] Tailing occurs because the basic pyridine interacts strongly with the acidic silica gel on the TLC plate, smearing along the path of the solvent. If acid washes are incomplete, this issue will persist in your column chromatography. The solution is more thorough washing; 3-4 washes with the chosen aqueous solution are recommended.

Q3: What is a good starting point for a TLC solvent system for my protected sugar?

The polarity of your protected sugar will depend on the number of protecting groups. A good starting point for per-acetylated or per-benzoylated sugars is a mixture of hexanes and ethyl acetate.

  • Per-acetylated sugars: Start with a 2:1 or 3:1 mixture of Hexanes:Ethyl Acetate.

  • Per-benzoylated sugars: These are generally less polar than their acetylated counterparts. Start with a higher ratio of non-polar solvent, such as 5:1 or 10:1 Hexanes:Ethyl Acetate. Adjust the ratio until the desired product has an Rf (retention factor) of ~0.3-0.4 for optimal separation on a column.

Q4: My product is a thick, intractable syrup after evaporation. How can I purify it?

Syrups are the bane of carbohydrate chemistry and often arise from mixtures of anomers (α and β isomers at the C1 position) or rotamers.[6][7]

  • First, confirm anomeric mixture: Check the crude ¹H NMR. The anomeric protons (H-1) of α and β isomers have distinct chemical shifts and coupling constants, making them distinguishable.[8][9]

  • Purification Strategy: While crystallization is difficult for syrups, flash column chromatography is the most effective method to separate anomers and other impurities.[10] If the anomers are inseparable on silica, you may need to consider reversed-phase chromatography.[1][11]

Section 3: Troubleshooting Guide

This guide is structured in a problem/cause/solution format to directly address issues you might encounter during purification.

Problem Potential Cause(s) Recommended Solution(s)
Product Won't Crystallize 1. Presence of impurities (residual solvent, pyridine, byproducts).[12] 2. Mixture of anomers (α/β).[6][8] 3. Incorrect crystallization solvent.1. First, purify the syrup by flash chromatography to remove impurities. Often, the pure compound will crystallize spontaneously. 2. If an anomeric mixture is the cause, attempt to separate the anomers via careful flash chromatography or HPLC.[11] 3. For per-acetylated or benzoylated sugars, ethanol is often a good recrystallization solvent.[13] Try dissolving the compound in a minimum of hot ethanol and allowing it to cool slowly.
Co-elution of Product and Impurity on Silica Gel 1. Solvent system has suboptimal polarity. 2. The impurity has a very similar polarity to the product.1. Systematically screen different solvent systems. Try switching one component (e.g., replace hexanes with toluene or ethyl acetate with dichloromethane) to alter the selectivity of the separation. 2. If normal phase silica fails, consider reversed-phase (C18) flash chromatography, which separates compounds based on hydrophobicity rather than polarity.[1][11]
Low Yield After Column Chromatography 1. Product is streaking or sticking to the silica gel. 2. Product is partially hydrolyzing on the acidic silica gel. 3. Acyl migration is occurring on the column.[14][15]1. For basic compounds (unlikely for fully protected sugars, but possible with other functionalities), add 0.5-1% triethylamine to the eluent. For very polar compounds, consider using a different stationary phase like alumina. 2. Neutralize the silica gel by running a "plug" of your eluent containing 1% triethylamine through the column before loading your sample. 3. Acyl migration between adjacent hydroxyl groups can be catalyzed by the acidic silica.[16][17] Run the column quickly ("flash" chromatography) and avoid leaving the compound on the column for extended periods. Consider using deactivated silica gel.
Product Appears as a Mixture of Isomers After Purification 1. Acyl Migration: An acetyl or benzoyl group has moved from one hydroxyl to an adjacent one.[14][15][16][17] This is a common problem in partially protected sugars and can be catalyzed by acid, base, or even the silica gel itself.[14][18][19]1. Minimize Contact Time: Perform chromatography as quickly as possible. 2. Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, then pack the column. This neutralizes acidic sites. 3. Alternative Protecting Groups: For syntheses requiring robust protection, consider groups less prone to migration, such as pivaloyl or toluoyl esters.[6][18]
Section 4: Key Experimental Protocols

These protocols represent best practices for the most common purification techniques.

Protocol 1: Optimized Flash Column Chromatography Workflow

This protocol is designed for the purification of a non-polar, per-acetylated sugar.

  • TLC Analysis: Develop a solvent system (e.g., 2:1 Hexanes:EtOAc) that gives the product an Rf of ~0.3.

  • Column Packing (Dry Packing):

    • Add dry silica gel to a column (typically ~50x the weight of your crude sample).

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3x the weight of your sample) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer.

    • Apply positive pressure (flash) to run the solvent through the column at a steady, fast pace.

    • Collect fractions and analyze by TLC to identify the pure product.

Protocol 2: Recrystallization of Per-O-acetyl-β-D-glucopyranose

This is a standard protocol for obtaining highly pure, crystalline material.

  • Dissolution: In a flask, add the crude or column-purified sugar. Add a minimal amount of hot 95% ethanol while stirring or swirling until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities remaining on the crystal surface.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Visualizations
Purification Strategy Decision Tree

This diagram outlines the logical workflow for selecting a purification method for a crude acylated or benzoylated sugar product.

Purification_Workflow A Crude Acylated/Benzoylated Product B Perform Aqueous Workup (e.g., Dilute Acid Wash) A->B C Analyze Crude by TLC & NMR B->C D Is the product a solid? C->D E Attempt Recrystallization D->E Yes H Is the product an oil/syrup? D->H No F Is it pure? E->F G Final Pure Product F->G Yes I Perform Flash Column Chromatography (Silica Gel) F->I No H->I Yes J Are components separated? I->J J->G Yes K Consider Alternative Chromatography (Reversed-Phase, Alumina) J->K No K->G

Caption: Decision workflow for purification.

References

Technical Support Center: Synthesis of Modified Ribose Sugars

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of modified ribose sugars. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carbohydrate chemistry. Here, we address common challenges and side reactions encountered during the synthesis of these crucial molecules, providing not just solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

The synthesis of modified ribose sugars is a multi-step process fraught with potential pitfalls. Below, we dissect common problems encountered during key stages of the synthesis, offering explanations and actionable solutions.

Issues in Protection/Deprotection Steps

Protecting groups are fundamental to the regioselective modification of ribose. However, their application and removal can often lead to undesired outcomes.

A1: The Challenge of Steric Hindrance and Reagent Choice

Incomplete deprotection of silyl ethers is a frequent issue, often stemming from steric hindrance, especially with bulky groups like tert-butyldiphenylsilyl (TBDPS) or at sterically congested positions like the 2'-hydroxyl. The choice of deprotection agent and reaction conditions is critical.

Underlying Cause: The fluoride ion (commonly from TBAF) attacks the silicon atom in an SN2-type mechanism. If the silicon center is sterically shielded, this attack is slowed, leading to incomplete reactions or requiring harsh conditions that may trigger other side reactions.

Troubleshooting Protocol:

  • Optimize the Fluoride Source:

    • TBAF (Tetrabutylammonium fluoride): While common, commercial TBAF solutions contain varying amounts of water, which can affect reactivity. Consider using anhydrous TBAF or TBAF buffered with acetic acid to minimize potential base-catalyzed side reactions.

    • HF-Pyridine (Olah's Reagent): This is a more potent reagent and can be effective for removing stubborn silyl groups. However, it is highly corrosive and requires careful handling in appropriate labware (e.g., polyethylene vials).

    • TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate): An anhydrous fluoride source that can be more effective than TBAF in certain cases.

  • Solvent and Temperature Considerations:

    • Increase the reaction temperature. A modest increase (e.g., from room temperature to 40-50 °C) can often drive the reaction to completion.

    • Switch to a more polar aprotic solvent like DMF or NMP, which can enhance the nucleophilicity of the fluoride ion.

Workflow for Optimizing Silyl Ether Deprotection:

G A Incomplete Deprotection Observed B Increase Reaction Time/Temperature with TBAF A->B First Step C Switch to HF-Pyridine in THF/Pyridine A->C For Stubborn Groups D Use Anhydrous Fluoride Source (e.g., TAS-F) A->D Anhydrous Conditions Needed E Reaction Complete B->E Success F Side Reactions Observed (e.g., acyl migration) B->F Failure C->E Success C->F Failure D->E Success G Lower Temperature / Use Buffered TBAF F->G Troubleshoot Side Reactions G cluster_0 Neighboring Group Participation A Ribose with C2'-Acyl Group (α-face blocked) B Formation of Acyloxonium Ion Intermediate A->B C Nucleobase Attack from β-face B->C D Formation of β-Glycosidic Bond C->D

Stability of benzoylated ribofuranose derivatives under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzoylated Ribofuranose Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for benzoylated ribofuranose derivatives. As a Senior Application Scientist, I've designed this guide to address the common, yet often complex, stability issues encountered when working with these essential intermediates. Benzoyl groups are invaluable for their directing effects and stability; however, under certain conditions, they can lead to unexpected side reactions. This guide moves beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Core Stability and Isomerization FAQs

This section addresses the fundamental instabilities of the benzoylated ribofuranose system. Understanding these principles is the first step in diagnosing experimental problems.

Q1: My purified benzoylated ribofuranose appears to be isomerizing to a pyranose form over time or during a reaction. Why is this happening and can I prevent it?

A1: This is a classic case of thermodynamic equilibration. The five-membered furanose ring is generally less thermodynamically stable than the corresponding six-membered pyranose ring due to higher dihedral angle strain.[1][2] While the furanose form is critical for synthesizing nucleosides and other biologically relevant molecules, it exists in equilibrium with the more stable pyranose form, especially under acidic conditions which facilitate ring-opening and closing.

Causality and Troubleshooting:

  • Driving Force: In most unsubstituted sugars, the equilibrium heavily favors the pyranose form.[3] For instance, in an aqueous solution of glucose, the furanose forms account for less than 1% of the mixture.[1]

  • Catalysis: Trace amounts of acid (e.g., from chlorinated solvents or silica gel) can catalyze the isomerization. The reaction proceeds through an open-chain aldehyde intermediate, which can then re-cyclize to either form.

Preventative Measures:

  • Strictly Anhydrous & Neutral Conditions: Ensure all solvents and reagents are free of acidic impurities. Using acid scavengers like proton sponge or storing solvents over potassium carbonate can be beneficial.

  • Avoid Protic Solvents: When possible, avoid storing or running reactions in protic solvents (like methanol) for extended periods, as they can facilitate the ring-opening process.

  • Careful Chromatography: Use silica gel that has been neutralized (e.g., by washing with a triethylamine/solvent mixture and then re-drying). Minimize the time the compound spends on the column.

  • Low Temperature: Store purified derivatives at low temperatures (-20°C or below) under an inert atmosphere to slow the rate of equilibration.

Caption: Acid/base-catalyzed equilibrium between furanose and pyranose forms.

Q2: I'm observing acyl migration in my partially protected ribofuranose derivative, especially during workup or purification. What causes this and how can I minimize it?

A2: Acyl migration is a frequent and frustrating side reaction in carbohydrate chemistry, where an acyl (e.g., benzoyl) group moves between adjacent hydroxyl groups.[6][7] This process is catalyzed by both acid and base and proceeds through a cyclic orthoester intermediate.

Mechanistic Insights:

  • Base-Catalyzed Migration: A base deprotonates a free hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the neighboring benzoyl ester. This forms a five-membered cyclic orthoester intermediate, which can then collapse, placing the benzoyl group on the originally free hydroxyl.

  • Acid-Catalyzed Migration: An acid protonates the carbonyl oxygen of the benzoyl group, making it more electrophilic. The neighboring hydroxyl group attacks, leading to the same cyclic intermediate.[8]

  • Stereochemical Influence: Migration between two adjacent cis hydroxyl groups is generally much faster than between trans groups.[7] This is because forming the five-membered ring intermediate from a cis-diol involves less ring strain. In ribofuranose, the C2' and C3' hydroxyls are cis, making this a particularly common site for migration.[9]

Troubleshooting Strategies:

ConditionRisk of Benzoyl MigrationRecommended Action
Aqueous Basic Wash (e.g., NaHCO₃)HighUse ice-cold, dilute solutions and perform the wash quickly. Immediately proceed to drying and solvent removal.
Amine Bases (e.g., TEA, DIPEA)Moderate to HighUse the base at low temperatures (0°C or below). Consider using a non-nucleophilic base like DBU or proton sponge.
Acidic Conditions (e.g., TsOH, TFA)ModerateRun reactions at the lowest effective temperature. Quench carefully with a cold, weak base solution.[8]
Chromatography (Silica Gel)ModerateSilica gel is acidic and can catalyze migration. Neutralize silica or use an alternative like alumina.
Storage in Solution (esp. MeOH)HighEvaporate solutions to dryness for storage. Avoid prolonged standing in protic or basic solutions.

graph AcylMigration {
layout=dot;
node [shape=record, fontname="Helvetica", fontsize=10, style=filled];
edge [fontname="Helvetica", fontsize=9];

node_A [label="{ 2'-OH, 3'-OBz | Ribofuranose Derivative}", fillcolor="#F1F3F4", fontcolor="#202124"]; node_B [label="Cyclic Orthoester\nIntermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_C [label="{ 2'-OBz, 3'-OH | Migrated Product}", fillcolor="#F1F3F4", fontcolor="#202124"];

node_A -> node_B [label=" Base or Acid\nCatalysis"]; node_B -> node_A [label=" Collapse"]; node_B -> node_C [label=" Collapse"]; node_C -> node_B [label=" Base or Acid\nCatalysis"]; }

Caption: Reversible acyl migration proceeds via a cyclic intermediate.

Section 2: Troubleshooting Specific Reactions

The benzoyl group is not merely a passive bystander; its electronic and steric properties profoundly influence reaction outcomes.

Q3: I'm getting low yields and a mixture of anomers in my glycosylation reaction using a 1-O-acetyl-2,3,5-tri-O-benzoyl-ribofuranose donor. What's going wrong?

A3: This is a classic challenge in glycosylation chemistry, often stemming from the powerful effect of the C2-benzoyl protecting group. This group provides "neighboring group participation," which is key to controlling stereochemistry but requires specific conditions to be effective.[10]

The Role of the C2-Benzoyl Group: Under Lewis acid activation (e.g., SnCl₄, TMSOTf), the C1-acetate leaving group departs.[11][12] The carbonyl oxygen of the C2-benzoyl group immediately attacks the resulting oxocarbenium ion at C1. This forms a stabilized, five-membered bicyclic dioxolenium ion .

  • Stereochemical Control: This intermediate sterically shields the α-face of the ribose ring. The incoming glycosyl acceptor (your nucleophile) can therefore only attack from the β-face, leading exclusively to the 1,2-trans glycoside (a β-riboside).[13]

  • Common Pitfalls:

    • Insufficient Activation: If the Lewis acid is too weak or used in stoichiometric amounts, you may not form the reactive intermediate efficiently, leading to recovery of starting material.

    • Reaction Temperature Too High: At higher temperatures, the dioxolenium ion may be unstable or undergo side reactions, leading to decomposition.

    • Competing Reactions: If the nucleophile (acceptor) is not reactive enough, the intermediate may be quenched by other species or rearrange, leading to orthoester formation or other byproducts.[12]

    • Donor Quality: The starting 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose must be pure and predominantly the β-anomer.[14]

GlycosylationMechanism Donor Ribofuranose Donor (C2-OBz, C1-OAc) Intermediate Bicyclic Dioxolenium Ion (α-face blocked) Donor->Intermediate Lewis Acid (e.g., TMSOTf) Product β-Glycoside Product (1,2-trans) Intermediate->Product Attack from β-face Acceptor Acceptor-OH (Nucleophile) Acceptor->Intermediate

Caption: C2-Benzoyl neighboring group participation in glycosylation.

Troubleshooting Workflow:

  • Verify Donor Purity: Confirm the purity and anomeric configuration of your benzoylated ribose donor by ¹H NMR.

  • Optimize Lewis Acid: Screen different Lewis acids (TMSOTf is often more effective than SnCl₄) and optimize the stoichiometry (typically 1.1-1.5 equivalents).

  • Control Temperature: Start reactions at a low temperature (e.g., -40°C or -78°C) and allow them to warm slowly only if necessary.

  • Use Molecular Sieves: Ensure the reaction is scrupulously dry by activating powdered molecular sieves (4Å) in the reaction flask before adding reagents.

Q4: I need to remove a silyl protecting group (e.g., TBDMS) without cleaving my benzoyl esters. What conditions are safe? Conversely, how do I remove benzoyl groups while preserving acid-labile functionalities?

A4: This requires an understanding of orthogonal protecting group strategy , where one group can be removed under conditions that leave others intact.[15][16] Benzoyl and silyl groups are a classic orthogonal pair.

Protecting GroupCleavage ConditionsStability of Benzoyl GroupStability of Silyl (TBDMS) Group
Benzoyl (Bz) Base-labile: NaOMe/MeOH; NH₃/MeOH; K₂CO₃/MeOH[17][18]-Stable
TBDMS Fluoride-labile: TBAF in THF; HF-Pyridine[17]Stable-
Benzyl (Bn) Hydrogenolysis: H₂, Pd/CStableStable
Trityl (Tr) Acid-labile: 80% AcOH; mild TFA in DCMStable (mostly)Labile

Scenario 1: Removing TBDMS, Preserving Benzoyl

  • Recommended Protocol: Use a buffered solution of Tetrabutylammonium fluoride (TBAF). A common choice is 1M TBAF in THF, often buffered with acetic acid to prevent basic conditions that could initiate benzoyl cleavage or migration.

    • Procedure: Dissolve the substrate in THF, cool to 0°C, and add 1.1 equivalents of 1M TBAF solution. Monitor by TLC. The reaction is typically complete within 1-2 hours.

Scenario 2: Removing Benzoyl, Preserving Acid-Labile Groups (e.g., Trityl, Acetonides)

  • Recommended Protocol: Use Zemplén deacylation or a milder ammonia-based method.

    • Zemplén Conditions: A catalytic amount of sodium methoxide (e.g., 0.05 eq of a 0.5M solution in methanol) in anhydrous methanol at room temperature. This is highly effective but strongly basic.

    • Milder Conditions: Saturated ammonia in methanol (prepared by bubbling ammonia gas through cold methanol) at room temperature in a sealed vessel.[18] This is often slower but provides cleaner reactions for sensitive substrates. Ethanolamine has also been reported as a very convenient reagent for selective removal of benzoyl groups.[17]

Section 3: Key Experimental Protocols

Protocol 1: Standard Debenzoylation (Zemplén Conditions)

This protocol is for the complete removal of all benzoyl ester groups.

  • Preparation: Dissolve the benzoylated ribofuranose derivative (1 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Initiation: Add a catalytic amount of freshly prepared 0.5 M sodium methoxide in methanol (0.1 eq).

  • Monitoring: Stir the reaction at room temperature. Monitor progress by TLC, observing the disappearance of the starting material and the appearance of a much more polar spot at the baseline. The reaction is typically complete in 30-60 minutes.

  • Quenching: Once the reaction is complete, neutralize the mixture by adding a few drops of acetic acid or by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral.

  • Workup: Filter off the resin (if used), and concentrate the filtrate under reduced pressure. The resulting crude polyol can be purified by silica gel chromatography, often using a high percentage of methanol in dichloromethane.

Protocol 2: Lewis Acid-Promoted Glycosylation

This protocol describes a typical glycosylation using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

  • Preparation: In an oven-dried flask under argon, add the glycosyl acceptor (1.0 eq), 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq), and freshly activated powdered 4Å molecular sieves.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe.

  • Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40°C).

  • Activation: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.3 eq) dropwise via syringe.

  • Reaction: Stir the reaction at -40°C, monitoring by TLC. If the reaction is sluggish, allow it to warm slowly to -20°C or 0°C.

  • Quenching: Once the donor is consumed, quench the reaction by adding triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the filtrate with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired β-glycoside.

References

Removal of acetyl and benzoyl protecting groups in nucleoside synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleoside Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing acetyl (Ac) and benzoyl (Bz) protecting groups in nucleoside synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and yield of your target nucleosides.

The Central Role of Acetyl and Benzoyl Protecting Groups

In the multistep synthesis of nucleosides and their analogues, protecting groups for hydroxyl and exocyclic amine functionalities are indispensable. Acetyl and benzoyl esters are among the most common choices due to their ease of installation and general stability. However, their successful removal is paramount and often presents significant challenges, including incomplete reactions, side-product formation, and degradation of the target molecule. This guide will address these challenges head-on.

Troubleshooting Guide: Acetyl Group Removal

Acetyl groups are workhorse protecting groups for the hydroxyls of the sugar moiety and exocyclic amines of nucleobases.[1][2] Their removal is typically achieved by basic hydrolysis (saponification).

Issue 1: Incomplete De-O-acetylation

Symptom: TLC or HPLC analysis shows the presence of partially acetylated intermediates alongside the fully deprotected nucleoside.

Root Cause Analysis:

  • Insufficient Reagent: The molar equivalent of the base may be insufficient to hydrolyze all ester groups, especially if the reaction conditions are not optimized.

  • Steric Hindrance: Secondary acetyl groups (at 2' and 3' positions) are sterically more hindered and thus less reactive than the primary 5'-acetyl group.[1]

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion, or the temperature may be too low for efficient hydrolysis.

Troubleshooting Workflow:

start Incomplete De-O-acetylation Detected check_reagent Verify Base Concentration & Equivalents start->check_reagent increase_time_temp Increase Reaction Time and/or Temperature check_reagent->increase_time_temp Reagent OK monitor Monitor Reaction by TLC/HPLC increase_time_temp->monitor change_reagent Consider a Stronger Base System change_reagent->monitor complete Reaction Complete monitor->complete Success incomplete Still Incomplete monitor->incomplete Failure incomplete->change_reagent

Caption: Troubleshooting workflow for incomplete de-O-acetylation.

Solutions & Protocols:

Method 1: Zemplén Deacetylation (Sodium Methoxide in Methanol)

This is a classic and highly effective method for complete de-O-acetylation.

  • Protocol:

    • Dissolve the acetylated nucleoside in anhydrous methanol.

    • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M NaOMe).

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 30 minutes to a few hours.[3]

    • Upon completion, neutralize the reaction with acetic acid or an acidic resin (e.g., Dowex-50 H+).

    • Evaporate the solvent and purify the crude product.

  • Expert Tip: The Zemplén reaction is driven by the transesterification equilibrium, which favors the formation of methyl acetate. Using anhydrous methanol is crucial to prevent saponification by residual water.

Method 2: Ammonolysis (Ammonia in Methanol)

A common method, particularly in oligonucleotide synthesis, for simultaneous deprotection of base and sugar hydroxyls.

  • Protocol:

    • Dissolve the acetylated nucleoside in a saturated solution of ammonia in methanol (typically ~7N).

    • Stir in a sealed vessel at room temperature for 5-12 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, evaporate the solvent under reduced pressure.

  • Causality: Ammonia acts as the nucleophile, attacking the ester carbonyl to form an amide (acetamide) and the deprotected hydroxyl group.

Issue 2: Selective De-N-acetylation vs. De-O-acetylation

Symptom: The N-acetyl group on cytosine or adenine is labile under conditions intended for only O-deacetylation, or conversely, it is resistant to removal when complete deprotection is desired.

Root Cause Analysis:

  • Amide bonds (N-acetyl) are generally more stable to hydrolysis than ester bonds (O-acetyl).[4] Harsh conditions required to cleave the N-acetyl group can lead to degradation of sensitive nucleosides.

  • Conversely, standard basic conditions for O-deacetylation may not be sufficient to remove the N-acetyl group.

Solutions & Protocols:

For Selective N-deacetylation (leaving O-acetyl groups intact):

  • Schwartz's Reagent: This organozirconium compound provides a mild and chemoselective method for N-deacetylation.[5]

    • Protocol:

      • Dissolve the N,O-acetylated nucleoside in anhydrous THF.

      • Add Schwartz's reagent (3-6 equivalents) at room temperature.[5]

      • Stir for 0.5-3 hours, monitoring by TLC.[5]

      • Quench the reaction with water and extract the product with an organic solvent (e.g., CH2Cl2).[5]

      • Purify by silica gel chromatography.[5]

    • Mechanism Insight: The oxophilic nature of the zirconium reagent is thought to coordinate to the amide carbonyl, facilitating its reduction and subsequent hydrolysis upon workup.[5] This method is compatible with O-acetyl, O-benzoyl, and silyl protecting groups.[5]

For Complete Deprotection (Both O- and N-acetyl):

  • Elevated Temperature Ammonolysis: Using concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours is a standard procedure in oligonucleotide synthesis to ensure the removal of all acyl protecting groups.[6]

Troubleshooting Guide: Benzoyl Group Removal

Benzoyl groups are more stable than acetyl groups and are often used for protecting exocyclic amines (N-benzoyl) and hydroxyls (O-benzoyl).[7] Their removal requires more forcing conditions.

Issue 1: Incomplete Deprotection

Symptom: Significant amounts of starting material or partially benzoylated intermediates remain after the reaction.

Root Cause Analysis:

  • Reagent Choice: The chosen base may not be strong enough for complete saponification of the more stable benzoyl esters.

  • Reaction Conditions: Room temperature may be insufficient; heating is often required.

  • Solubility Issues: The protected nucleoside may have poor solubility in the reaction medium, leading to a slow, heterogeneous reaction.

Solutions & Protocols:

Method 1: Ammonia in Methanol

This is a widely used method for the complete deprotection of benzoylated nucleosides.[8]

  • Protocol:

    • Dissolve the benzoylated nucleoside in methanolic ammonia (~7N).[3]

    • Seal the reaction vessel and stir at room temperature or heat to 55°C.

    • The reaction may take from several hours to overnight. Monitor by HPLC.[8]

    • Upon completion, evaporate the solvent and purify.

Method 2: Methylamine-Containing Reagents (AMA)

A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) is a very potent reagent for rapid deprotection, especially in automated oligonucleotide synthesis.

  • Protocol:

    • Treat the support-bound oligonucleotide or dissolve the protected nucleoside in AMA (1:1 v/v mixture of ammonium hydroxide and 40% methylamine).

    • Incubate at 65°C for 10-15 minutes.

    • Quench and process as required.

  • Expert Tip: AMA is highly effective but can be aggressive. It's crucial to ensure the stability of your nucleoside and any other modifications under these conditions.

Deprotection MethodReagent(s)Typical ConditionsSpeedKey Considerations
Sodium Methoxide Catalytic NaOMeMeOH, 0°C to RTFastPrimarily for O-deacylation. Requires anhydrous conditions.[3]
Ammonia/Methanol ~7N NH3 in MeOHRT to 55°CModerate to SlowStandard for full deprotection of both O- and N-benzoyl groups.[8][9]
AMA NH4OH / 40% MeNH265°CVery FastHighly efficient but can cause side reactions with certain bases.[3]
Potassium Carbonate K2CO3MeOH, RTSlowA milder alternative for sensitive substrates.[3]
Issue 2: Side Reaction - Transamination of Cytidine

Symptom: Formation of an N4-methylcytidine byproduct when deprotecting N4-benzoyl-cytidine containing oligonucleotides with methylamine-containing reagents (like AMA).

Root Cause Analysis:

  • The exocyclic N4-amino group of cytidine, once deprotected, can be displaced by methylamine present in the deprotection solution. This is a known side reaction.[3]

Logical Relationship Diagram:

start Deprotecting N4-Benzoyl Cytidine ama Use AMA (contains Methylamine) start->ama nh4oh Use Ammonium Hydroxide start->nh4oh side_reaction Risk of N4-Methylcytidine Formation ama->side_reaction alternative Use Acetyl-Protected dC with AMA ama->alternative Mitigation no_side_reaction Avoids Transamination nh4oh->no_side_reaction alternative->no_side_reaction

Caption: Decision logic to avoid cytidine transamination.

Solution:

  • Avoid Methylamine: For sequences containing N4-benzoyl cytidine, use ammonium hydroxide instead of AMA for the deprotection step.

  • Use an Alternative Protecting Group: During synthesis, use N4-acetyl-deoxycytidine (Ac-dC) instead of N4-benzoyl-deoxycytidine (Bz-dC). The acetyl group is removed under AMA conditions without the risk of transamination.[3][6]

Frequently Asked Questions (FAQs)

Q1: Can I use sodium methoxide (Zemplén conditions) to remove N-benzoyl groups? A: Generally, no. Zemplén deacylation is primarily effective for ester hydrolysis (O-acyl groups). Amide bonds (N-benzoyl) are much more stable under these catalytic, anhydrous conditions. For complete deprotection, stronger nucleophiles like ammonia or methylamine are required.

Q2: My deprotected nucleoside appears to be degrading. What could be the cause? A: Nucleosides, particularly RNA, are sensitive to strongly basic conditions. Prolonged exposure to reagents like AMA or heating with ammonium hydroxide can lead to degradation of the glycosidic bond or the sugar moiety. It is critical to monitor the reaction closely and stop it as soon as the deprotection is complete. If your nucleoside is particularly labile, consider a milder method like potassium carbonate in methanol at room temperature.[3]

Q3: How do I monitor the progress of my deprotection reaction? A: The most common methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[10]

  • TLC: A quick and easy way to visualize the disappearance of the more nonpolar, protected starting material and the appearance of the more polar, deprotected product.

  • HPLC: Provides quantitative data on the reaction progress, allowing you to determine the percentage of conversion and detect any side products.[10]

  • Mass Spectrometry (MS): Can be used to confirm the identity of the final product by verifying its molecular weight.[10]

Q4: What is the best way to work up a deprotection reaction? A: For reactions using a catalytic base like NaOMe, the first step is to neutralize the base with a mild acid (e.g., acetic acid or a weak ion-exchange resin) to prevent potential degradation during concentration. For reactions with volatile bases like ammonia or methylamine, the solvent and excess reagent can be removed under reduced pressure or by a stream of nitrogen. The crude product is then typically purified by silica gel chromatography or reverse-phase HPLC.

Q5: Are there enzymatic methods for deprotection? A: Yes, enzymatic methods offer high selectivity and mild reaction conditions. Lipases, such as Candida antarctica lipase B (CALB), are well-known for their ability to catalyze the hydrolysis of esters.[1] These methods can be particularly useful for regioselective deacetylation, for example, selectively removing the 5'-O-acetyl group while leaving the 2'- and 3'-O-acetyl groups intact.[1] However, enzymatic methods may require more optimization for specific substrates compared to general chemical methods.

References

Technical Support Center: Anomeric Control in Ribofuranosylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for anomeric control in ribofuranosylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stereoselectivity challenges in the synthesis of ribonucleosides and other ribofuranosylated compounds. Here, we dissect common experimental issues, explain the underlying mechanistic principles, and provide actionable troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of α and β anomers in my ribosylation reaction?

Anomeric mixtures are a common outcome when multiple reaction pathways are energetically accessible. The ratio of α- to β-products is dictated by a delicate interplay of factors including your choice of ribosyl donor (and its protecting groups), the nucleophilicity of the acceptor, solvent, temperature, and the promoter or catalyst used.[1][2] Ribofuranosyl intermediates are notoriously flexible and can react through various pathways (e.g., SN1, SN2, or pathways involving solvent participation), each potentially leading to a different stereochemical outcome.[2][3][4]

Q2: How can I favor the formation of the β-anomer?

Achieving high β-selectivity, which is crucial for the synthesis of biologically active nucleosides, typically relies on a strategy called Neighboring Group Participation (NGP) .[5][6] By placing an acyl-type protecting group (like acetyl or benzoyl) at the C2 position of the ribofuranosyl donor, you can direct the reaction pathway. Upon activation of the anomeric leaving group, the C2-acyl group attacks the anomeric center intramolecularly to form a stable, five-membered acyloxonium ion intermediate.[6][7] This intermediate effectively shields the α-face of the ribose ring, forcing the incoming nucleophile (acceptor) to attack from the β-face, resulting in the desired 1,2-trans product (β-anomer).[6]

Q3: What is the best way to synthesize the α-anomer?

Synthesizing the 1,2-cis product (α-anomer) is often more challenging because it cannot be directly controlled by neighboring group participation. Success typically relies on using a non-participating protecting group at the C2 position (e.g., benzyl, silyl, or alkyl ethers).[6] With a non-participating group, the reaction may proceed through an SN1-like mechanism involving a flexible oxocarbenium ion intermediate.[3][8] To favor the α-product, which is often the thermodynamically more stable anomer due to the anomeric effect, reaction conditions can be manipulated.[3][9] Using non-polar, ethereal solvents (like diethyl ether or dioxane) can stabilize the transition state leading to the α-anomer, while higher temperatures can favor thermodynamic equilibrium.[3][9][10]

Q4: What is the difference between kinetic and thermodynamic control in glycosylation?

Kinetic and thermodynamic control refer to the factors that determine the product distribution in a reaction with competing pathways.[10][11][12]

  • Kinetic Control: At low temperatures and with short reaction times, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy).[10][11][13] In ribosylation, the β-anomer is often the kinetic product, especially when NGP is not the dominant pathway.[3][9]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. The major product will be the most stable one (the thermodynamic product).[10][11] The α-ribofuranoside is generally the more stable anomer due to the stabilizing anomeric effect.[3][9]

Understanding this distinction is critical for troubleshooting. If your reaction yields the undesired anomer, adjusting the temperature and reaction time can shift the balance from kinetic to thermodynamic control, or vice versa.[13][14]

Section 2: Core Mechanistic Principles

The Role of the C2-Protecting Group: Participating vs. Non-Participating

The choice of the protecting group at the C2 position is the single most important factor in dictating anomeric selectivity.[6][7]

Neighboring Group Participation (NGP) by Acyl Groups

An acyl group (e.g., Acetyl, Benzoyl) at C2 can act as an internal nucleophile.[15][16] This participation leads to a double SN2-like inversion process, resulting in overall retention of stereochemistry relative to the intermediate, which ultimately yields the 1,2-trans (β) product.[5][17][18]

Workflow: β-Selective Ribofuranosylation via NGP

NGP_Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Nucleophilic Attack Donor Ribosyl Donor (C2-Acyl, α-LG) Activation Activation (Lewis Acid) Donor->Activation Intermediate Acyloxonium Ion Intermediate Activation->Intermediate Intramolecular SN2 (Inversion 1) LG_leaves Leaving Group Departs Acceptor Acceptor (Nu-H) Intermediate->Acceptor β-face attack Product β-Ribofuranoside (1,2-trans product) Acceptor->Product Intermolecular SN2 (Inversion 2)

Caption: Mechanism of β-selectivity via Neighboring Group Participation (NGP).

Non-Participating Groups and the Oxocarbenium Ion

When a non-participating group (e.g., Benzyl) is at C2, the reaction proceeds through a more SN1-like pathway, forming a planar, achiral oxocarbenium ion intermediate. The acceptor can then attack from either the α or β face, leading to anomeric mixtures. The final ratio is governed by other factors.

Logical Flow: Pathways with Non-Participating Groups

Non_NGP_Paths Start Ribosyl Donor (C2-Non-Participating) Intermediate Oxocarbenium Ion (Planar Intermediate) Start->Intermediate Activation Path_A α-Face Attack Intermediate->Path_A Path_B β-Face Attack Intermediate->Path_B Product_A α-Anomer (Thermodynamic Product) Path_A->Product_A Product_B β-Anomer (Kinetic Product) Path_B->Product_B

Caption: Competing pathways in the absence of neighboring group participation.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Possible Cause(s) Recommended Action(s) Scientific Rationale
Poor β-Selectivity with a C2-Acyl Donor 1. Inefficient NGP: The Lewis acid may be too strong, or the temperature too high, favoring an SN1 pathway over NGP. 2. Orthoester Formation: A competing side reaction where the acceptor attacks the carbonyl of the acyloxonium ion.[7] 3. Anomerization: The desired β-product may be isomerizing to the more stable α-anomer under the reaction conditions.1. Lower Temperature: Run the reaction at -78 °C to -40 °C. 2. Change Lewis Acid: Switch to a milder promoter (e.g., from TMSOTf to NIS/TfOH).[1] 3. Add a non-nucleophilic base: Bases like DTBMP can suppress anomerization by scavenging trace acid.[7] 4. Reduce Reaction Time: Monitor by TLC/LCMS and quench as soon as the starting material is consumed.Lowering the temperature favors the kinetically controlled NGP pathway and disfavors the higher-energy SN1 pathway.[1][10] Milder promoters are less likely to force the reaction through a fully dissociated oxocarbenium ion. Orthoester formation is often reversible and can be minimized under carefully controlled conditions.[7]
Poor α-Selectivity with a C2-Ether Donor 1. Solvent Choice: Using a coordinating solvent like acetonitrile (MeCN) can favor β-product formation.[2][9] 2. Kinetic Control: The reaction is running under kinetic control, favoring the faster-forming β-anomer. 3. SN2 Pathway: A highly reactive donor/promoter system may be forcing an SN2-like inversion.1. Change Solvent: Use a non-coordinating, ethereal solvent like diethyl ether (Et₂O) or a halogenated solvent like DCM.[2][3][19] 2. Increase Temperature: Run the reaction at a higher temperature (e.g., 0 °C to room temperature) to allow for equilibration to the thermodynamic α-product.[3][9] 3. Use a less reactive system: Consider a less powerful activator to favor an SN1-like mechanism.Ethereal solvents can stabilize the intermediate in a way that promotes attack from the α-face.[3][9] Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the product mixture to equilibrate to the most stable (α) anomer.[10][14]
Low or No Yield 1. Donor/Acceptor Reactivity: The acceptor may be too hindered or not nucleophilic enough. The donor may not be sufficiently activated. 2. Decomposition: The glycosyl donor or the product may be unstable under the reaction conditions. 3. Promoter Incompatibility: The chosen Lewis acid or promoter is being quenched or is incompatible with other functional groups.[8][20]1. Increase Promoter Stoichiometry: Add more equivalents of the Lewis acid.[1] 2. Increase Temperature: Cautiously increase the temperature to improve the reaction rate. 3. Change Donor Leaving Group: Switch to a more reactive donor (e.g., from a thioglycoside to a trichloroacetimidate). 4. Verify Reagent Quality: Ensure all reagents and solvents are anhydrous.Glycosylation is highly sensitive to the reactivity match between the donor and acceptor.[1] Increasing activation or temperature can overcome high energy barriers, but must be balanced against the risk of side reactions or decomposition. Water is a common quencher for Lewis acids and can hydrolyze reactive intermediates.
Data Summary: Influence of Reaction Parameters on Anomeric Selectivity

The following table summarizes general trends observed in glycosylation reactions. Note that these are guidelines, and the optimal conditions are highly substrate-dependent.[1][2]

Parameter Effect on α-Anomer (1,2-cis) Effect on β-Anomer (1,2-trans) Typical Conditions
C2-Protecting Group Favored by non-participating groups (e.g., -OBn, -OTBS)Strongly favored by participating groups (e.g., -OAc, -OBz)-OBn for α; -OAc for β
Solvent Favored by ethereal solvents (Et₂O, Dioxane)[3][9][19]Favored by nitrile solvents (MeCN)[2][9]Et₂O or DCM for α; MeCN for β
Temperature Favored by higher temperatures (Thermodynamic control)[9][10]Favored by lower temperatures (Kinetic control)[1][10]0 °C to RT for α; -78 °C for β
Lewis Acid Strength Favored by conditions promoting SN1 (Stronger acids)Favored by conditions allowing NGP (Milder acids)TMSOTf for α; NIS/TfOH for β

Section 4: Experimental Protocol Example

Protocol: β-Selective Ribofuranosylation using a C2-Benzoate Donor

This protocol describes a typical Vorbrüggen-type glycosylation to synthesize a β-ribonucleoside, leveraging neighboring group participation.

Materials:

  • 1,3,5-Tri-O-benzoyl-2-O-acetyl-α,β-D-ribofuranose (Ribosyl Donor)

  • Silylated Nucleobase (e.g., Persilylated Uracil) (Acceptor)

  • Anhydrous Acetonitrile (Solvent)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Lewis Acid Promoter)

  • Anhydrous Dichloromethane (for quenching)

  • Saturated Sodium Bicarbonate Solution

  • Molecular Sieves (4Å)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the ribosyl donor (1.0 eq) and activated 4Å molecular sieves.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.1 M.

  • Acceptor Addition: Add the silylated nucleobase (1.2 eq) to the flask.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Activation: Slowly add TMSOTf (1.1 eq) dropwise via syringe over 5 minutes. Rationale: Slow addition prevents localized heating and uncontrolled reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting donor is consumed, quench the reaction by adding anhydrous dichloromethane followed by the slow addition of saturated sodium bicarbonate solution. Rationale: The bicarbonate neutralizes the strong triflic acid generated, preventing product degradation during workup.

  • Workup: Allow the mixture to warm to room temperature. Filter through a pad of celite to remove molecular sieves, and transfer the filtrate to a separatory funnel. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the pure β-ribonucleoside.

  • Characterization: Confirm the stereochemistry of the anomeric center using ¹H NMR spectroscopy by analyzing the coupling constant (J) of the anomeric proton (H-1'). For β-ribonucleosides, the H-1' typically appears as a small doublet or singlet-like peak due to a small dihedral angle with H-2'.

References

Technical Support Center: Overcoming Low Stereoselectivity in Furanoside Glycosylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of stereoselectivity in furanoside glycosylation. This guide is designed for researchers, scientists, and professionals in drug development who encounter stereochemical control issues in their synthetic carbohydrate chemistry. Here, we delve into the mechanistic underpinnings of common problems and provide field-proven troubleshooting strategies and detailed protocols to enhance the stereochemical outcome of your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab, offering explanations for the observed outcomes and actionable solutions.

Question 1: My furanosylation reaction yields a nearly 1:1 mixture of α and β anomers. What are the likely causes and how can I improve the selectivity?

Answer:

A lack of stereoselectivity in furanoside glycosylation is a common challenge, often stemming from the inherent flexibility of the five-membered furanose ring and the subtle interplay of various factors. Unlike pyranosides, furanosides lack a strong anomeric effect, making it more difficult to control the stereochemical outcome.[1] The formation of a mixture of anomers suggests that the reaction is likely proceeding through a flexible oxocarbenium ion intermediate that can be attacked from either face with similar ease.

Potential Causes & Troubleshooting Steps:

  • Non-Participating Protecting Groups: The absence of a participating group at the C-2 position is a primary reason for low stereoselectivity. Ether-type protecting groups (e.g., benzyl, silyl) are non-participating and do not direct the incoming nucleophile to a specific face of the oxocarbenium ion.[2]

    • Solution: If your synthetic strategy allows, consider using a participating protecting group at the C-2 position. Acyl groups like acetyl or benzoyl can form a transient dioxolenium ion, which blocks one face of the ring and directs the glycosyl acceptor to attack from the opposite side, typically leading to the formation of the 1,2-trans-glycoside with high selectivity.[1][2]

  • Reaction Conditions (Solvent and Temperature): The reaction environment plays a crucial role in influencing the transition state of the glycosylation.

    • Solvent Effects: The polarity of the solvent can impact the stability and lifetime of the oxocarbenium ion intermediate. Less polar solvents, such as dichloromethane (DCM), are often preferred for stereoselective SN2-like glycosylations.[3] More polar solvents can stabilize the oxocarbenium ion, potentially leading to a more SN1-like mechanism with reduced selectivity.

    • Temperature Control: Glycosylation reactions should be conducted at a single, controlled low temperature.[3] Starting at a low temperature and gradually warming the reaction can lead to a loss of selectivity. Lower temperatures generally favor a more SN2-like mechanism, which can enhance stereoselectivity.[3][4]

  • Activator/Promoter System: The choice of activator can influence the reaction mechanism. Some activators may promote the formation of a more dissociated oxocarbenium ion, leading to lower selectivity.

    • Solution: Experiment with different activators. For thioglycoside donors, combinations like N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid (e.g., AgOTf, TMSOTf) are common.[5] The Lewis acid can influence the stereochemical outcome.[6]

Workflow for Optimizing Stereoselectivity:

G cluster_pg Protecting Group Strategy cluster_rc Reaction Condition Optimization start Low Stereoselectivity Observed protecting_group Evaluate C-2 Protecting Group start->protecting_group reaction_conditions Optimize Reaction Conditions protecting_group->reaction_conditions If non-participating pg_participating Switch to C-2 participating group (e.g., Acyl) for 1,2-trans protecting_group->pg_participating pg_nonparticipating Retain non-participating group for 1,2-cis (requires further optimization) protecting_group->pg_nonparticipating activator Screen Activators reaction_conditions->activator If still low selectivity rc_temp Lower reaction temperature (e.g., -78 °C to -40 °C) reaction_conditions->rc_temp rc_solvent Use less polar solvent (e.g., DCM, Toluene) reaction_conditions->rc_solvent high_selectivity Achieve High Stereoselectivity activator->high_selectivity Successful optimization

Caption: Decision workflow for troubleshooting low stereoselectivity.

Question 2: I am trying to synthesize a 1,2-cis-furanoside, but the 1,2-trans isomer is the major product. How can I reverse this selectivity?

Answer:

The synthesis of 1,2-cis-furanosides is notoriously challenging because both electronic and steric effects often favor the formation of the 1,2-trans product.[1] Achieving 1,2-cis selectivity requires overcoming these inherent preferences.

Key Strategies for 1,2-cis Furanoside Synthesis:

  • Use of Non-Participating Protecting Groups: This is a prerequisite. Ensure the C-2 protecting group is an ether (e.g., benzyl) or a silyl ether, which will not direct the reaction towards the trans product.[2]

  • Remote Participation: Protecting groups at other positions (C-3, C-4, or C-5) can sometimes influence stereoselectivity through remote participation.[7] For instance, certain protecting groups can constrain the conformation of the furanose ring, making one face of the oxocarbenium ion more accessible to the incoming nucleophile.[4]

    • Example: The use of a 4,6-O-benzylidene acetal in pyranosides is a well-known strategy for achieving β-mannosylation (a 1,2-cis linkage). While not directly transferable to all furanosides, the principle of using conformationally restricting protecting groups is applicable.[2][5]

  • SN2-type Glycosylation Strategies: Promoting an SN2-like mechanism can lead to inversion of the anomeric configuration.

    • Halide Donors: The use of anomerically pure glycosyl halides can lead to inversion of stereochemistry. For example, a β-glycosyl halide may lead to an α-glycoside (1,2-cis for many common furanoses).

    • Directed Glycosylation: Recent advances include the use of directing groups on the leaving group itself, which can facilitate a stereoinvertive attack by the glycosyl acceptor.[8]

  • Catalyst Control: Certain catalytic systems have been developed to favor the formation of specific stereoisomers. For example, some rhenium (V) catalyst systems have shown excellent stereoselectivity in furanoside glycosylations, providing access to 1,3-cis-1,4-trans systems.[9][10][11][12]

Data Summary: Factors Influencing Stereoselectivity

FactorStrategy for 1,2-transStrategy for 1,2-cisRationale
C-2 Protecting Group Acyl (e.g., Acetyl, Benzoyl)Ether (e.g., Benzyl) or SilylAcyl groups participate via a dioxolenium ion, blocking one face.[2]
Temperature Generally less sensitiveLow temperatures (e.g., -78 °C)Favors kinetic control and SN2-like pathways.[3][4]
Solvent Less criticalNon-polar (e.g., DCM, Toluene)Minimizes stabilization of the oxocarbenium ion, promoting SN2 character.[3][4]
Leaving Group Good leaving group (e.g., trichloroacetimidate)Anomerically pure halides, specialized leaving groupsCan promote SN2 inversion.[8]

FAQs: Frequently Asked Questions

Q1: How does the conformation of the furanose ring affect glycosylation?

The furanose ring is flexible and can adopt various envelope and twist conformations. The specific conformation of the glycosyl donor and the intermediate oxocarbenium ion can significantly influence the facial selectivity of the acceptor's attack. Protecting groups play a critical role in biasing these conformations. For instance, bulky silyl groups or cyclic acetals can lock the ring into a specific conformation, thereby exposing one face to the incoming nucleophile more than the other.[4]

Q2: Can I use enzymatic glycosylation to overcome stereoselectivity issues?

Yes, enzymatic glycosylation using glycosyltransferases is an excellent strategy for achieving high stereoselectivity. Enzymes are highly specific and typically catalyze the formation of a single anomer. However, this approach requires access to the specific enzyme for the desired linkage, which may not always be readily available.[6]

Q3: What is the role of the glycosyl acceptor's reactivity?

A highly reactive acceptor will react quickly with the oxocarbenium ion, often leading to the kinetically favored product. A less reactive acceptor may allow for equilibration of the intermediate, potentially leading to the thermodynamically more stable anomer. The steric bulk of the acceptor can also influence the stereochemical outcome.[6]

Experimental Protocols

Protocol 1: General Procedure for NIS/AgOTf Mediated Glycosylation

This protocol outlines a standard method for the glycosylation of a furanosyl thioglycoside donor.

Materials:

  • Furanosyl thioglycoside donor

  • Glycosyl acceptor

  • N-Iodosuccinimide (NIS)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the furanosyl donor (1.0 equiv.), the glycosyl acceptor (1.1-1.5 equiv.), and activated 4 Å molecular sieves.

  • Add anhydrous DCM to achieve a concentration of approximately 0.2 M with respect to the donor.[5]

  • Cool the mixture to the desired temperature (e.g., -40 °C or -78 °C).

  • In a separate flask, dissolve NIS (1.4 equiv.) in anhydrous DCM.

  • Add the NIS solution dropwise to the reaction mixture.

  • After stirring for 10-15 minutes, add a solution of AgOTf (0.2 equiv.) in anhydrous DCM dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature, then dilute with DCM and filter through celite to remove molecular sieves.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography.

  • Determine the anomeric ratio of the purified product by ¹H NMR spectroscopy by analyzing the integration of the anomeric proton signals. The coupling constant (³JH1,H2) can also help in assigning the anomeric configuration, as it is typically larger for 1,2-cis products than for 1,2-trans anomers in furanosides.[5]

Flowchart of the Glycosylation Protocol:

G A Combine Donor, Acceptor, & Molecular Sieves in DCM B Cool to Low Temperature (e.g., -40 °C) A->B C Add NIS Solution B->C D Add AgOTf Solution C->D E Monitor Reaction by TLC D->E F Quench with Na₂S₂O₃ E->F G Work-up & Extraction F->G H Purify by Chromatography G->H I Analyze Stereoselectivity by NMR H->I

Caption: Step-by-step glycosylation workflow.

References

Byproduct formation in the synthesis of purine nucleoside precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Byproduct Formation

Welcome to the technical support center for the synthesis of purine nucleoside precursors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges and subtle complexities of your synthetic workflows. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address specific issues you may encounter in the lab, with a focus on understanding the root causes of byproduct formation and implementing effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses the most common and challenging issues encountered during the synthesis of purine nucleoside precursors. Each answer provides a mechanistic explanation for the problem and offers practical, step-by-step guidance for resolution.

Category 1: Glycosylation-Related Byproducts

The formation of the N-glycosidic bond is the cornerstone of nucleoside synthesis, but it is also a primary source of hard-to-separate isomeric byproducts.

Q1: I'm getting a mixture of N7 and N9 isomers during my glycosylation reaction. How can I improve the regioselectivity for the desired N9 isomer?

A1: This is a classic challenge in purine chemistry. The purine ring system has multiple nucleophilic nitrogen atoms, but for most biological applications, the glycosidic bond is required at the N9 position. The formation of the undesired N7 isomer is a common side reaction, particularly during Lewis acid-catalyzed glycosylation.

Underlying Cause: The regioselectivity of glycosylation is determined by the relative nucleophilicity of the N7 and N9 nitrogens and the reaction conditions. In the widely used Vorbrüggen glycosylation, a silylated purine base reacts with a protected ribose derivative. While this method generally favors N9, the choice of Lewis acid can significantly influence the outcome. Certain Lewis acids, like tin(IV) chloride (SnCl₄), can chelate with both N7 and the exocyclic N6-amino or O6-carbonyl group of the purine, increasing the nucleophilicity of the N7 position and leading to the formation of the N7-glycosylated byproduct[1].

Troubleshooting & Optimization Strategy:

  • Optimize the Silylation Step: Ensure the purine base is thoroughly silylated before adding the Lewis acid and sugar donor. The most common silylating agent is N,O-Bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) in a dry, aprotic solvent like acetonitrile or 1,2-dichloroethane. Proper silylation increases the solubility of the purine and directs the reaction towards the thermodynamically favored N9 product.

  • Select the Appropriate Lewis Acid: This is the most critical parameter.

    • For High N9 Selectivity: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the Lewis acid of choice for maximizing N9 selectivity. It is highly effective and generally does not promote N7 isomerization.

    • Lewis Acids to Use with Caution: As mentioned, SnCl₄ can produce N7 side products[1]. If you must use it, carefully screen temperatures and reaction times to minimize the side reaction.

  • Control Reaction Temperature: Run the glycosylation at the lowest temperature that allows the reaction to proceed efficiently. Start at 0 °C or room temperature and monitor by TLC or LC-MS. Running the reaction at elevated temperatures can sometimes lead to isomerization and other degradation byproducts.

  • Consider a "One-Pot" Procedure: In some cases, mixing the silylating agent, purine base, Lewis acid, and sugar donor in a single pot can be effective and favor the N9 product[1].

Diagram 1: Troubleshooting Workflow for Low N9-Regioselectivity This workflow provides a logical sequence of steps to diagnose and resolve issues with N7/N9 isomer formation.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for low N9-regioselectivity.

Q2: My final product is a mixture of α and β anomers. What factors control the stereoselectivity, and how can I favor the β-anomer?

A2: Achieving high β-selectivity is crucial, as the β-anomer is the naturally occurring and biologically active form. The formation of the undesired α-anomer is typically due to a lack of proper stereochemical control during the glycosylation reaction.

Underlying Cause (The Anomeric Effect vs. Neighboring Group Participation): The stereochemical outcome of the glycosylation reaction is a competition between the thermodynamically favored α-anomer (due to the anomeric effect) and the kinetically favored β-anomer, which is formed via neighboring group participation.

  • Neighboring Group Participation: To ensure the formation of the β-anomer, a protecting group capable of neighboring group participation must be placed at the C2' position of the ribose sugar. Acyl-type protecting groups like benzoyl (Bz) or acetyl (Ac) are ideal. During the reaction, the C2'-acyl group attacks the anomeric center after the leaving group at C1' departs, forming a stable dioxolanylium or similar cationic intermediate. The purine base can then only attack from the opposite (β) face, resulting in the desired 1',2'-trans product, which is the β-nucleoside[1].

Diagram 2: Mechanism of β-Anomer Formation This diagram illustrates how a C2'-benzoyl group directs the incoming purine base to the β-face of the ribose ring.

G

Caption: Neighboring group participation ensures β-selectivity.

Troubleshooting & Optimization Strategy:

  • Verify Your Sugar Donor: Ensure your protected ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) has an acyl protecting group at the C2' position. Protecting groups that cannot participate, such as ethers (e.g., benzyl) or silyl ethers (e.g., TBDMS), will not provide this stereocontrol and will likely result in a mixture of anomers.

  • Use Anomerically Pure Starting Material: While the C2' group provides strong control, starting with a pure β-anomer of the sugar donor (like the 1-O-acetyl derivative) can further improve the selectivity of the final product.

  • Reaction Conditions: The conditions that favor the formation of the acyl-oxonium intermediate are key. This is standard for most Vorbrüggen conditions using Lewis acids like TMSOTf.

Category 2: Protecting Group Strategies & Side Reactions

Protecting groups are essential but can also be a source of unexpected byproducts if not chosen and handled correctly.[2]

Q3: I'm observing side reactions related to my protecting groups during deprotection. What are common pitfalls and how can I avoid them?

A3: Deprotection is a delicate step where many syntheses can fail. Byproducts often arise from incomplete deprotection, migration of protecting groups, or side reactions with the deprotection reagents themselves.

Common Issues and Solutions:

  • Acyl Migration (2' → 3'): Under basic conditions (e.g., sodium methoxide or ammonia used to remove benzoyl groups), the 2'- and 3'-hydroxyl groups can form a cyclic orthoester intermediate, leading to a mixture of 2'- and 3'-O-acyl isomers.

    • Solution: Use carefully controlled conditions. Gaseous ammonia in methanol at low temperatures or concentrated aqueous ammonia can effectively remove acyl groups with minimal migration. Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed.

  • Incomplete Deprotection: Some protecting groups, especially on sterically hindered positions, can be difficult to remove completely, leading to a product mix that is challenging to purify.

    • Solution: Increase the reaction time, temperature, or concentration of the deprotection reagent. However, be mindful that harsher conditions can promote other side reactions. For stubborn silyl groups (like TBDMS), using a stronger fluoride source like pyridine-HF may be necessary instead of TBAF.

  • Side Reactions with Scavengers: During cleavage from a solid-phase support or removal of acid-labile groups (like Boc), scavengers are used to trap reactive carbocations. However, these scavengers can sometimes react with your product. For instance, thioanisole used to scavenge sulfonyl groups from protected arginine can sometimes reattach to tryptophan residues.[3]

    • Solution: Choose your scavengers carefully based on the amino acid composition of your precursor if it contains peptide-like moieties. Use a scavenger "cocktail" (e.g., TFA/TIS/water/DODT) to minimize specific side reactions.

Table 1: Protecting Groups for Purine Synthesis: Cleavage Conditions and Common Side Reactions

Protecting GroupTarget MoietyCommon Cleavage Reagent(s)Potential Byproducts & Side Reactions
Benzoyl (Bz) Exocyclic Amines (Ade, Gua), Sugar OHNH₃/MeOH, MeNH₂, NaOMe/MeOHIncomplete removal, acyl migration on sugar.
Acetyl (Ac) Exocyclic Amines (Ade, Gua), Sugar OHNH₃/MeOH, K₂CO₃/MeOHMore labile than Bz; can be removed under milder conditions.
tert-Butyldimethylsilyl (TBDMS) Sugar OHTetrabutylammonium fluoride (TBAF), HF-PyridineCan be slow to remove from 2'-OH; potential for silyl group migration.
Dimethoxytrityl (DMT) 5'-OH of Sugar3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCMDepurination (acid-catalyzed cleavage of the glycosidic bond) if overexposed.
Boc (tert-Butoxycarbonyl) Side-chain aminesTrifluoroacetic acid (TFA)Incomplete removal; requires effective cation scavengers.[3]
Category 3: Purification and Analysis

Q4: My desired nucleoside precursor is difficult to purify from a specific byproduct. What are the recommended purification strategies?

A4: Purification is often the most time-consuming part of nucleoside synthesis. The structural similarity between the desired product and byproducts (e.g., N7/N9 isomers, α/β anomers) makes separation by standard column chromatography challenging.

Recommended Purification & Analytical Workflow:

  • Initial Assessment with LC-MS: Before attempting large-scale purification, analyze a crude sample by LC-MS. This will tell you the masses of the components, helping you identify expected byproducts and confirm the presence of your product.

  • Standard Silica Gel Chromatography: This is the first line of defense.

    • Solvent System: A gradient of methanol or ethanol in dichloromethane or chloroform is a common starting point.

    • Tip: For compounds with poor solubility, consider adding a small percentage of a solvent like THF to the mobile phase.

  • Advanced Chromatographic Techniques: When silica gel is insufficient:

    • Reverse-Phase Chromatography (C18): This is excellent for separating compounds based on polarity. It is particularly useful for final purification after deprotection when the product is water-soluble. A water/acetonitrile or water/methanol gradient with a modifier like formic acid or ammonium acetate is typically used.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is exceptionally well-suited for separating polar compounds like nucleosides and their precursors. It can often provide a separation profile that is orthogonal to reverse-phase, making it effective for resolving isomers that co-elute on C18 columns[4].

  • Crystallization: Do not underestimate the power of crystallization. If your product is a solid, screening various solvent systems (e.g., ethanol, methanol, ethyl acetate, hexanes) can often yield highly pure material and is easily scalable.

Protocol: Analytical Methods for Byproduct Identification

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-50% B over 20 minutes) to resolve closely eluting peaks.

    • Detection: UV detector set to the λ_max of your purine (typically ~260 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Use the same chromatographic conditions as HPLC.

    • The mass spectrometer will provide the molecular weight of each eluting peak, allowing you to distinguish between isomers (same mass) and other byproducts (different mass), such as incompletely deprotected intermediates or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is definitive for distinguishing isomers.

      • Anomeric Proton (H1'): The coupling constant (J-value) between H1' and H2' is diagnostic. For β-anomers, the J-value is typically small (2-4 Hz), while for α-anomers, it is larger (6-8 Hz).

      • N7 vs. N9 Isomers: The chemical shifts of the purine protons (H2, H6, H8) will be distinct for the N7 and N9 isomers. 2D NMR techniques like HSQC and HMBC can definitively establish the point of glycosylation.

References

Validation & Comparative

A Strategic Guide to Ribofuranose Intermediates: Evaluating Alternatives to 1,2-Di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose for Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral and anticancer drug development, nucleoside analogs represent a cornerstone of modern chemotherapy.[1][2][3] The efficacy of these drugs often hinges on subtle modifications to their core ribofuranose sugar moiety. The compound 1,2-Di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose is a highly specialized intermediate, pivotal for synthesizing C-nucleosides where the sugar is linked to the base via a robust carbon-carbon bond.[4][5][6] This C-glycosidic linkage enhances metabolic stability compared to natural N-nucleosides.[4]

This guide offers a comparative analysis of strategic alternatives to this key building block. We will explore the rationale behind different modification strategies, compare their synthetic utility, and provide the experimental context needed for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

The Benchmark: The Role of 3-β-C-Methyl Substitution

The title compound is a protected form of D-ribofuranose featuring a crucial methyl group at the C3' position. The acetyl and benzoyl groups serve as robust protecting agents, preventing unwanted side reactions and directing the stereochemical outcome of subsequent glycosylation reactions.

The introduction of the 3'-C-methyl group is not a trivial modification. It significantly impacts the sugar's conformational preference (sugar pucker), which in turn affects how the final nucleoside analog is recognized and processed by viral or cellular polymerases. This specific modification has been instrumental in the development of potent inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp).[7] However, the multi-step synthesis required to install this methyl group necessitates the exploration of alternative scaffolds that may offer improved synthetic efficiency or novel biological activities.

The Landscape of Alternatives: A Comparative Framework

The selection of a ribofuranose intermediate is a critical decision that dictates the properties of the final active pharmaceutical ingredient. Below, we compare several classes of alternatives, highlighting their synthetic and biological implications.

The Foundational Precursor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Before delving into complex modifications, it is essential to consider the parent compound without the 3'-C-methyl group. This widely used intermediate is a cornerstone for the synthesis of a vast array of conventional N-nucleoside and C-nucleoside analogs.[8][9][10]

  • Synthetic Utility: It is a versatile electrophile for glycosylation reactions, most notably the Vorbrüggen glycosylation, where a silylated nucleobase couples with the protected ribose in the presence of a Lewis acid.[11] Its synthesis is well-established and can be performed on a large scale.

  • Performance Insight: While lacking the specific conformational constraints of its 3'-C-methylated counterpart, its flexibility allows for broad applications. It serves as the starting point for countless drugs and is the ideal choice when the 3'-C-methyl modification is not required for the desired biological activity.

The Potency Enhancer: 2'-Deoxy-2'-Fluoro Analogs

The introduction of fluorine at the 2'-position of the ribose ring is one of the most successful strategies in modern antiviral drug design, exemplified by the blockbuster anti-HCV drug Sofosbuvir.[1][2]

  • Featured Intermediate: 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-ribofuranose.

  • Synthetic Rationale: Fluorine's high electronegativity and small size dramatically alter the electronic properties and conformation of the sugar ring. A 2'-fluoro substituent, particularly in the up (arabino) configuration, can mimic the 2'-hydroxyl group's hydrogen-bonding capability while providing greater metabolic stability. Crucially, it biases the sugar pucker towards the N-type (C3'-endo) conformation, which is often preferred by viral RNA polymerases, leading to more efficient incorporation and subsequent chain termination.[2]

  • Performance Insight: Nucleosides derived from 2'-fluoro intermediates have demonstrated potent, broad-spectrum antiviral activity.[1] The synthesis, while requiring specialized fluorinating agents, is a validated pathway to high-potency drug candidates.

The Stability Scaffold: 4'-Thio Analogs

Replacing the endocyclic oxygen atom of the ribofuranose ring with sulfur yields a 4'-thioribofuranose. This modification has profound effects on the geometry and stability of the resulting nucleoside.

  • Featured Intermediate: 1,2-Di-O-acetyl-3,5-di-O-benzoyl-4-thio-D-ribofuranose.

  • Synthetic Rationale: The C-S bond is longer than the C-O bond, and the sulfur atom is less electronegative, leading to significant changes in the sugar's bond angles and overall conformation. This structural perturbation can lead to novel interactions with target enzymes. Furthermore, the thioether linkage in the ring is resistant to enzymatic cleavage by glycosidases, enhancing the metabolic stability of the final nucleoside analog.[11]

  • Performance Insight: 4'-Thionucleosides have demonstrated a wide range of biological activities, including antiviral and anticancer effects, making this scaffold a compelling alternative for exploring novel structure-activity relationships.[11]

Quantitative Performance Summary

Modification StrategyKey Intermediate ExampleResulting Nucleoside ClassKey Biological AdvantageNotable Application
Benchmark: 3'-C-Methylation 1,2-Di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose3'-C-Methyl NucleosidesInduces favorable sugar pucker for polymerase inhibition.Anti-HCV Agents[7]
Baseline: Standard Ribose 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseStandard NucleosidesVersatile, foundational building block for diverse analogs.General Antiviral/Anticancer[9][10]
Potency: 2'-Fluorination 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-ribofuranose2'-Fluoro NucleosidesEnhances polymerase binding and metabolic stability.Anti-HCV (Sofosbuvir)[1][2]
Stability: 4'-Thio Substitution 1,2-Di-O-acetyl-3,5-di-O-benzoyl-4-thio-D-ribofuranose4'-ThionucleosidesIncreased resistance to enzymatic degradation.Antiviral, Anticancer[11]

Experimental Protocols: A Self-Validating System

The synthesis of nucleoside analogs requires precise and reproducible methodologies. Below is a representative protocol for the Lewis acid-mediated glycosylation step, a crucial C-C or C-N bond-forming reaction.

Protocol: Synthesis of a Protected Nucleoside via Silyl-Hilbert-Johnson Reaction

  • Preparation of Reagents:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the heterocyclic base (1.2 equivalents) in anhydrous acetonitrile.

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and heat the mixture to 60°C for 1 hour to form the silylated nucleobase. Cool to room temperature.

    • In a separate flask, dissolve the protected ribofuranose intermediate (e.g., 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.0 equivalent) in anhydrous acetonitrile.

  • Glycosylation Reaction:

    • Cool the solution of the protected ribose to 0°C.

    • Slowly add the solution of the silylated nucleobase to the ribose solution.

    • Add the Lewis acid catalyst, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equivalents), dropwise to the reaction mixture.[8]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring & Workup:

    • Causality: The reaction progress must be monitored to ensure complete consumption of the limiting reagent. This is achieved using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., 1:1 ethyl acetate:hexanes).

    • Once the reaction is complete, quench by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Validation:

    • The crude product is purified by silica gel column chromatography.

    • Trustworthiness: The identity and purity of the final protected nucleoside must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This validation step is critical to ensure the integrity of the material for subsequent deprotection steps.

Visualizing the Strategy

Logical Flow for Selecting an Intermediate

The decision to use a specific ribofuranose intermediate is driven by the project's therapeutic goal and an understanding of the target's biology.

Caption: Decision framework for choosing a ribofuranose modification strategy.

Generalized Synthetic Workflow

The path from a protected sugar to a final nucleoside analog follows a conserved sequence of reactions.

Caption: General synthetic pathway for nucleoside analog production.

Conclusion

While 1,2-Di-O-acetyl-3,5-di-O-benzoyl-β-C-methyl-D-ribofuranose remains a valuable and highly specific intermediate for certain therapeutic targets, the modern medicinal chemist has a broad palette of alternative scaffolds to choose from. The decision to employ a foundational precursor like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a potency-enhancing 2'-fluoro analog, or a stability-focused 4'-thio derivative should be a data-driven choice based on the desired pharmacological profile, synthetic feasibility, and the specific structure-activity relationship of the target. By understanding the causality behind each modification, researchers can more effectively navigate the complex but rewarding path of nucleoside drug discovery.

References

Validating the Mechanism of Action of Novel Nucleoside Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel nucleoside analogs. Moving beyond a simple checklist of experiments, we delve into the causal logic behind experimental choices, ensuring a self-validating and robust dataset that stands up to scientific scrutiny.

Introduction: The Enduring Promise and Evolving Complexity of Nucleoside Analogs

Nucleoside analogs represent a cornerstone of antiviral and anticancer therapies.[1][2][3][4][5] Their structural similarity to natural nucleosides allows them to deceptively enter cellular metabolic pathways, ultimately disrupting nucleic acid synthesis and inhibiting viral replication or cancer cell proliferation.[3][6][7][8] The most common mechanisms involve acting as chain terminators for DNA or RNA synthesis or, in some cases, inducing lethal mutagenesis.[3][9][10][11]

However, the clinical efficacy of a nucleoside analog is not solely determined by its interaction with the target polymerase. A complex interplay of cellular uptake, intracellular activation (phosphorylation), and potential degradation pathways dictates the concentration of the active triphosphate form of the analog at the site of action.[7][12][13][14] Furthermore, the potential for off-target effects, such as inhibition of human DNA polymerases, particularly mitochondrial polymerase gamma, can lead to toxicity.[3][15][16] Therefore, a thorough validation of a novel analog's MoA requires a multi-faceted approach that interrogates each of these critical steps.

This guide will compare and contrast essential experimental strategies, providing the rationale for their inclusion in a comprehensive validation workflow.

The Foundational Pillar: Cellular Activity and Cytotoxicity

The initial step in characterizing a novel nucleoside analog is to determine its potency and therapeutic window in relevant cell-based assays. This provides the fundamental evidence of biological activity and informs the concentration ranges for subsequent mechanistic studies.

Comparing Antiviral/Antiproliferative Activity

Objective: To quantify the inhibitory effect of the nucleoside analog on viral replication or cancer cell growth.

Experimental Approach:

  • Antiviral Assays: These assays measure the reduction in viral load in the presence of the analog. Common methods include plaque reduction assays, yield reduction assays, or reporter virus assays. It's crucial to test the analog against a broad range of relevant viral strains, including clinical isolates and resistant variants, to assess its spectrum of activity.[17]

  • Antiproliferative Assays: For anticancer analogs, standard cytotoxicity assays such as MTT, MTS, or CellTiter-Glo® are employed to determine the half-maximal inhibitory concentration (IC50) in various cancer cell lines.[18]

Data Presentation:

CompoundTarget Virus/Cell LineEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Novel Analog XVirus A0.5>100>200
Novel Analog XVirus B1.2>100>83
Control Drug YVirus A1.05050
Novel Analog XCancer Cell Line 12.57530
Novel Analog XCancer Cell Line 25.1>100>20
Control Drug ZCancer Cell Line 14.06015

Causality and Interpretation: A high selectivity index (SI) is a critical indicator of a promising therapeutic candidate, suggesting that the compound is significantly more potent against the viral or cancer target than it is toxic to the host cells.

Workflow for Determining Cellular Activity and Cytotoxicity

G cluster_0 Cell-Based Assay Workflow Start Start Seed_Cells Seed appropriate host or cancer cells Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of the nucleoside analog Seed_Cells->Treat_Cells Incubate Incubate for a defined period Treat_Cells->Incubate Measure_Effect Measure viral replication or cell viability Incubate->Measure_Effect Calculate Calculate EC50/IC50 and CC50 Measure_Effect->Calculate Determine_SI Determine Selectivity Index Calculate->Determine_SI End End Determine_SI->End

Caption: Workflow for determining the cellular activity and cytotoxicity of a novel nucleoside analog.

Unraveling the Intracellular Journey: Uptake and Metabolism

For a nucleoside analog to be effective, it must be transported into the target cell and then phosphorylated to its active triphosphate form.[7][12][13][14] Understanding these processes is crucial for interpreting cellular activity data and predicting potential mechanisms of resistance.

Cellular Uptake Mechanisms

Objective: To identify the transporters responsible for the cellular entry of the nucleoside analog.

Experimental Approach:

  • Transporter Inhibition Assays: Utilize known inhibitors of human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) to determine if they block the uptake and activity of the novel analog.[7][16][19]

  • Expression System Studies: Employ cell lines engineered to overexpress or lack specific transporters to directly assess their role in analog uptake.

Causality and Interpretation: Identifying the specific transporters involved can predict tissue-specific uptake and potential drug-drug interactions.[16][19]

Intracellular Phosphorylation

Objective: To confirm that the nucleoside analog is converted to its active triphosphate form within the cell.

Experimental Approach:

  • Metabolic Labeling and HPLC Analysis: Treat cells with a radiolabeled version of the analog and analyze cell lysates by high-performance liquid chromatography (HPLC) to detect the mono-, di-, and triphosphate species.[20]

  • Mass Spectrometry: A more sensitive and specific method to identify and quantify the phosphorylated metabolites of the analog.

Intracellular Metabolism and Activation Pathway

G cluster_0 Intracellular Activation Pathway Analog_Extracellular Novel Nucleoside Analog (Extracellular) Transporter Nucleoside Transporter (hENT/hCNT) Analog_Extracellular->Transporter Analog_Intracellular Analog (Intracellular) Transporter->Analog_Intracellular Kinase1 Cellular or Viral Kinase Analog_Intracellular->Kinase1 Analog_MP Analog-Monophosphate Kinase1->Analog_MP Kinase2 Cellular Kinase Analog_MP->Kinase2 Analog_DP Analog-Diphosphate Kinase2->Analog_DP Kinase3 Cellular Kinase Analog_DP->Kinase3 Analog_TP Analog-Triphosphate (Active Form) Kinase3->Analog_TP

Caption: Generalized pathway for the intracellular activation of nucleoside analogs.

The Core Mechanism: Inhibition of the Target Polymerase

The ultimate validation of a nucleoside analog's MoA lies in demonstrating its direct interaction with and inhibition of the target viral or cellular polymerase.

Biochemical Assays for Polymerase Inhibition

Objective: To quantify the inhibitory activity of the triphosphate form of the analog against the purified target polymerase.

Experimental Approach:

  • Primer Extension Assays: This is the gold standard for determining the mechanism of polymerase inhibition. A radiolabeled or fluorescently labeled primer-template is incubated with the polymerase, dNTPs, and varying concentrations of the analog triphosphate. The reaction products are then resolved by gel electrophoresis to visualize chain termination.[21]

  • Enzyme Kinetics: Determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive) to quantitatively compare the potency of the analog to the natural substrate.

Data Presentation:

CompoundTarget PolymeraseIC50 (µM)Ki (µM)Mechanism of Inhibition
Novel Analog X-TPViral Polymerase A0.10.05Competitive Chain Terminator
Control Drug Y-TPViral Polymerase A0.20.1Competitive Chain Terminator
Novel Analog X-TPHuman Polymerase α>50N/D-
Novel Analog X-TPHuman Polymerase γ105Weak Competitive Inhibitor

Causality and Interpretation: A potent and selective inhibition of the target polymerase, with minimal activity against host polymerases, is the hallmark of a successful nucleoside analog.[15] The primer extension assay provides direct visual evidence of chain termination.

Experimental Workflow for Polymerase Inhibition Assay

G cluster_0 Primer Extension Assay Workflow Start Start Prepare_Reaction Prepare reaction mix: - Primer-template - Polymerase - dNTPs - Analog-TP Start->Prepare_Reaction Incubate Incubate at optimal temperature Prepare_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Analyze_Products Analyze products by gel electrophoresis Stop_Reaction->Analyze_Products Visualize Visualize chain termination Analyze_Products->Visualize End End Visualize->End

Caption: A simplified workflow for a primer extension assay to demonstrate chain termination.

Addressing the Inevitable: Mechanisms of Resistance

The emergence of drug resistance is a significant challenge in antiviral and anticancer therapy.[1][6][9] Proactively investigating potential resistance mechanisms is a critical component of preclinical validation.

Objective: To identify the genetic basis of resistance to the novel nucleoside analog.

Experimental Approach:

  • In Vitro Resistance Selection: Serially passage the virus or cancer cells in the presence of increasing concentrations of the analog to select for resistant populations.

  • Genotypic Analysis: Sequence the target polymerase gene (and other relevant genes) from the resistant isolates to identify mutations.

  • Phenotypic Analysis: Characterize the enzymatic activity of the mutant polymerases and the susceptibility of the resistant virus/cells to the analog and other approved drugs.

Causality and Interpretation: Identifying resistance mutations provides invaluable information for predicting clinical outcomes and for designing second-generation inhibitors that can overcome resistance.

Conclusion: A Holistic and Self-Validating Approach

Validating the mechanism of action of a novel nucleoside analog is a comprehensive undertaking that requires a logical and interconnected series of experiments. By systematically investigating cellular activity, uptake and metabolism, polymerase inhibition, and potential resistance mechanisms, researchers can build a robust and compelling data package. This holistic approach not only provides a deep understanding of the analog's function but also lays a solid foundation for its further preclinical and clinical development. The Food and Drug Administration (FDA) provides guidance on the virology data required to support an Investigational New Drug (IND) application, which includes many of the studies outlined in this guide.[17][22][23][24]

References

A Comparative Guide to Acetyl vs. Benzoyl Protecting Groups in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Protection in Nucleoside Chemistry

In the precise world of nucleoside and oligonucleotide synthesis, success hinges on the strategic masking and unmasking of reactive functional groups.[1] The exocyclic amino groups of nucleobases such as adenine, cytosine, and guanine are primary nucleophiles that must be temporarily blocked to prevent undesirable side reactions during the formation of the internucleotide phosphodiester backbone.[][3] Among the arsenal of protecting groups available to the synthetic chemist, acyl groups—particularly acetyl (Ac) and benzoyl (Bz)—have long served as foundational workhorses.[][4]

This guide provides a deep, comparative analysis of these two critical protecting groups. We will move beyond simple descriptions to explore the causal relationships between their structures and their performance in key synthetic steps. By examining their relative stabilities, the kinetics and side-reactions associated with their removal, and the strategic implications of these differences, this document will empower researchers, scientists, and drug development professionals to make informed, field-proven decisions for their specific synthetic challenges.

Chapter 1: Chemical Characteristics of Acetyl and Benzoyl Groups

Both acetyl and benzoyl groups protect amines by converting them into amides, thereby reducing their nucleophilicity. However, their distinct structures—a small, aliphatic methyl group versus a bulky, aromatic phenyl group—give rise to fundamental differences in their chemical behavior.

  • Acetyl (Ac) Group: A small, sterically unhindered group derived from acetic acid. Its lability is primarily governed by the electrophilicity of the carbonyl carbon.

  • Benzoyl (Bz) Group: A larger group derived from benzoic acid. The phenyl ring's ability to participate in resonance slightly stabilizes the amide bond, making it more robust than the acetyl group.[4] This increased stability is a double-edged sword, impacting both its resilience during synthesis and the conditions required for its removal.

Figure 1. Structures of Acetyl- and Benzoyl-Protected Deoxycytidine.

Chapter 2: Introduction of Protecting Groups: Acylation and Benzoylation

The introduction of both acetyl and benzoyl groups onto the exocyclic amines of nucleosides is typically achieved through standard acylation reactions.[3] The choice of reagent and conditions is critical for achieving high yields and avoiding side reactions on the hydroxyl groups of the sugar moiety.

Common Methodologies:

  • Benzoylation: Often accomplished using benzoyl chloride in the presence of a base like pyridine.[3] More modern, milder methods utilize reagents like N-benzoyltetrazole or benzoyl cyanide in an ionic liquid to improve selectivity and reduce the use of harsh reagents.[5][6]

  • Acetylation: Typically performed using acetic anhydride, sometimes with a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or in a reusable solvent system of acetic anhydride/acetic acid.[7][8]

The primary challenge during this step is achieving chemoselectivity for N-acylation over O-acylation of the sugar hydroxyls. While various protocols have been developed to favor one over the other, transient protection of the hydroxyl groups (e.g., as silyl ethers) is the most common strategy to ensure exclusive N-acylation.[9]

Protection_Workflow cluster_start Starting Material cluster_products Protected Products Start Free Nucleoside (e.g., Deoxycytidine) BzCl Benzoyl Chloride + Pyridine Start->BzCl Ac2O Acetic Anhydride + DMAP (cat.) Start->Ac2O Bz_Product N4-Benzoyl- Deoxycytidine BzCl->Bz_Product Ac_Product N4-Acetyl- Deoxycytidine Ac2O->Ac_Product

Figure 2. General workflow for the N-protection of nucleosides.

Chapter 3: Stability and Performance During Synthesis

A protecting group's utility is defined by its ability to withstand all subsequent reaction conditions until its intentional removal.[1] It is in this regard that the distinction between acetyl and benzoyl becomes most pronounced.

  • Benzoyl Group: The benzoyl group is significantly more stable than the acetyl group under both acidic and basic conditions.[4] This robustness makes it a reliable choice for long, complex syntheses that may involve numerous steps or harsh reagents. It reliably withstands the acidic conditions of 5'-DMT group removal (detritylation) and the subsequent phosphoramidite coupling and oxidation cycles in automated solid-phase synthesis.[10]

  • Acetyl Group: The acetyl group is less stable and more labile. While it is stable enough for standard automated oligonucleotide synthesis cycles, its lower stability makes it more susceptible to premature cleavage, especially in syntheses requiring extended exposure to basic or nucleophilic conditions. However, this lability is precisely what makes it advantageous for rapid deprotection schemes.

Chapter 4: The Deprotection Dilemma: A Comparative Analysis

The final deprotection step is arguably the most critical phase where the choice between acetyl and benzoyl has the greatest impact on the purity and integrity of the final product. Deprotection is typically achieved by base-catalyzed hydrolysis or aminolysis.[11]

Kinetics and Speed: The acetyl group is cleaved much more rapidly than the benzoyl group.[12] Using a common deprotection reagent like a 1:1 mixture of aqueous ammonia and methylamine (AMA), an acetyl group on cytidine is hydrolyzed almost instantly, whereas a benzoyl group requires a longer reaction time.[12][13] This allows for significantly faster overall deprotection protocols, often referred to as "UltraFAST" deprotection.[13]

Side Reactions: The Case of Cytidine: A significant drawback of the benzoyl group emerges during the deprotection of cytidine. When strong amine bases like methylamine (in AMA) or ethylenediamine are used, a competing transamination reaction can occur at the C4 position of the pyrimidine ring.[3][12] This results in the conversion of the desired cytidine base into an undesired N4-methyl-cytidine impurity.[3]

In stark contrast, the acetyl group on cytidine is hydrolyzed so quickly that this transamination side reaction is virtually eliminated.[12] This is a major advantage of the acetyl group, leading to a purer final product without the need for extensive chromatographic purification to remove base-modified impurities.

Chapter 5: Quantitative Performance Metrics

The following tables summarize the key performance differences based on experimental data reported in the literature.

Table 1: Comparison of Deprotection Times and Conditions

Protecting Group Reagent(s) Conditions Typical Time Reference(s)
Benzoyl (Standard) Conc. Ammonium Hydroxide 55 - 65 °C 2 - 8 hours [11]
Benzoyl (Fast) AMA (Ammonia/Methylamine) 65 °C ~10 - 15 minutes [3][14]
Acetyl (UltraFAST) AMA (Ammonia/Methylamine) 65 °C ~10 minutes [12][13]
Benzoyl (UltraMILD) 0.05 M K₂CO₃ in Methanol Room Temp. 4 hours [14]

| Acetyl (UltraMILD) | 0.05 M K₂CO₃ in Methanol | Room Temp. | ~2-4 hours |[13] |

Table 2: Side Product Formation During Deprotection of Protected Deoxycytidine (dC)

Protecting Group on dC Deprotection Reagent Side Product Level of Side Product Reference(s)
Benzoyl (Bz) AMA N4-methyl-dC ~5% [3]
Acetyl (Ac) AMA None Observed Undetectable [3]

| Benzoyl (Bz) | Ethylene Diamine | Transamination | ~16% |[12] |

Chapter 6: Field-Proven Experimental Protocols

The following protocols are generalized methodologies for the protection and deprotection steps. Researchers should optimize conditions for their specific substrates.

Protocol 1: Benzoylation of 5'-O-DMT-Deoxycytidine

  • Dissolve 5'-O-DMT-deoxycytidine in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (typically 1.5-2.0 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding cold water or methanol.

  • Extract the product using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., sat. NaHCO₃ soln.), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N4-benzoyl-5'-O-DMT-deoxycytidine.

Protocol 2: "UltraFAST" Deprotection of an Acetyl-Protected Oligonucleotide This protocol assumes the oligonucleotide has been synthesized on a solid support using Ac-dC phosphoramidite.

  • Prepare a 1:1 (v/v) solution of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).

  • Place the solid support containing the synthesized oligonucleotide into a sealed, pressure-rated vial.

  • Add the freshly prepared AMA solution to the vial (e.g., 1 mL for a 1 µmole synthesis).

  • Seal the vial tightly.

  • Heat the reaction mixture to 65 °C for 10-15 minutes.[14]

  • Cool the reaction vial to room temperature.

  • Carefully open the vial in a well-ventilated fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a centrifugal evaporator to yield the crude oligonucleotide product.

Chapter 7: Strategic Selection: A Decision-Making Framework

The choice between acetyl and benzoyl is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.

Decision_Tree Start Start: Select a Protecting Group for Nucleobase Amines Q1 Is the primary goal a fast deprotection protocol and highest final purity? Start->Q1 Q2 Is the synthesis long/complex, requiring maximum stability of the protecting group? Q1->Q2 No Use_Ac Choose Acetyl (Ac) Group Q1->Use_Ac Yes Q2->Use_Ac No (Default to faster/cleaner option) Use_Bz Choose Benzoyl (Bz) Group Q2->Use_Bz Yes Adv_Ac Advantage: - UltraFAST deprotection - Avoids C-to-U mutation - Higher purity of final product Use_Ac->Adv_Ac Adv_Bz Advantage: - High stability to acidic/basic conditions during synthesis - Robust and well-established Use_Bz->Adv_Bz

Figure 3. Decision framework for selecting between acetyl and benzoyl groups.

Conclusion

The acetyl and benzoyl groups each offer a distinct set of advantages and trade-offs in nucleoside synthesis. The benzoyl group provides superior stability, making it a reliable choice for lengthy and complex synthetic routes where protecting group integrity is paramount. However, its slower deprotection kinetics and propensity to induce side reactions with cytidine represent significant drawbacks.

Conversely, the acetyl group offers the compelling advantages of rapid, clean deprotection. Its use, particularly for cytidine, eliminates the risk of transamination, leading to a purer product and simplifying downstream processing.[3][12] While it is less robust than benzoyl, its stability is sufficient for the vast majority of standard oligonucleotide synthesis applications.

For modern applications demanding high throughput, speed, and maximum purity, the acetyl group, especially in conjunction with AMA deprotection, presents a superior strategic choice. The benzoyl group remains a valuable tool for specialized applications that require its exceptional chemical resilience. A thorough understanding of these nuances is essential for the rational design and successful execution of any nucleoside-based synthetic strategy.

References

The Ascendancy of C-Methylated Nucleosides: A Comparative Guide to Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral and anticancer drug development, nucleoside analogs have long been a cornerstone of therapeutic strategies. These molecules, which mimic endogenous nucleosides, effectively hijack cellular and viral machinery to halt replication. However, the efficacy of traditional N-nucleoside analogs is often hampered by metabolic instability and the development of resistance. The strategic addition of a methyl group to the carbon skeleton of the nucleoside, creating C-methylated analogs, has emerged as a powerful approach to overcome these limitations. This guide provides an in-depth comparison of the efficacy of C-methylated nucleosides versus their traditional counterparts, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.

The Rationale for C-Methylation: Enhancing Stability and Potency

Traditional N-nucleoside analogs, where the bond between the sugar moiety and the nucleobase is a C-N bond, are susceptible to enzymatic cleavage by phosphorylases. This degradation significantly reduces their bioavailability and therapeutic window. C-nucleosides, which feature a more robust C-C bond, exhibit inherently greater resistance to this enzymatic breakdown.[1]

The addition of a methyl group, particularly at the 2'-position of the ribose sugar, confers further advantages. This modification can sterically hinder the action of polymerases after the analog is incorporated into a growing DNA or RNA strand, acting as a "non-obligate chain terminator."[2] This means that even though the analog possesses the necessary 3'-hydroxyl group for chain elongation, the presence of the 2'-methyl group prevents the correct positioning of the incoming nucleotide, effectively halting replication.[1]

Comparative Efficacy: A Tale of Two Chemistries

The superior efficacy of C-methylated nucleosides is most prominently demonstrated in the fight against the Hepatitis C Virus (HCV). The following data, derived from head-to-head comparisons in HCV replicon assays, starkly illustrates this advantage.

CompoundTargetVirus/AssayEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
2'-C-Methyladenosine NS5B PolymeraseHCV Replicon (Huh-7 cells)0.3>100>333[3]
2'-O-MethylcytidineNS5B PolymeraseHCV Replicon (Huh-7 cells)21>100>4.7[3]
7-Deaza-2'-C-methyladenosineNS5B PolymeraseHCV Replicon (Huh-7 cells)0.3>100>333[3]
Sofosbuvir (2'-F, 2'-C-methyluridine prodrug) NS5B PolymeraseHCV Genotype 1b Replicon0.015>100>6667[4]
Mericitabine (2'-F, 2'-C-methylcytidine prodrug)NS5B PolymeraseHCV Replicon~0.5>27>54[5]

Analysis of Efficacy Data: The data clearly shows that 2'-C-methyladenosine is significantly more potent than its 2'-O-methylated counterpart.[3] The introduction of the C-methyl group in combination with other modifications, as seen in the blockbuster drug Sofosbuvir, results in nanomolar efficacy and an exceptionally high selectivity index, highlighting the profound impact of this chemical alteration.[4] The selectivity index is a critical parameter, representing the therapeutic window of a compound; a higher SI indicates greater safety.

Mechanism of Action: A Closer Look at Chain Termination

The primary mechanism by which 2'-C-methylated nucleosides exert their antiviral effect is through non-obligate chain termination of viral RNA synthesis.[1][2]

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Viral Polymerase Inhibition Prodrug Prodrug Nucleoside_Analog 2'-C-Methyl Nucleoside Analog Prodrug->Nucleoside_Analog Esterases Monophosphate Monophosphate (NMP) Nucleoside_Analog->Monophosphate Cellular Kinases Diphosphate Diphosphate (NDP) Monophosphate->Diphosphate NMP Kinases Triphosphate Active Triphosphate (NTP) Diphosphate->Triphosphate NDP Kinases Incorporation Incorporation of Analog-NTP Triphosphate->Incorporation competes with natural NTPs Viral_RNA Nascent Viral RNA Viral_RNA->Incorporation Polymerase Viral RNA Polymerase Polymerase->Incorporation Termination Chain Termination Incorporation->Termination Steric hindrance by 2'-C-methyl group

Figure 1: Metabolic activation and mechanism of action of 2'-C-methylated nucleoside analogs.

As illustrated in Figure 1, the nucleoside analog, often administered as a prodrug to enhance bioavailability, enters the host cell and undergoes a series of phosphorylations by cellular kinases to become its active triphosphate form.[6][7] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[2] Once incorporated, the 2'-C-methyl group sterically clashes with the incoming nucleotide, preventing the polymerase from adopting the closed conformation necessary for catalysis and thereby terminating chain elongation.[1]

Metabolic Stability and Pharmacokinetics: The C-Methyl Advantage

The enhanced chemical stability of the C-glycosidic bond in C-methylated nucleosides translates to improved metabolic stability. This is a critical factor in drug design, as it directly influences the compound's half-life and oral bioavailability.

For example, studies on 2'-C-methylguanosine have shown that while it has excellent oral bioavailability, its cellular uptake and subsequent phosphorylation can be inefficient.[8][9] This has led to the development of prodrug strategies, such as the phosphoramidate ProTide approach used for Sofosbuvir, which effectively delivers the monophosphate form of the nucleoside into the cell, bypassing the often rate-limiting initial phosphorylation step.[10]

Pharmacokinetic Profile of Sofosbuvir: Sofosbuvir is rapidly absorbed and extensively metabolized to its active triphosphate form within hepatocytes. The primary circulating metabolite is the inactive GS-331007, which accounts for over 90% of the systemic drug-related material exposure and is eliminated by the kidneys.[11][12][13] The pharmacokinetic profile of Sofosbuvir is linear and not significantly affected by food, allowing for convenient once-daily dosing.[10][13]

C-Methylated Nucleosides in Oncology: An Emerging Frontier

While the success of C-methylated nucleosides in antiviral therapy is well-established, their application in oncology is a growing area of research. The fundamental principle remains the same: to disrupt DNA synthesis in rapidly proliferating cancer cells.

Studies have shown that 3'-C-methyladenosine exhibits potent anticancer activity against various human leukemia and carcinoma cell lines, with IC50 values in the low micromolar range.[14] The mechanism of action in cancer is thought to involve the inhibition of DNA polymerases and the induction of apoptosis.[3]

However, direct comparative studies with traditional anticancer nucleosides like cytarabine or gemcitabine are less common in the public domain. The structure-activity relationship for anticancer activity is complex, with the position of the methyl group on the sugar ring significantly influencing efficacy.[14][15] Further research is needed to fully elucidate the potential of C-methylated nucleosides as a distinct class of chemotherapeutic agents.

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of novel nucleoside analogs requires a standardized workflow that assesses both efficacy and cytotoxicity.

Experimental_Workflow Start Synthesized Nucleoside Analog EC50_Assay Antiviral Efficacy Assay (e.g., HCV Replicon Assay) Determine EC50 Start->EC50_Assay CC50_Assay Cytotoxicity Assay (e.g., MTT, XTT, or LDH Assay) Determine CC50 Start->CC50_Assay Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) EC50_Assay->Calculate_SI CC50_Assay->Calculate_SI Lead_Selection Lead Candidate Selection (High SI) Calculate_SI->Lead_Selection

Figure 2: Standard workflow for the in vitro evaluation of antiviral nucleoside analogs.

HCV Replicon Assay for EC50 Determination

The HCV replicon system is a powerful tool for screening antiviral compounds that target viral replication.[16][17] It utilizes a human hepatoma cell line, typically Huh-7, which is permissive for HCV replication.[1][11][18] These cells are engineered to contain a subgenomic HCV RNA that expresses a reporter gene, such as luciferase, allowing for a quantifiable measure of viral replication.[16]

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (C-methylated and traditional analogs) in cell culture medium. Add the diluted compounds to the cells. Include a positive control (e.g., Sofosbuvir) and a negative control (vehicle).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration and determine the 50% effective concentration (EC50) using a non-linear regression analysis.[4]

Causality Behind Experimental Choices:

  • Huh-7 Cells: These human hepatoma cells are highly permissive for HCV replication and are the standard for in vitro HCV studies.[1][2][11][18]

  • Luciferase Reporter: Provides a highly sensitive and quantitative readout of viral replication, enabling accurate determination of EC50 values.[16]

  • 72-hour Incubation: Allows for multiple rounds of viral replication, providing a robust window to observe the inhibitory effects of the compounds.

MTT Assay for CC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 cells (or another relevant cell line) in 96-well plates as described for the EC50 assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compounds used in the efficacy assay.

  • Incubation: Incubate the plates for the same duration as the efficacy assay (48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50) by plotting viability against compound concentration.[13][19]

Conclusion and Future Perspectives

The strategic incorporation of a C-methyl group into nucleoside analogs represents a significant advancement in medicinal chemistry. This modification confers enhanced metabolic stability and a potent mechanism of action, leading to a new generation of highly effective antiviral agents with broad therapeutic windows. The clinical success of Sofosbuvir is a testament to the power of this approach. While the application of C-methylated nucleosides in oncology is still in its nascent stages, the underlying principles of disrupting nucleic acid synthesis in rapidly dividing cells hold immense promise. Future research will likely focus on refining the structure-activity relationships of these compounds for various cancer types and exploring novel prodrug strategies to optimize their delivery and activation in tumor cells. The continued exploration of C-methylated nucleosides is poised to deliver the next wave of innovative therapies for a range of challenging diseases.

References

A Strategic Guide to Orthogonal Protecting Groups in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex carbohydrates is a critical yet formidable challenge. The polyhydroxylated nature of monosaccharide building blocks necessitates a sophisticated approach to selectively mask and unmask hydroxyl groups to achieve desired regio- and stereoselectivity in glycosylation reactions.[1][2][3] This guide provides an in-depth comparison of orthogonal protecting group strategies, grounded in experimental data and field-proven insights, to empower the rational design of complex oligosaccharide synthetic routes.

The principle of orthogonality is paramount in this field: it refers to the use of multiple protecting groups in a single molecule that can be removed under specific, non-interfering conditions.[4][5] An ideal protecting group strategy allows for the selective deprotection of a specific hydroxyl group for glycosylation, while the others remain masked, thus enabling the controlled, stepwise assembly of oligosaccharides.[6]

The Chemist's Toolbox: A Comparative Analysis of Protecting Groups

The selection of an appropriate set of orthogonal protecting groups is dictated by their stability to a range of reaction conditions and the ease and selectivity of their removal.[4] Protecting groups in carbohydrate chemistry can be broadly categorized into ethers, esters, and acetals.

Ether-Type Protecting Groups: The Workhorses of Carbohydrate Synthesis

Ether protecting groups are widely utilized due to their general stability to a broad range of reaction conditions, particularly those involving acidic and basic hydrolysis of other protecting groups.[7]

Protecting GroupAbbreviationStructureCommon Introduction ReagentsCleavage ConditionsKey Features
BenzylBn-CH₂PhBenzyl bromide (BnBr), NaHCatalytic Hydrogenolysis (H₂, Pd/C), Dissolving Metal Reduction (Na, NH₃)Robust, stable to acidic and basic conditions.[7]
p-MethoxybenzylPMB-CH₂-C₆H₄-OCH₃PMB-Cl, NaHOxidative cleavage (DDQ, CAN)Cleavable under milder conditions than Benzyl ethers.
AllylAll-CH₂CH=CH₂Allyl bromide, NaHIsomerization (e.g., Rh(PPh₃)₃Cl) followed by acidic hydrolysis; Pd(0) catalysisOrthogonal to many other groups.
Silyl Ethers (e.g., TBDMS, TIPS, TBDPS)TBDMS, TIPS, TBDPS-SiR₃Silyl chloride, ImidazoleFluoride ion (e.g., TBAF), Acidic hydrolysisLability is tunable by the steric bulk of the alkyl groups on silicon.[4]

Causality in Selection: The choice between different ether-type protecting groups often hinges on the desired deprotection strategy. For instance, the orthogonality of the allyl group to both benzyl and silyl ethers makes it a valuable component in a multi-step synthesis where sequential deprotection is required. The varying lability of silyl ethers, dependent on their steric bulk, allows for selective deprotection; for example, a TBDMS group can often be removed in the presence of a more robust TBDPS group.[4]

Ester-Type Protecting Groups: Fine-Tuning Reactivity and Stereochemistry

Ester protecting groups are introduced and removed under relatively mild conditions. A key feature is their ability to influence the stereochemical outcome of glycosylation reactions through neighboring group participation.[1]

Protecting GroupAbbreviationStructureCommon Introduction ReagentsCleavage ConditionsKey Features
AcetylAc-C(O)CH₃Acetic anhydride, PyridineBasic hydrolysis (e.g., NaOMe/MeOH), Acidic hydrolysisCan participate at the C-2 position to favor 1,2-trans-glycosylation.[1]
BenzoylBz-C(O)PhBenzoyl chloride, PyridineBasic hydrolysis (e.g., NaOMe/MeOH)More stable to acidic conditions than acetates.[8]
PivaloylPiv-C(O)C(CH₃)₃Pivaloyl chloride, PyridineBasic hydrolysis (often requires stronger conditions than acetate/benzoate)Sterically hindered, can prevent orthoester formation.[1]
LevulinoylLev-C(O)CH₂CH₂C(O)CH₃Levulinic anhydride, DMAPHydrazine acetate in pyridine/acetic acidOrthogonal to acetyl and benzoyl groups.[7][9]

Expert Insight: The acetyl group at the C-2 position of a glycosyl donor is a classic example of a "participating group." It can form a cyclic acetoxonium ion intermediate during glycosylation, which then directs the incoming nucleophile (the acceptor) to attack from the opposite face, resulting in the formation of a 1,2-trans-glycosidic linkage.[1] This is a powerful tool for controlling stereoselectivity.

Acetal and Ketal Protecting Groups: Exploiting Diol Geometries

Acetal and ketal protecting groups are particularly useful for the simultaneous protection of vicinal cis- or 1,3-diols.

Protecting GroupAbbreviationStructureCommon Introduction ReagentsCleavage ConditionsKey Features
Isopropylidene-Cyclic ketal with acetoneAcetone, acid catalyst (e.g., H₂SO₄)Acidic hydrolysisCommonly used for protecting 1,2- and 2,3-cis-diols.[2]
Benzylidene-Cyclic acetal with benzaldehydeBenzaldehyde, ZnCl₂Acidic hydrolysis, HydrogenolysisPreferentially protects the 4,6-hydroxyl groups of hexopyranosides.[2]

Trustworthiness of Protocols: The formation of benzylidene acetals on the 4- and 6-positions of glucose or galactose derivatives is a highly reliable and regioselective reaction, driven by the formation of a thermodynamically stable six-membered ring. This makes it a cornerstone of many synthetic strategies.[2]

Designing an Orthogonal Strategy: A Step-by-Step Workflow

The successful synthesis of a complex oligosaccharide relies on a carefully planned orthogonal protecting group strategy. The following workflow illustrates the key decision-making processes.

Orthogonal_Strategy_Workflow cluster_planning Planning Phase cluster_selection Protecting Group Selection cluster_synthesis Synthesis & Deprotection A Target Oligosaccharide Structure Analysis B Identify Required Glycosidic Linkages A->B C Retrosynthetic Analysis & Disconnection Strategy B->C D Choose Permanent Protecting Groups (e.g., Benzyl) C->D E Select Temporary Protecting Groups for Glycosylation Sites (e.g., Lev, Allyl) D->E F Consider Participating Groups for Stereocontrol (e.g., Acetyl) E->F G Synthesize Monosaccharide Building Blocks F->G H Sequential Deprotection and Glycosylation G->H I Global Deprotection H->I

Caption: Workflow for designing an orthogonal protecting group strategy.

Experimental Protocols: Key Methodologies

The following are representative protocols for the introduction and removal of common orthogonal protecting groups.

Protocol 1: Selective Deprotection of a Levulinoyl Ester

This protocol describes the selective removal of a levulinoyl (Lev) group in the presence of acetyl (Ac) and benzyl (Bn) protecting groups.

Materials:

  • Levulinated carbohydrate substrate

  • Hydrazine monohydrate

  • Pyridine

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the levulinated carbohydrate in a 3:2 mixture of pyridine and acetic acid.

  • Add hydrazine monohydrate (1.1 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the addition of acetone.

  • Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Protocol 2: Orthogonal Removal of an Allyl Ether

This protocol details the deprotection of an allyl ether in the presence of silyl ethers and esters.

Materials:

  • Allylated carbohydrate substrate

  • Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous solvent (e.g., ethanol/toluene/water mixture)

  • Aqueous solution of iodine and potassium iodide

Procedure:

  • Dissolve the allylated carbohydrate in the anhydrous solvent system.

  • Add Wilkinson's catalyst and DBU.

  • Heat the reaction mixture to reflux and monitor the isomerization of the allyl ether to the prop-1-enyl ether by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add the aqueous iodine/potassium iodide solution to hydrolyze the enol ether.

  • Dilute with an organic solvent and wash with sodium thiosulfate solution to remove excess iodine.

  • Wash with brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

One-Pot Strategies: The Next Frontier

Recent advances have focused on the development of "one-pot" glycosylation strategies, which significantly streamline the synthesis of oligosaccharides by avoiding the purification of intermediates.[10][11][12] These methods often rely on the fine-tuning of glycosyl donor reactivity through the use of different protecting groups or by employing an orthogonal and reactivity-based approach.[10][13]

One_Pot_Glycosylation A Highly Reactive Donor (Armed) D Disaccharide Intermediate A->D Glycosylation B Less Reactive Donor (Disarmed Acceptor) B->D C Activator 1 C->D G Trisaccharide Product D->G Glycosylation E Third Monosaccharide Acceptor E->G F Activator 2 F->G

Caption: Schematic of a one-pot glycosylation strategy.

In a typical one-pot sequence, a highly reactive "armed" glycosyl donor is coupled with a less reactive "disarmed" glycosyl acceptor. The resulting disaccharide then acts as an acceptor for a subsequent glycosylation with another armed donor, all within the same reaction vessel.[14] This requires a careful selection of protecting groups to modulate the electronic properties and thus the reactivity of the glycosyl donors.

Conclusion

The strategic use of orthogonal protecting groups is the cornerstone of modern carbohydrate chemistry. A deep understanding of the properties of different protecting groups and their cleavage conditions is essential for the rational design and successful execution of complex oligosaccharide syntheses. The continued development of novel protecting groups and one-pot strategies will undoubtedly pave the way for the efficient synthesis of increasingly complex and biologically significant glycans.

References

A Senior Application Scientist's Guide to Glycosylation Promoters for Ribofuranosides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Ribofuranosides

Ribofuranosides are fundamental scaffolds in a vast array of biologically critical molecules, including nucleosides, the building blocks of RNA, and numerous antiviral and anticancer therapeutics.[1] The synthesis of these five-membered ring glycosides presents a persistent challenge in carbohydrate chemistry.[2] Unlike their more rigid pyranoside cousins, the conformational flexibility of the furanose ring and the nuanced electronic effects at the anomeric center make stereocontrolled glycosidic bond formation a formidable task.[3] Achieving high yields and, more importantly, precise stereoselectivity (controlling the formation of α vs. β anomers) is paramount, as the anomeric configuration can dramatically alter a molecule's biological activity.[4][5]

The success of a glycosylation reaction hinges on the judicious choice of the glycosyl donor, the acceptor, and, critically, the promoter system used to activate the donor.[6] The promoter's role is to facilitate the departure of the anomeric leaving group, generating a reactive electrophilic intermediate—typically an oxocarbenium ion—that is then attacked by the nucleophilic acceptor. This guide provides a head-to-head comparison of three widely used classes of promoters in the synthesis of ribofuranosides: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron Trifluoride Etherate (BF₃·OEt₂), and halonium-based systems like N-Iodosuccinimide/Triflic Acid (NIS/TfOH).

Core Principles of Glycosylation Activation

Before comparing promoters, it is essential to understand the general workflow and the key reactive intermediates that dictate the stereochemical outcome. The process begins with the activation of a glycosyl donor, which possesses a suitable leaving group (LG) at the anomeric (C1) position.

G cluster_workflow General Glycosylation Workflow Donor Ribofuranosyl Donor (LG at C1) Intermediate Reactive Intermediate (e.g., Oxocarbenium Ion) Donor->Intermediate Activation Acceptor Acceptor (e.g., R-OH) Product Glycoside Product (α/β Mixture) Acceptor->Product Nucleophilic Attack Promoter Promoter Promoter->Intermediate Intermediate->Product Nucleophilic Attack Side_Products Side Products Intermediate->Side_Products Decomposition/ Rearrangement G cluster_mechanism TMSOTf Activation Mechanism Donor Ribosyl Donor (e.g., Imidate) Activated_Complex Activated Complex Donor->Activated_Complex TMSOTf TMSOTf TMSOTf->Activated_Complex Coordination Oxocarbenium Oxocarbenium Ion / Glycosyl Triflate Activated_Complex->Oxocarbenium LG Departure Product Ribofuranoside Oxocarbenium->Product Acceptor Acceptor (R-OH) Acceptor->Product Attack G cluster_mechanism BF₃·OEt₂ Activation Mechanism Donor Ribosyl Donor (e.g., Imidate, Fluoride) Activated_Complex Activated Complex Donor->Activated_Complex BF3 BF₃·OEt₂ BF3->Activated_Complex Coordination Intermediate Oxocarbenium Ion / Intermediate Fluoride Activated_Complex->Intermediate LG Departure Product Ribofuranoside Intermediate->Product Acceptor Acceptor (R-OH) Acceptor->Product Attack

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Synthetic Ribose Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Data Integrity in Drug Development

Synthetic ribose derivatives are a cornerstone of modern medicinal chemistry, forming the backbone of numerous antiviral and anticancer nucleoside analogs. The therapeutic efficacy and safety of these molecules are intrinsically linked to their precise chemical structure, purity, and stability. Therefore, the analytical data that underpins their development must be beyond reproach. This guide provides a comprehensive framework for the cross-validation of analytical data for synthetic ribose derivatives, ensuring data integrity and regulatory compliance. As researchers, scientists, and drug development professionals, our collective goal is to build a robust data package that leaves no room for ambiguity. This guide is structured to provide not just the "how," but more importantly, the "why" behind the cross-validation strategies for the most critical analytical techniques.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that provide a framework for analytical procedure validation.[3][4][5] These guidelines, including ICH Q2(R1) and the recently revised Q2(R2), emphasize a lifecycle approach to analytical procedures, from development and validation to ongoing verification.[6][7][8] This guide will delve into the practical application of these principles for the multifaceted analysis of synthetic ribose derivatives.

The Orthogonal Approach: A Triad of Core Techniques

No single analytical technique can fully elucidate the identity, purity, and structure of a synthetic ribose derivative. A robust cross-validation strategy relies on an orthogonal approach, employing multiple, disparate techniques to interrogate the same sample. The data from each technique should be corroborative and complementary. The three pillars of this approach are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Cross-Validation Workflow: A Visual Overview

The following diagram illustrates the interconnectedness of these techniques in a comprehensive cross-validation workflow.

CrossValidationWorkflow cluster_synthesis Synthetic Ribose Derivative cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation cluster_decision Decision Synthesis Synthesis & Purification NMR NMR Spectroscopy (Structure, Identity) Synthesis->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Synthesis->MS HPLC HPLC (Purity, Quantification) Synthesis->HPLC CrossValidation Data Concordance Check NMR->CrossValidation MS->CrossValidation HPLC->CrossValidation Pass Acceptable Data Package CrossValidation->Pass Concordant Fail Further Investigation (Re-analysis, Re-synthesis) CrossValidation->Fail Discordant

Caption: Overall workflow for the cross-validation of analytical data for synthetic ribose derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of organic compounds.[9][10] For synthetic ribose derivatives, both ¹H and ¹³C NMR are indispensable for confirming the identity, stereochemistry, and regiochemistry of the molecule.[11][12]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution spectra for unambiguous structural assignment.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthetic ribose derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical to ensure sample solubility and minimize interfering solvent signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

    • For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for definitive assignments.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Data Cross-Validation and Interpretation

The key to NMR data validation lies in the self-consistency of the spectral information.

Parameter ¹H NMR ¹³C NMR Cross-Validation Point
Chemical Shift (δ) Provides information on the electronic environment of each proton.Indicates the type of carbon (e.g., sp³, sp², C=O).The number and types of proton and carbon environments must match the proposed structure.
Integration Proportional to the number of protons giving rise to the signal.Not typically quantitative in standard experiments.The ratio of integrals in the ¹H spectrum must correspond to the number of protons in the proposed structure.
Coupling Constants (J) Reveals the connectivity and stereochemical relationship between adjacent protons.Not observed in proton-decoupled spectra.The observed coupling patterns in the ¹H spectrum must be consistent with the dihedral angles predicted by the proposed 3D structure.[11]
Multiplicity Describes the splitting pattern of a signal (e.g., singlet, doublet, triplet).N/AThe splitting patterns must follow the n+1 rule (for first-order spectra) and be consistent with the number of neighboring protons.

Trustworthiness Check: A powerful internal validation is the use of 2D NMR. For instance, an HSQC experiment correlates directly bonded protons and carbons. If a proton signal at a specific chemical shift is assigned to a particular position, the corresponding carbon signal in the ¹³C spectrum must show a correlation at that same proton frequency.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[9][13] For synthetic ribose derivatives, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and clearly observe the molecular ion.[14]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the molecular weight and elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the synthetic ribose derivative in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrument Setup:

    • Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

    • Infuse the sample directly or via an LC system.

    • Acquire data in positive or negative ion mode, depending on the analyte's properties.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Calculate the exact mass and compare it to the theoretical mass of the proposed structure.

    • Analyze the isotopic pattern to confirm the elemental composition.

Data Cross-Validation and Interpretation
Parameter Expected Result Cross-Validation Point
Molecular Ion Peak (m/z) The measured mass-to-charge ratio should correspond to the calculated molecular weight of the synthetic ribose derivative plus or minus the mass of the ionizing agent.The molecular weight determined by MS must be consistent with the structure elucidated by NMR.
Elemental Composition The high-resolution mass measurement should allow for the determination of the elemental formula with high accuracy (typically < 5 ppm error).The elemental formula derived from HRMS must match the molecular formula of the proposed structure.
Fragmentation Pattern (MS/MS) Tandem MS can be used to induce fragmentation, providing insights into the connectivity of the molecule.The observed fragments should correspond to logical bond cleavages within the structure determined by NMR.

Trustworthiness Check: The "nitrogen rule" is a simple yet effective self-validation check. A molecule with an even number of nitrogen atoms will have an even nominal molecular weight, while a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the primary technique for determining the purity of a synthetic ribose derivative and for quantifying it in various matrices.[15][16] A validated HPLC method is crucial for ensuring that the material being tested is of sufficient quality for its intended use.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Objective: To separate the main compound from any impurities and determine its purity.

Methodology:

  • Method Development:

    • Column Selection: A C18 column is a common starting point for reversed-phase chromatography.

    • Mobile Phase Selection: A gradient of water and a miscible organic solvent (e.g., acetonitrile, methanol) is typically used. Buffers may be added to control the ionization state of the analyte.

    • Detection: UV detection is suitable for ribose derivatives containing a chromophore. For those without, a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) can be used.[17][18]

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Cross-Validation and Comparison
Parameter Acceptance Criteria (Typical) Cross-Validation Point
Purity (Area %) ≥ 95% for early-stage development; ≥ 98% for late-stage.The purity determined by HPLC should be consistent with the ¹H NMR spectrum, which should show minimal or no impurity signals.
Retention Time Consistent for the main peak across multiple injections.The identity of the peak can be confirmed by collecting the fraction and analyzing it by MS and NMR.
Peak Shape Symmetrical peak with a tailing factor between 0.8 and 1.5.Poor peak shape may indicate on-column degradation or interaction, which should be investigated.

Trustworthiness Check: A forced degradation study is a powerful tool to demonstrate the specificity of an HPLC method. By subjecting the sample to stress conditions (e.g., acid, base, heat, light, oxidation), one can generate degradation products and show that the method is capable of separating them from the main peak.

Inter-Laboratory Cross-Validation

For late-stage development and regulatory submissions, it is often necessary to perform an inter-laboratory cross-validation to ensure that the analytical method is transferable and provides comparable results across different sites.[19][20]

InterLabCrossValidation LabA Originating Lab (Method Development & Validation) LabB Receiving Lab 1 LabA->LabB Method Transfer LabC Receiving Lab 2 LabA->LabC Method Transfer Comparison Comparison of Results LabA->Comparison LabB->Comparison LabC->Comparison Pass Method Transfer Successful Comparison->Pass Results Concordant Fail Investigate Discrepancies Comparison->Fail Results Discordant

Caption: A simplified workflow for inter-laboratory cross-validation of an analytical method.

Conclusion: A Unified and Defensible Data Package

The cross-validation of analytical data for synthetic ribose derivatives is not merely a box-ticking exercise. It is a scientifically rigorous process that builds confidence in the quality of the molecule and the reliability of the data that supports its development. By employing an orthogonal approach that leverages the strengths of NMR, MS, and HPLC, and by adhering to the principles of method validation outlined by regulatory agencies, researchers can construct a unified and defensible data package. This commitment to scientific integrity is paramount in the journey of transforming a promising synthetic molecule into a safe and effective therapeutic.

References

A Senior Application Scientist's Guide to In Vivo Validation of Antitumor Properties of Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the antitumor properties of purine analogs. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret preclinical studies that are both scientifically rigorous and clinically relevant. We will delve into the mechanisms of action of key purine analogs, compare their in vivo efficacy, and provide detailed protocols for robust experimental validation.

Introduction: The Enduring Role of Purine Analogs in Oncology

Purine analogs represent a cornerstone of chemotherapy, having been utilized for decades in the treatment of various malignancies, particularly hematological cancers.[1][2][3] These antimetabolites structurally mimic endogenous purines, such as adenine and guanine, thereby disrupting critical cellular processes.[2][4] Their primary mechanism of action involves interference with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][4][5]

While newer targeted therapies and immunotherapies have emerged, purine analogs remain indispensable in many treatment regimens.[6] Their continued relevance stems from their potent cytotoxic effects and, in some cases, their ability to modulate the immune system.[7] This guide will focus on the in vivo validation of both established and novel purine analogs, providing a comparative analysis to inform preclinical drug development.

Comparative Mechanisms of Action: A Tale of Three Analogs

While all purine analogs interfere with nucleic acid metabolism, their specific mechanisms and cellular targets can differ significantly. Understanding these nuances is critical for selecting the appropriate analog for a given cancer type and for designing informative in vivo studies. Here, we compare three prominent purine analogs: Fludarabine, Cladribine, and Pentostatin.

  • Fludarabine: This analog of adenine is phosphorylated intracellularly to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily inhibits DNA synthesis by interfering with DNA polymerases and ribonucleotide reductase.[3][6][8] This leads to the accumulation of cells in the S phase of the cell cycle.[8] Fludarabine is widely used in the treatment of chronic lymphocytic leukemia (CLL) and other lymphoid malignancies.[2]

  • Cladribine: Another adenosine analog, cladribine is resistant to degradation by adenosine deaminase.[8] Its selective toxicity towards lymphocytes is attributed to high levels of deoxycytidine kinase and low levels of 5'-nucleotidase in these cells.[8] Once phosphorylated, cladribine is incorporated into DNA, leading to strand breaks and apoptosis.[9] It is highly effective in hairy cell leukemia and is also used for B-cell chronic lymphocytic leukemia.[2][10][11]

  • Pentostatin (Deoxycoformycin): Unlike fludarabine and cladribine, pentostatin's primary mechanism is the potent inhibition of adenosine deaminase (ADA).[8][12][13] This enzyme is crucial for purine salvage. Its inhibition leads to an accumulation of deoxyadenosine and its phosphorylated metabolites, which are toxic to lymphocytes.[8] Pentostatin is particularly effective in the treatment of hairy cell leukemia.[2][12] Recent studies also suggest it can act as an immunotherapeutic drug by activating innate immunity within tumors.[7]

Signaling Pathway: Induction of Apoptosis by Purine Analogs

The ultimate fate of a cancer cell treated with a purine analog is often apoptosis. The following diagram illustrates a generalized pathway by which these drugs induce programmed cell death.

cluster_0 Cellular Uptake & Activation cluster_1 Disruption of DNA Metabolism cluster_2 Apoptosis Induction Purine_Analog Purine Analog (e.g., Fludarabine, Cladribine) Active_Metabolite Active Triphosphate Metabolite Purine_Analog->Active_Metabolite Phosphorylation (e.g., dCK) DNA_Polymerase DNA Polymerase Inhibition Active_Metabolite->DNA_Polymerase RNR Ribonucleotide Reductase Inhibition Active_Metabolite->RNR DNA_Incorporation Incorporation into DNA Active_Metabolite->DNA_Incorporation DNA_Damage DNA Strand Breaks & Damage DNA_Polymerase->DNA_Damage RNR->DNA_Damage DNA_Incorporation->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Generalized signaling pathway for purine analog-induced apoptosis.

In Vivo Validation Workflow: From Model Selection to Efficacy Assessment

The transition from in vitro activity to in vivo efficacy is a critical step in drug development. A well-designed in vivo study provides essential data on a compound's therapeutic potential, pharmacokinetics, and toxicity in a whole-organism context.[14]

Workflow for In Vivo Validation of Purine Analogs

cluster_0 Phase 1: Model Selection & Study Design cluster_1 Phase 2: Tumor Implantation & Treatment cluster_2 Phase 3: Efficacy & Toxicity Monitoring cluster_3 Phase 4: Data Analysis & Interpretation Model_Selection Animal Model Selection (Xenograft vs. Syngeneic) Study_Design Experimental Design (Groups, Dosing, Schedule) Model_Selection->Study_Design Tumor_Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) Study_Design->Tumor_Implantation Treatment Drug Administration (Route, Formulation) Tumor_Implantation->Treatment Tumor_Monitoring Tumor Growth Monitoring (Calipers, Imaging) Treatment->Tumor_Monitoring Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Treatment->Toxicity_Assessment Data_Analysis Data Analysis (TGI, Statistical Tests) Tumor_Monitoring->Data_Analysis Toxicity_Assessment->Data_Analysis Interpretation Interpretation of Results (Efficacy vs. Toxicity) Data_Analysis->Interpretation

Caption: Workflow for the in vivo validation of antitumor purine analogs.

Choosing the Right Animal Model: Xenograft vs. Syngeneic

The choice of animal model is paramount for the successful in vivo validation of an anticancer agent.[15][16] The two most common models are xenografts and syngeneic models.[17][18]

  • Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice (e.g., nude or SCID mice).[18][19]

    • Advantages: Allows for the study of human cancers and their response to treatment in a living system.[17]

    • Disadvantages: The lack of a competent immune system prevents the evaluation of immunomodulatory effects of the drug.[20]

  • Syngeneic Models: In this approach, murine tumor cells are transplanted into immunocompetent mice of the same inbred strain.[20][21][22]

    • Advantages: Possess a fully functional immune system, making them ideal for studying immunotherapies and the interplay between the tumor and the host's immune response.[21][23] The tumor, stroma, and immune system are all genetically matched.[21]

    • Disadvantages: The tumors are of murine origin and may not fully recapitulate the complexity of human cancers.[22][24]

Expert Insight: For purine analogs with known or suspected immunomodulatory properties, such as Pentostatin[7], syngeneic models are the preferred choice. For compounds primarily acting through direct cytotoxicity, xenograft models can provide valuable initial efficacy data.

Experimental Protocol: Subcutaneous Xenograft Model for Efficacy Testing

This protocol outlines a standard procedure for establishing a subcutaneous xenograft model to evaluate the antitumor efficacy of a purine analog.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old)[25]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, for enhanced tumor take)[25]

  • 1 mL syringes with 27-30 gauge needles[25][26]

  • Digital calipers[25]

  • Anesthetic (e.g., isoflurane)[25]

  • Purine analog test compound and vehicle control

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen human cancer cell line in the appropriate complete medium until they reach 80-90% confluency.[25]

    • Harvest the cells using trypsin-EDTA and wash them with sterile PBS.[25][26]

    • Perform a cell count and assess viability using a trypan blue exclusion assay; viability should be >95%.[25][26]

    • Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[25] If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.[25][27]

  • Tumor Implantation:

    • Acclimatize the mice for at least one week prior to the procedure.[25]

    • Anesthetize a mouse using isoflurane.[25][27]

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of the mouse.[25][26]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor development.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Begin treatment with the purine analog and vehicle control according to the predetermined dosing schedule and route of administration.

  • Efficacy and Toxicity Assessment:

    • Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.[25]

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[25][26]

    • Monitor animal body weight and overall health (clinical signs of toxicity) throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Comparative In Vivo Performance of Purine Analogs

The following table summarizes representative in vivo efficacy data for Fludarabine, Cladribine, and Pentostatin from preclinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in tumor models, dosing regimens, and endpoint measurements.

Purine Analog Cancer Model Animal Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
Fludarabine RPMI8226 Multiple Myeloma XenograftSCID Mice40 mg/kgTumor volume increased less than 5-fold in 25 days compared to approximately 10-fold in the control group.[28]
Fludarabine WSU-CLL Xenograft (Fludarabine-resistant)SCID Mice200 mg/kg i.v. (in combination with Bryostatin 1)Significantly improved animal survival and tumor growth inhibition compared to control and single-agent groups.[29]
Cladribine Hairy Cell LeukemiaN/A (Clinical Data)N/AHigh rates of complete and partial responses.[30]
Pentostatin MB49 Bladder Cancer (Syngeneic)C57BL/6 Mice10 µg intravenouslySignificant antitumor activity dependent on TLR3 signaling.[7]
Pentostatin Hepatosplenic γδ+ T-cell LymphomaN/A (Patient Case)N/AStriking hematological response in a patient in the terminal leukemic phase.[31]

Pharmacodynamics and Toxicity Considerations

A critical aspect of in vivo validation is the assessment of the drug's pharmacodynamic (PD) effects and its toxicity profile.

  • Pharmacodynamics: PD studies aim to understand the biochemical and physiological effects of the drug on the body. For purine analogs, this could involve measuring the levels of the active triphosphate metabolite in tumor tissue or peripheral blood mononuclear cells. It can also include assessing the modulation of downstream targets, such as the inhibition of DNA synthesis or the induction of apoptotic markers.

  • Toxicity Assessment: The therapeutic window of any anticancer agent is determined by the balance between its efficacy and toxicity. In preclinical animal models, toxicity is monitored through:

    • Regular body weight measurements: Significant weight loss can be an indicator of systemic toxicity.

    • Clinical observations: Monitoring for signs of distress, such as changes in posture, activity, and grooming.

    • Hematological analysis: Complete blood counts (CBCs) are essential for evaluating myelosuppression, a common side effect of purine analogs.[8]

    • Serum chemistry: Analysis of liver and kidney function markers can reveal organ-specific toxicities.

    • Histopathology: Microscopic examination of major organs at the end of the study can identify any drug-related pathological changes.

Conclusion and Future Directions

The in vivo validation of purine analogs is a multifaceted process that requires careful consideration of the drug's mechanism of action, the selection of an appropriate animal model, and a robust experimental design. The data presented in this guide underscores the continued importance of these agents in oncology and provides a framework for their preclinical evaluation.

Future research in this area will likely focus on:

  • Novel Purine Analogs: The design and synthesis of new purine analogs with improved efficacy, selectivity, and safety profiles.[32][33][34]

  • Combination Therapies: Exploring synergistic combinations of purine analogs with other anticancer agents, including targeted therapies and immunotherapies.[35][36]

  • Personalized Medicine: Identifying predictive biomarkers to select patients who are most likely to respond to a particular purine analog.

By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can generate high-quality in vivo data that will accelerate the development of more effective cancer therapies.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose, ensuring the safety of personnel and the preservation of our environment. As a purine nucleoside analog, this compound and its associated waste require meticulous handling, adhering to both institutional and federal regulations.[1]

While specific hazard data for this exact molecule is not extensively documented, we can infer its properties from structurally similar acetylated and benzoylated ribofuranose derivatives. For instance, related compounds like β-D-Ribofuranose 1,2,3,5-tetraacetate are not classified as hazardous substances under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[2] However, it is a best practice in a laboratory setting to treat all chemical waste as potentially hazardous unless confirmed otherwise by a qualified safety professional.[3]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the general characteristics of similar compounds, assume that this compound may cause skin and eye irritation upon direct contact.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: ANSI-approved safety glasses or goggles.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A standard laboratory coat.

II. Waste Segregation and Container Selection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[4] Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

  • Solid Waste: Unused or expired this compound, as well as any contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a designated, leak-proof container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Sharps Waste: Any contaminated needles, syringes, or blades must be disposed of in a designated sharps container.

Container Specifications:

Waste TypeRecommended Container
Solid Chemical WasteHigh-density polyethylene (HDPE) or glass container with a secure screw-top lid.
Liquid Chemical WasteHDPE or glass carboy with a screw-top lid. Ensure compatibility with the solvent used.
Sharps WastePuncture-proof sharps container.

All waste containers must be in good condition, free from leaks or cracks, and compatible with the waste they contain.[6]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

1. Waste Accumulation in a Satellite Accumulation Area (SAA):

All laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[7] This is a designated location at or near the point of waste generation for the temporary storage of hazardous waste.

  • Labeling: Immediately upon adding waste to a container, it must be labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and the date of accumulation.[6][7]

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[4][8] Containers should be stored in secondary containment to prevent the spread of potential spills.[7]

2. Disposal of Solid Waste:

  • Carefully transfer any solid this compound and contaminated consumables into the designated solid waste container.

  • Avoid generating dust during transfer.[2]

  • Securely close the container and ensure it is properly labeled.

3. Disposal of Liquid Waste:

  • Using a funnel, carefully pour liquid waste containing the compound into the designated liquid waste container.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[8]

  • Securely cap the container and ensure it is accurately labeled with all chemical constituents and their approximate concentrations.[4]

4. Disposal of Empty Containers:

Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the compound.[3][6]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[3][6]

  • Defacing Labels: After triple rinsing and allowing the container to dry, completely deface or remove the original chemical label before disposal in the appropriate recycling or trash receptacle.[3]

5. Arranging for Waste Pickup:

Once a waste container is full or has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste vendor.[7][9]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

start Begin Disposal Process assess_waste Assess Waste Type (Solid, Liquid, Empty Container) start->assess_waste solid_waste Solid Waste (Unused compound, contaminated consumables) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess_waste->liquid_waste Liquid empty_container Empty Original Container assess_waste->empty_container Empty collect_solid Collect in Labeled 'Hazardous Waste - Solid' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Hazardous Waste - Liquid' Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Clean Container in Regular Trash/Recycling deface_label->dispose_container contact_ehs Contact EHS for Pickup store_saa->contact_ehs final_disposal Final Disposal by Licensed Vendor contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Sweep or scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills: In the case of a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS department.[2] Only personnel trained in hazardous spill response should attempt to clean up a major spill.

V. Conclusion

The responsible disposal of this compound is a critical component of the research lifecycle. By adhering to the principles of hazard assessment, proper segregation, and meticulous documentation, researchers can ensure a safe laboratory environment and compliance with all regulatory standards. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Navigating the Safe Handling of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and chemical synthesis, the ability to handle complex molecules safely and efficiently is paramount. This guide provides essential, in-depth procedural guidance for the safe handling of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-3-beta-C-methyl-D-ribofuranose, a compound of interest in nucleoside chemistry and related fields. By understanding the rationale behind each step, you will be equipped to maintain a secure laboratory environment while ensuring the integrity of your research.

I. Hazard Assessment and Core Protective Measures

Based on the known hazards of similar compounds, a risk assessment mandates the use of specific personal protective equipment (PPE) to mitigate exposure risks. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.

Recommended Personal Protective Equipment
PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant. Goggles are required to protect against potential splashes of the compound if handled in solution[2].
Face ShieldTo be worn in addition to safety goggles during procedures with a significant splash potential, such as when transferring large volumes of solutions[2].
Hand Protection Disposable Nitrile GlovesNitrile gloves offer good resistance to a wide range of chemicals and are suitable for incidental contact. They should be changed immediately if contamination is suspected[2]. For prolonged contact or when handling concentrated solutions, consider double-gloving.
Body Protection Laboratory CoatA properly fitting, fully buttoned lab coat is required to protect the skin from accidental spills[2].
Long Pants and Closed-Toe ShoesThese are mandatory to protect the skin on the lower body and feet from potential spills[2].
Respiratory Protection NIOSH-approved RespiratorIf there is a risk of generating aerosols or dusts, a NIOSH-approved respirator appropriate for the concentration and quantity of the material being handled should be used. Work in a well-ventilated area, preferably a chemical fume hood[3][4].

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a clear, procedural guide for safe operations.

A. Pre-Handling Preparations
  • Area Inspection : Before beginning work, ensure the designated handling area, preferably a chemical fume hood, is clean and uncluttered.

  • Safety Equipment Check : Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Gather Materials : Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers, to avoid leaving the work area unattended.

B. Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection.

PPE_Donning_Sequence cluster_prep Preparation cluster_handling Direct Handling Protection Lab_Coat 1. Don Lab Coat Pants_Shoes 2. Ensure Long Pants & Closed-Toe Shoes Lab_Coat->Pants_Shoes Respirator 3. Don Respirator (if needed) Pants_Shoes->Respirator Goggles 4. Don Safety Goggles Respirator->Goggles Gloves 5. Don Gloves Goggles->Gloves

Caption: Sequential process for donning Personal Protective Equipment.

C. The Handling Procedure
  • Work in a Ventilated Area : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[3].

  • Avoid Dust and Aerosol Generation : When transferring the solid, use techniques that minimize the creation of dust. If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Use Appropriate Tools : Employ spatulas or other suitable tools for transferring the solid to avoid direct contact.

  • Container Management : Keep containers with the compound securely sealed when not in use[4].

D. Post-Handling Procedures
  • Decontamination : Wipe down the work area with an appropriate solvent and cleaning agent.

  • Waste Disposal : Dispose of all contaminated materials, including gloves and weighing paper, in a designated, labeled waste container.

  • Doffing PPE : Remove PPE in the reverse order of donning to prevent cross-contamination. Wash hands thoroughly with soap and water after removing gloves[4].

III. Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3].

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists[3].

  • Eye Contact : Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[3].

IV. Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection : Collect all waste materials, including unused compounds and contaminated disposables, in a clearly labeled, sealed container.

  • Follow Institutional Guidelines : Adhere to your institution's specific chemical waste disposal procedures. Do not discharge the chemical into drains[3].

  • Consult with EHS : If you are unsure about the proper disposal protocol, consult with your institution's Environmental Health and Safety (EHS) department.

By adhering to these detailed safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their valuable research.

V. References

  • 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose - ChemicalBook. (2024). Retrieved from 3

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubChem. (n.d.). National Institutes of Health. Retrieved from 1

  • 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem. (n.d.). National Institutes of Health. Retrieved from 5

  • β-D-Ribofuranose 1,2,3,5-tetraacetate - Santa Cruz Biotechnology. (n.d.). Retrieved from 4

  • β-D-Ribofuranose 1,2,3,5-tetraacetate - Cayman Chemical. (n.d.). Retrieved from 6

  • 1,2-O-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-ribofuranose CAS: 4613-71-2. (n.d.). Retrieved from 7

  • Personal protective equipment for handling 6-phospho-2-dehydro-D-gluconate(3-). (n.d.). Benchchem. Retrieved from 2

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。